Ethyl propyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C5H12O/c1-3-5-6-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJUHMXYKCUMQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Record name | ETHYL PROPYL ETHER | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075286 | |
| Record name | Propane, 1-ethoxy- | |
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Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl propyl ether appears as a colorless liquid with an ether-like odor. Less dense than water. Vapors heavier than air. Used to make other chemicals. | |
| Record name | ETHYL PROPYL ETHER | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
less than -4 °F (NFPA, 2010) | |
| Record name | ETHYL PROPYL ETHER | |
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CAS No. |
628-32-0 | |
| Record name | ETHYL PROPYL ETHER | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Ethyl propyl ether | |
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| Record name | Ether, ethyl propyl | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1-ethoxy- | |
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| Record name | Ethyl propyl ether | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Bonding of Ethyl Propyl Ether
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl propyl ether, systematically named 1-ethoxypropane, is an organic compound classified as a simple, unsymmetrical ether.[1] Its chemical formula is C₅H₁₂O.[2] Comprising an ethyl group and a propyl group linked by an oxygen atom, it serves as a valuable solvent and an intermediate in various chemical syntheses.[3] Due to the presence of the ether linkage, its molecular structure, bonding characteristics, and resulting physicochemical properties are of significant interest in fields ranging from synthetic chemistry to pharmacology, where ether moieties are common in active pharmaceutical ingredients. This guide provides a detailed examination of its structure, bonding, spectroscopic signature, and synthesis.
Molecular Structure and Bonding
The molecular structure of this compound is defined by the covalent linkage of an ethyl group and a n-propyl group to a central oxygen atom. The IUPAC name, 1-ethoxypropane, clarifies this connectivity.
Figure 1: 2D Chemical Structure of this compound (1-Ethoxypropane).
Hybridization and Molecular Geometry
The central oxygen atom in this compound is sp³ hybridized. It forms two sigma (σ) bonds with the adjacent carbon atoms and holds two lone pairs of electrons. This arrangement results in a bent molecular geometry around the oxygen atom. The carbon atoms of the ethyl and propyl groups are also sp³ hybridized, leading to a tetrahedral geometry around each carbon.
The C-O-C bond angle in simple ethers is a key geometric parameter. While an ideal sp³ hybridization would suggest an angle of 109.5°, steric repulsion between the bulky alkyl groups (ethyl and propyl) causes this angle to widen. In similar ethers, this angle is typically observed to be around 110-112°.[4] This deviation from the perfect tetrahedral angle is a result of the balance between the repulsion of the bonding pairs and the more diffuse lone pairs on the oxygen atom.
Bond Lengths and Angles
| Bond | Type | Typical Length (Å) | Source/Analogy |
| C-O | sp³-sp³ | 1.43 | [5] (Calculated for generic ether) |
| C-C (Alkyl Chain) | sp³-sp³ | 1.54 | Standard value for alkane C-C single bonds |
| C-H | sp³-s | 1.09 | Standard value for alkane C-H single bonds |
| Angle | Type | Typical Angle (°) | Source/Analogy |
| ∠ C-O-C | - | ~111-112 | [4] (General value for dialkyl ethers) |
| ∠ H-C-H / ∠ C-C-H | - | ~109.5 | Ideal sp³ tetrahedral angle |
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are essential for confirming the structure and understanding the electronic environment of the bonds within this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments in the molecule.
-
¹H NMR: The ¹H NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four unique proton environments. The protons on carbons adjacent to the electron-withdrawing oxygen atom (the -O-CH₂- groups) are deshielded and appear further downfield (higher ppm).
-
¹³C NMR: The ¹³C NMR spectrum will show five distinct signals, one for each unique carbon atom. Similar to ¹H NMR, carbons bonded directly to the oxygen are shifted significantly downfield.
The logical relationship between the structure and its expected NMR signals can be visualized as follows:
Figure 2: Correlation of this compound Structure with Predicted NMR Signals.
| Nucleus | Group Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C1, H | -O-CH₂-CH₃ | ~1.15 (triplet) | ~15.7 |
| C2, H | -O-CH₂ -CH₃ | ~3.40 (quartet) | ~65.6 |
| C3, H | CH₃ -CH₂-CH₂-O- | ~0.90 (triplet) | ~10.5 |
| C4, H | CH₃-CH₂ -CH₂-O- | ~1.55 (sextet) | ~22.7 |
| C5, H | CH₃-CH₂-CH₂ -O- | ~3.30 (triplet) | ~72.6 |
| Note: Predicted values are based on standard chemical shift tables and data from analogous compounds like di-n-propyl ether.[6][7] |
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of an ether is the C-O-C asymmetric stretching vibration. This appears as a strong, prominent band in the fingerprint region, typically between 1050 and 1150 cm⁻¹.[7] The spectrum will also feature strong C-H stretching bands from the alkyl groups just below 3000 cm⁻¹ and C-H bending vibrations around 1375-1470 cm⁻¹. The absence of a strong, broad O-H band (3200-3600 cm⁻¹) or a C=O band (1650-1750 cm⁻¹) is a key indicator of an ether's purity.
Synthesis of this compound
The most common and versatile method for preparing unsymmetrical ethers like this compound is the Williamson Ether Synthesis . This reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[8]
Reaction Mechanism
The synthesis involves two main steps:
-
Alkoxide Formation: An alcohol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a highly nucleophilic alkoxide ion.
-
Nucleophilic Attack: The alkoxide attacks a primary alkyl halide, displacing the halide leaving group to form the ether linkage.
For the synthesis of this compound, there are two possible routes:
-
Route A: Sodium ethoxide + 1-halopropane
-
Route B: Sodium propoxide + haloethane
Because the reaction is Sₙ2, it is most efficient with a primary, unhindered alkyl halide. Both routes use primary halides (e.g., 1-bromopropane (B46711) or bromoethane), making them both viable and effective.
Figure 3: Workflow for Williamson Ether Synthesis of this compound.
Experimental Protocol (Representative)
This protocol outlines the synthesis of this compound via Route A.
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Alkoxide Formation:
-
Suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) in the reaction flask.
-
Cool the suspension in an ice bath (0 °C).
-
Add absolute ethanol (1.0 equivalent) dropwise via the dropping funnel to the stirred suspension. Control the addition rate to manage hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-60 minutes to ensure complete formation of sodium ethoxide.
-
-
Sₙ2 Reaction:
-
Add 1-bromopropane (1.05 equivalents) to the dropping funnel and add it dropwise to the sodium ethoxide solution.
-
After addition, heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench any unreacted NaH by slowly adding cold water or isopropanol.
-
Transfer the mixture to a separatory funnel and wash with water to remove inorganic salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
-
Final Purification: Purify the crude this compound by fractional distillation to obtain the final product. The boiling point of this compound is approximately 63-64 °C.
Physicochemical Properties
The structure and bonding of this compound dictate its physical and chemical properties. The bent structure and the electronegative oxygen atom create a small net dipole moment. However, unlike alcohols, it cannot act as a hydrogen bond donor, leading to a relatively low boiling point compared to an alcohol of similar molecular weight.
| Property | Value | Reference(s) |
| IUPAC Name | 1-Ethoxypropane | [2] |
| Molecular Formula | C₅H₁₂O | [2] |
| Molecular Weight | 88.15 g/mol | [2] |
| Appearance | Colorless liquid with an ether-like odor | [2] |
| Density | 0.739 g/cm³ at 20 °C | [9] |
| Boiling Point | 63-64 °C | [10] |
| Melting Point | -127.5 °C | [10] |
| Flash Point | < -20 °C (< -4 °F) | [2] |
| Solubility in Water | Sparingly soluble | [3] |
| Vapor Pressure | 180.6 mmHg at 25 °C | [10] |
Conclusion
This compound is a simple ether with a well-defined structure based on sp³-hybridized centers. Its bent C-O-C geometry, a consequence of lone pair repulsion, and the specific arrangement of its alkyl groups give rise to its characteristic spectroscopic signature and physical properties. The understanding of its bonding is crucial for predicting its behavior as a solvent and a reactant. The Williamson ether synthesis remains the most reliable and adaptable method for its laboratory-scale preparation, underscoring the fundamental principles of nucleophilic substitution in organic chemistry. This guide provides the core technical data and methodologies essential for professionals working with this compound.
References
- 1. quora.com [quora.com]
- 2. This compound | C5H12O | CID 12340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ETHYL N-PROPYL ETHER | 628-32-0 [chemicalbook.com]
- 4. In ethers, the `C-O-C` bond angle is [allen.in]
- 5. researchgate.net [researchgate.net]
- 6. n-Propyl ether(111-43-3) 1H NMR [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound [stenutz.eu]
- 10. 1-Ethoxypropane | C5H12O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
A Technical Guide to the Physical and Chemical Properties of 1-Ethoxypropane
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 1-ethoxypropane (also known as ethyl propyl ether), a simple aliphatic ether. It details the core physical and chemical properties, including quantitative data presented in tabular format for clarity. This guide also outlines detailed experimental protocols for its synthesis, purification, and analysis, and discusses its key chemical reactions. Visual diagrams generated using Graphviz are provided to illustrate reaction pathways and experimental workflows, offering a clear and concise reference for laboratory professionals.
Core Physical Properties
1-Ethoxypropane is a colorless liquid characterized by a distinct ether-like odor.[1] It is less dense than water and its vapors are heavier than air.[1] The physical state at standard temperature and pressure is liquid, although one source describes it as a solid, which may refer to its state at lower temperatures given its very low melting point.[2]
Table 1: Quantitative Physical and Chemical Properties of 1-Ethoxypropane
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂O | [1][3] |
| Molecular Weight | 88.15 g/mol | [1][4] |
| CAS Number | 628-32-0 | [1][3] |
| Appearance | Colorless liquid with an ether-like odor | [1] |
| Density | 0.739 g/mL | [5] |
| Melting Point | -127 °C (-196.6 °F) | [5] |
| Boiling Point | 55 °C (131 °F) | [5] |
| 62 °C (143.6 °F) | [6] | |
| Flash Point | < -20 °C (< -4 °F) | [1] |
| -18.6 ± 5.7 °C (Calculated) | [4] | |
| Solubility in Water | Sparingly soluble (20 g/L at 25 °C) | [4] |
| Refractive Index | 1.369 | [5] |
| Dipole Moment | 1.16 D | [5] |
| Vapor Pressure | log₁₀(P) = 4.12138 − (1194.642 / (T - 46.015)) (P in bar, T in Kelvin) | [3] |
Spectroscopic and Analytical Data
Spectroscopic analysis is essential for the identification and purity assessment of 1-ethoxypropane. The expected characteristics for major analytical techniques are outlined below.
Table 2: Summary of Spectroscopic Data for 1-Ethoxypropane
| Technique | Expected Peaks / Characteristics |
| ¹H NMR | The proton NMR spectrum is expected to show four distinct signals corresponding to the different chemical environments of the protons. Protons on carbons adjacent to the ether oxygen will be shifted downfield. Spin-spin splitting will follow the n+1 rule. |
| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the carbon atoms, with those bonded to the oxygen atom appearing at a lower field. |
| Infrared (IR) Spectroscopy | The IR spectrum is characterized by a prominent C-O stretching absorption in the range of 1060-1150 cm⁻¹. Strong C-H stretching bands will be observed in the 2800-3000 cm⁻¹ region. The absence of a broad O-H stretch around 3200-3600 cm⁻¹ confirms the absence of alcohol impurities. |
| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z = 88. Common fragmentation patterns for ethers include alpha-cleavage, resulting in characteristic fragment ions. |
Chemical Properties and Reactivity
As an ether, 1-ethoxypropane is relatively unreactive compared to other functional groups. However, it undergoes specific reactions characteristic of its class.
-
Ether Cleavage: Ethers can be cleaved by strong acids, particularly hydroiodic acid (HI) and hydrobromic acid (HBr). The reaction proceeds via a nucleophilic substitution mechanism. The reaction of 1-ethoxypropane with HI will yield an alcohol and an alkyl halide.
-
Peroxide Formation: Like many ethers, 1-ethoxypropane can react slowly with atmospheric oxygen to form explosive peroxides. This is a significant safety concern, and old samples of ethers should be handled with extreme caution.
-
Lewis Base Activity: The oxygen atom in the ether linkage has lone pairs of electrons, allowing 1-ethoxypropane to act as a Lewis base and form complexes with Lewis acids.
-
Flammability: 1-Ethoxypropane is a highly flammable liquid, with a low flash point.[1][4] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1]
Caption: Reaction pathway for the cleavage of 1-ethoxypropane by hydroiodic acid.
Experimental Protocols
Synthesis via Williamson Ether Synthesis
The Williamson ether synthesis is the most common and versatile method for preparing unsymmetrical ethers like 1-ethoxypropane. The reaction involves the Sₙ2 displacement of a halide from an alkyl halide by an alkoxide ion.[7][8] To synthesize 1-ethoxypropane, sodium propoxide can be reacted with an ethyl halide, or sodium ethoxide can be reacted with a propyl halide. The latter is generally preferred as it involves a primary alkyl halide which is less prone to elimination side reactions.[7]
Methodology:
-
Alkoxide Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces sodium ethoxide (CH₃CH₂ONa) and hydrogen gas. Allow the reaction to proceed until all the sodium has reacted.
-
Nucleophilic Substitution: Cool the sodium ethoxide solution in an ice bath. Slowly add 1-bromopropane (B46711) (or 1-iodopropane) to the solution with continuous stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water to dissolve the sodium bromide byproduct.
-
Extract the aqueous layer with a nonpolar organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash with a saturated sodium chloride solution (brine).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator.
-
-
Distillation: Purify the crude 1-ethoxypropane by fractional distillation, collecting the fraction that boils at approximately 55-62°C.
References
- 1. This compound | C5H12O | CID 12340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Ethoxypropane AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Propane, 1-ethoxy- [webbook.nist.gov]
- 4. CAS # 628-32-0, this compound, 1-Ethoxypropane, Ethyl n-propyl ether, this compound, Propyl ethyl ether - chemBlink [chemblink.com]
- 5. 1-ethoxypropane [stenutz.eu]
- 6. 628-32-0 CAS MSDS (ETHYL N-PROPYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to Ethyl Propyl Ether (CAS 628-32-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl propyl ether (CAS 628-32-0), a colorless, volatile, and highly flammable liquid. This document consolidates essential physicochemical data, spectroscopic information, safety and toxicological profiles, and detailed experimental protocols for its synthesis. The information is presented in a structured format to facilitate easy access and comparison for research and development applications.
Core Physicochemical Properties
This compound, also known as 1-ethoxypropane, is an organic compound classified as an ether.[1] It is a colorless liquid with a characteristic ether-like odor. This compound is less dense than water and its vapors are heavier than air. Due to its properties, it finds application as a solvent and in the manufacturing of other chemicals.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂O | [1] |
| Molecular Weight | 88.15 g/mol | [1] |
| CAS Number | 628-32-0 | [1] |
| Boiling Point | 62 - 63.2 °C | [2] |
| Melting Point | -127.5 °C | [2][3] |
| Density | 0.733 - 0.74 g/cm³ at 20 °C | [4] |
| Flash Point | < -20 °C (-4 °F) | [3] |
| Refractive Index | 1.3680 - 1.376 | [2] |
| Vapor Pressure | 180.59 - 181 mmHg at 25 °C | [3] |
| Water Solubility | Soluble | [5] |
| LogP | 1.43290 | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following table provides a summary of available spectroscopic information.
| Spectrum Type | Data Source / Reference |
| ¹H NMR | SpectraBase, ChemicalBook |
| ¹³C NMR | SpectraBase, ChemicalBook |
| Infrared (IR) | PubChem, ChemicalBook |
| Mass Spectrometry (MS) | SpectraBase, ChemicalBook, NIST WebBook |
Safety and Toxicological Information
This compound is a highly flammable liquid and vapor, posing a significant fire hazard.[5][6] It is harmful if swallowed and may cause drowsiness or dizziness.[5] Contact with the material may irritate or burn the skin and eyes.[5] Ethers like this compound have a tendency to form explosive peroxides when exposed to air and light.[6]
GHS Hazard Classification
| Hazard Class | Hazard Statement |
| Flammable Liquids (Category 2) | H225: Highly flammable liquid and vapor |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Specific target organ toxicity — Single exposure (Category 3), Narcotic effects | H336: May cause drowsiness or dizziness |
Handling and Storage Precautions
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and take precautionary measures against static discharge. Avoid breathing fumes, gas, mist, vapors, or spray.
-
Storage: Store in a well-ventilated place and keep the container tightly closed and cool.
Synthesis of this compound
The most common and versatile method for the laboratory and industrial preparation of ethers, including this compound, is the Williamson ether synthesis.[1][7]
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol describes the synthesis of this compound via the Williamson ether synthesis, which proceeds through an Sₙ2 mechanism.[7] The reaction involves an alkoxide ion reacting with a primary alkyl halide.[8] For the synthesis of this compound, two primary routes are feasible:
-
Route A: Sodium ethoxide reacting with 1-bromopropane.
-
Route B: Sodium propoxide reacting with bromoethane (B45996).
Both routes involve a primary alkyl halide, which is ideal for the Sₙ2 reaction, minimizing the competing elimination reaction.[1]
Materials:
-
Ethanol or 1-Propanol (B7761284)
-
Sodium metal (or Sodium Hydride)
-
1-Bromopropane or Bromoethane
-
Anhydrous diethyl ether (as solvent)
-
Distillation apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Preparation of the Alkoxide:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add small pieces of sodium metal to an excess of the desired alcohol (ethanol for Route A, 1-propanol for Route B) under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has reacted to form the sodium alkoxide.
-
-
Nucleophilic Substitution:
-
Cool the alkoxide solution in an ice bath.
-
Slowly add the corresponding alkyl halide (1-bromopropane for Route A, bromoethane for Route B) to the cooled alkoxide solution with stirring.
-
After the addition is complete, gently heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully add water to quench any unreacted sodium and to dissolve the sodium bromide byproduct.
-
Transfer the mixture to a separatory funnel. The this compound will be in the organic layer.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation, collecting the fraction that boils at approximately 62-64 °C.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and compare the spectra with known data.
-
Visualizations
Williamson Ether Synthesis Workflow
The following diagram illustrates the general workflow for the Williamson ether synthesis of this compound.
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Logical Relationship of Synthesis Reactants
This diagram shows the two possible reactant pairings for the synthesis of this compound via the Williamson ether synthesis.
Caption: Reactant options for the Williamson synthesis of this compound.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 3. How is ethyl iso-propyl ether prepared ? [allen.in]
- 4. echemi.com [echemi.com]
- 5. This compound | C5H12O | CID 12340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. gold-chemistry.org [gold-chemistry.org]
An In-depth Technical Guide to the Synthesis of Ethyl Propyl Ether via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Williamson ether synthesis as applied to the preparation of ethyl propyl ether. It details the underlying chemical principles, offers two potential synthetic pathways with a clear recommendation for the optimal route, and presents a detailed experimental protocol. Quantitative data is summarized for clarity, and key processes are visualized using Graphviz diagrams.
Introduction to the Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry developed by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing symmetrical and unsymmetrical ethers. The reaction involves the nucleophilic displacement of a halide or other suitable leaving group from an alkyl halide by an alkoxide ion. This S(_N)2 reaction is fundamental in the construction of the ether linkage, a key functional group in numerous pharmaceuticals and industrial chemicals.
The synthesis of this compound, an unsymmetrical ether, can be approached from two distinct retrosynthetic pathways, the choice of which significantly impacts the reaction's efficiency and yield.
Synthetic Pathways and Mechanistic Considerations
The formation of this compound via the Williamson synthesis can be envisioned through two primary routes:
-
Route A: The reaction of sodium ethoxide with a propyl halide (e.g., 1-bromopropane).
-
Route B: The reaction of sodium propoxide with an ethyl halide (e.g., ethyl bromide).
The governing mechanism for the Williamson ether synthesis is the S(_N)2 (bimolecular nucleophilic substitution) reaction.[1] In this concerted mechanism, the alkoxide nucleophile attacks the electrophilic carbon of the alkyl halide from the backside, leading to the displacement of the leaving group.[1]
For an S(_N)2 reaction to proceed efficiently, steric hindrance at the electrophilic carbon must be minimized. Primary alkyl halides are excellent substrates for S(_N)2 reactions, while secondary halides can lead to a mixture of substitution and elimination products, and tertiary halides almost exclusively yield the elimination product.[2][3]
Recommendation:
Both Route A and Route B involve a primary alkyl halide (1-bromopropane and ethyl bromide, respectively). Therefore, both are viable options. However, Route B, utilizing sodium propoxide and an ethyl halide, is often preferred due to the slightly lower steric hindrance of the ethyl group compared to the propyl group, which can lead to a faster reaction rate and potentially higher yield. For the purposes of this guide, we will detail the experimental protocol for Route B .
Experimental Protocol: Synthesis of this compound (Route B)
This protocol outlines the synthesis of this compound from 1-propanol (B7761284) and ethyl bromide.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 1-Propanol | C₃H₈O | 60.10 | Specify amount |
| Sodium Metal | Na | 22.99 | Specify amount |
| Ethyl Bromide | C₂H₅Br | 108.97 | Specify amount |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Specify volume |
| Distilled Water | H₂O | 18.02 | Specify volume |
| Saturated Sodium Chloride Solution | NaCl(aq) | - | Specify volume |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |
Procedure
Step 1: Preparation of Sodium Propoxide
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add dry 1-propanol.
-
Under a gentle stream of dry nitrogen, add small, freshly cut pieces of sodium metal to the 1-propanol. The reaction is exothermic and will produce hydrogen gas. The addition should be done cautiously to control the rate of reaction.
-
Once all the sodium has reacted and the evolution of hydrogen has ceased, the solution of sodium propoxide in excess 1-propanol is ready for the next step.
Step 2: Synthesis of this compound
-
Cool the sodium propoxide solution in an ice bath.
-
Add ethyl bromide dropwise from the dropping funnel to the cooled solution with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to a gentle reflux for 1-2 hours to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Carefully add distilled water to quench any unreacted sodium and to dissolve the sodium bromide salt formed.
-
Transfer the mixture to a separatory funnel. Add diethyl ether to extract the product.
-
Separate the organic layer from the aqueous layer. Wash the organic layer sequentially with distilled water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation.[4][5][6][7] Collect the fraction boiling at the literature value for this compound.
Data Presentation
Physical Properties of Reactants and Product
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1-Propanol | 60.10 | 97 | 0.803 |
| Ethyl Bromide | 108.97 | 38.4 | 1.46 |
| This compound | 88.15 | 63.6 | 0.736 |
Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features |
| ¹H NMR | δ (ppm): ~3.4 (t, 2H, -O-CH₂-CH₂-CH₃), ~3.3 (q, 2H, -O-CH₂-CH₃), ~1.5 (sextet, 2H, -O-CH₂-CH₂-CH₃), ~1.1 (t, 3H, -O-CH₂-CH₃), ~0.9 (t, 3H, -O-CH₂-CH₂-CH₃) |
| ¹³C NMR | δ (ppm): ~73 (-O-CH₂-CH₂-CH₃), ~66 (-O-CH₂-CH₃), ~23 (-O-CH₂-CH₂-CH₃), ~15 (-O-CH₂-CH₃), ~10 (-O-CH₂-CH₂-CH₃) |
| IR (Infrared) | Strong C-O stretching band around 1100-1120 cm⁻¹ |
Note: Specific chemical shifts may vary slightly depending on the solvent used.
Mandatory Visualizations
Signaling Pathway: Williamson Ether Synthesis Mechanism (Route B)
Caption: Mechanism of this compound Synthesis.
Experimental Workflow
Caption: Experimental Workflow for Synthesis.
Safety Considerations
-
Sodium Metal: Reacts violently with water, producing flammable hydrogen gas. Handle with care under an inert atmosphere and away from water.
-
Ethyl Bromide: Is a volatile and potentially toxic alkylating agent. Handle in a well-ventilated fume hood.
-
Diethyl Ether: Is highly flammable. Ensure there are no open flames or spark sources in the vicinity.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The Williamson ether synthesis provides a robust and efficient method for the preparation of this compound. By selecting the appropriate starting materials—a primary alkyl halide and an alkoxide—high yields of the desired ether can be achieved while minimizing side reactions. The detailed protocol and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of chemical synthesis and drug development. Careful adherence to the experimental procedure and safety precautions is paramount for a successful and safe synthesis.
References
An In-depth Technical Guide to Ethyl Propyl Ether (C₅H₁₂O)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl propyl ether, a simple aliphatic ether with the chemical formula C₅H₁₂O. The document details its molecular and physical properties, outlines a detailed protocol for its synthesis via the Williamson ether synthesis, and provides methodologies for its purification and characterization using modern analytical techniques.
Core Molecular and Physical Properties
This compound, also known as 1-ethoxypropane, is a colorless, volatile, and highly flammable liquid with a characteristic ether-like odor.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory and research applications.
Table 1: Molecular and Chemical Identifiers
| Property | Value |
| Chemical Formula | C₅H₁₂O |
| Molecular Weight | 88.15 g/mol [2][3][4] |
| IUPAC Name | 1-Ethoxypropane |
| Synonyms | Ethyl n-propyl ether, Propyl ethyl ether, 3-Ethoxypropane[3][5] |
| CAS Number | 628-32-0[2][3][4] |
| SMILES | CCCOCC[2] |
| InChI Key | NVJUHMXYKCUMQA-UHFFFAOYSA-N[2] |
Table 2: Physical and Spectroscopic Data
| Property | Value |
| Appearance | Colorless liquid[1][2] |
| Odor | Ether-like[1] |
| Boiling Point | 63-64 °C |
| Melting Point | -79 °C |
| Density | 0.738 g/cm³ at 20 °C |
| Solubility in Water | Slightly soluble |
| Refractive Index (n²⁰/D) | 1.367 |
| Flash Point | < -20 °C (< -4 °F)[1] |
| ¹H NMR Chemical Shifts (δ, ppm) | ~3.3 (t, 2H, -OCH₂-), ~3.4 (q, 2H, -OCH₂-), ~1.5 (sextet, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃), ~1.1 (t, 3H, -CH₃) |
| ¹³C NMR Chemical Shifts (δ, ppm) | ~72.5 (-OCH₂-), ~65.5 (-OCH₂-), ~23.0 (-CH₂-), ~15.5 (-CH₃), ~10.5 (-CH₃) |
| Major IR Absorptions (cm⁻¹) | 2965-2870 (C-H stretch), 1115 (C-O stretch) |
Synthesis of this compound
The most common and efficient method for the laboratory preparation of unsymmetrical ethers like this compound is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism, involving the nucleophilic attack of an alkoxide on a primary alkyl halide.
Reaction Principle
There are two primary pathways for the synthesis of this compound using this method:
-
Pathway A: The reaction between sodium propoxide and an ethyl halide (e.g., ethyl bromide or ethyl iodide).
-
Pathway B: The reaction between sodium ethoxide and a propyl halide (e.g., propyl bromide or propyl iodide).
Both pathways are viable; however, to maximize the yield and minimize side reactions such as elimination, it is preferable to use the less sterically hindered alkyl halide. In this case, both ethyl and propyl halides are primary, making both routes effective.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl Propyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl propyl ether. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in the accurate identification and characterization of this compound. This document includes detailed spectral data, standardized experimental protocols for data acquisition, and a visual representation of the molecular structure and its corresponding NMR signals.
Introduction to this compound
This compound (CH₃CH₂OCH₂CH₂CH₃), also known as 1-ethoxypropane, is a simple aliphatic ether. Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. The electronegativity of the oxygen atom significantly influences the chemical environment of the neighboring protons and carbons, resulting in characteristic chemical shifts in their NMR spectra. Understanding these spectral features is crucial for the structural elucidation and purity assessment of molecules containing the ether functional group.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by four distinct signals, each corresponding to a unique proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Spectral Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| a (CH₃-CH₂-O) | 1.17 | Triplet | 3H | 7.0 |
| b (CH₃-CH₂-O) | 3.40 | Quartet | 2H | 7.0 |
| c (O-CH₂-CH₂) | 3.32 | Triplet | 2H | 6.7 |
| d (CH₂-CH₂-CH₃) | 1.55 | Sextet | 2H | 7.2 |
| e (CH₂-CH₃) | 0.91 | Triplet | 3H | 7.4 |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the magnetic field strength of the NMR instrument used.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound displays five distinct signals, corresponding to the five unique carbon environments within the molecule. The chemical shifts are reported in ppm relative to TMS. Carbons directly bonded to the electronegative oxygen atom are significantly deshielded and appear at a higher chemical shift (downfield).[1]
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| CH₃ (ethyl) | 15.6 |
| CH₂ (ethyl) | 66.2 |
| O-CH₂ (propyl) | 72.8 |
| CH₂ (propyl) | 23.2 |
| CH₃ (propyl) | 10.7 |
Structural Assignment and Signal Correlation
The following diagram illustrates the structure of this compound and the assignment of each proton and carbon to its corresponding signal in the NMR spectra.
Figure 1. Structure of this compound with corresponding ¹H and ¹³C NMR signal assignments.
Experimental Protocols
The following sections describe a generalized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of liquid samples such as this compound.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Transfer to NMR Tube: Carefully transfer the prepared solution into a clean, dry, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution.
NMR Data Acquisition Workflow
The following diagram outlines the typical workflow for acquiring NMR spectra.
Figure 2. A generalized workflow for the acquisition and processing of NMR data.
Instrument Parameters
The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy. These may need to be optimized based on the specific instrument and sample.
-
¹H NMR:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR:
-
Pulse Angle: 45-90 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-10 seconds (longer delays may be needed for quaternary carbons)
-
Number of Scans: 128-1024 or more, depending on the sample concentration.
-
Decoupling: Proton broadband decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Conclusion
This technical guide provides a detailed summary of the ¹H and ¹³C NMR spectral data of this compound, along with standardized experimental protocols for data acquisition. The presented data and methodologies serve as a valuable resource for the unambiguous identification and characterization of this compound in research and development settings. Accurate interpretation of NMR spectra is fundamental to modern chemistry, and the information contained in this document is intended to facilitate this critical analytical process.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethyl Propyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl propyl ether (C₅H₁₂O), a simple aliphatic ether, serves as a fundamental model for understanding the fragmentation behavior of larger, more complex ether-containing molecules frequently encountered in pharmaceutical and chemical research.[1][2][3] Its analysis by mass spectrometry, particularly under electron ionization (EI), reveals a characteristic pattern of fragmentation driven by established principles of ion chemistry. This guide provides a detailed examination of the fragmentation pathways of this compound, a summary of its mass spectral data, a standard experimental protocol for its analysis, and a visual representation of its fragmentation logic.
Electron Ionization and Fragmentation Mechanisms in Ethers
Upon entering the mass spectrometer, this compound is subjected to a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺·) at a mass-to-charge ratio (m/z) of 88.[4][5] This molecular ion is often unstable and undergoes fragmentation through several key pathways common to ethers.[6][7][8]
The primary fragmentation mechanism for aliphatic ethers is α-cleavage , which involves the homolytic cleavage of a carbon-carbon bond adjacent to the oxygen atom.[6][7][9] This process is favorable as it leads to the formation of a resonance-stabilized oxonium ion. Another significant fragmentation route is inductive cleavage of the carbon-oxygen bond, resulting in the formation of a carbocation.
Mass Spectral Data of this compound
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the molecular ion at m/z 88 being weak or sometimes absent. The major fragments and their proposed identities are summarized in the table below.
| m/z | Proposed Fragment Ion | Relative Abundance (%) |
| 88 | [CH₃CH₂OCH₂CH₂CH₃]⁺· (Molecular Ion) | ~5 |
| 73 | [CH₂OCH₂CH₂CH₃]⁺ | ~15 |
| 59 | [CH₃CH₂OCH₂]⁺ | ~100 (Base Peak) |
| 43 | [CH₃CH₂CH₂]⁺ | ~40 |
| 31 | [CH₂OH]⁺ | ~30 |
| 29 | [CH₃CH₂]⁺ | ~50 |
Note: Relative abundances are approximate and can vary depending on the specific instrumentation and experimental conditions.
Fragmentation Pathways
The formation of the principal fragment ions of this compound can be rationalized through the following pathways:
-
Formation of m/z 73: This ion arises from the loss of a methyl radical (·CH₃) via α-cleavage at the propyl side of the ether.
-
Formation of m/z 59 (Base Peak): The most abundant peak in the spectrum results from the loss of an ethyl radical (·CH₂CH₃) through α-cleavage at the ethyl side. This forms a stable, resonance-stabilized oxonium ion.[9]
-
Formation of m/z 43: This fragment corresponds to the propyl carbocation ([CH₃CH₂CH₂]⁺), formed by inductive cleavage of the C-O bond.[9]
-
Formation of m/z 31: This ion is likely formed through a rearrangement process followed by fragmentation.
-
Formation of m/z 29: This peak represents the ethyl carbocation ([CH₃CH₂]⁺), also a result of inductive cleavage of the C-O bond.[9]
Below is a Graphviz diagram illustrating the logical relationships in the fragmentation of this compound.
Caption: Fragmentation of this compound
Experimental Protocol: Electron Ionization Mass Spectrometry of this compound
This section outlines a typical experimental procedure for acquiring the mass spectrum of this compound.
5.1 Instrumentation
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization (EI) source.
-
Helium carrier gas (99.999% purity).
-
A suitable capillary column for volatile organic compounds (e.g., DB-5ms).
5.2 Sample Preparation
-
Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane (B109758) or methanol (B129727) (e.g., 100 ppm).
5.3 GC-MS Parameters
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 2 minutes at 200°C.
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
MS Transfer Line Temperature: 280°C
5.4 Mass Spectrometer Parameters
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Scan Range: m/z 20-200
-
Scan Rate: 2 scans/second
-
Detector: Electron multiplier
5.5 Data Acquisition and Analysis
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting this compound peak.
-
Process the data using the instrument's software to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST).[3]
Conclusion
The mass spectrometry fragmentation pattern of this compound is well-defined and follows predictable pathways, primarily α-cleavage and inductive cleavage. The resulting mass spectrum, with its characteristic base peak at m/z 59 and other significant fragments, provides a clear fingerprint for the identification of this compound and serves as a valuable reference for interpreting the spectra of more complex ether-containing molecules in various scientific and industrial applications.
References
- 1. This compound | C5H12O | CID 12340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Propane, 1-ethoxy- [webbook.nist.gov]
- 4. chegg.com [chegg.com]
- 5. Answered: 36 S u > Q2/ A) this compound (M=88) that has the following absorption peaks in mass spectrum (m/z= 73, 59, 43,31,29) suggest fragment mechanism for this… | bartleby [bartleby.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. studylib.net [studylib.net]
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl Propyl Ether
This guide provides a comprehensive overview of the infrared (IR) spectroscopy of ethyl propyl ether, tailored for researchers, scientists, and professionals in drug development. It details the characteristic vibrational modes of the molecule, presents a standardized experimental protocol for spectral acquisition, and offers a logical workflow for the spectroscopic identification of ethers.
Introduction to the Infrared Spectroscopy of Ethers
Infrared (IR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule. This absorption corresponds to the excitation of specific vibrational modes within the molecule, such as stretching and bending of bonds. For ethers, such as this compound (CH₃CH₂OCH₂CH₂CH₃), IR spectroscopy is a valuable tool for functional group identification, particularly for confirming the presence of the C-O-C ether linkage. While ethers can be challenging to definitively identify by IR spectroscopy alone due to overlapping absorptions with other functional groups, the technique provides crucial information when used in conjunction with other spectroscopic methods like NMR and mass spectrometry.[1][2][3] The most characteristic feature in the IR spectrum of an aliphatic ether is the strong C-O single bond stretching absorption.[1][2][3][4]
Data Presentation: Characteristic IR Absorptions of this compound
The following table summarizes the key infrared absorption bands for this compound. The assignments are based on the analysis of its structure and comparison with general spectra for aliphatic ethers.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 2960-2850 | Strong | C-H Stretch | -CH₃, -CH₂- |
| 1470-1450 | Medium | C-H Bend (Scissoring) | -CH₂- |
| 1390-1370 | Medium | C-H Bend (Rocking) | -CH₃ |
| ~1120 | Strong, Broad | C-O-C Asymmetric Stretch | Ether |
| ~1050 | Medium | C-C Stretch | Alkyl backbone |
Note: The fingerprint region (below 1500 cm⁻¹) for this compound will contain a complex pattern of absorptions that are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.
Experimental Protocol: Acquiring the IR Spectrum of this compound
This section details the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of liquid this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a convenient method for liquid samples as it requires minimal sample preparation.
3.1. Instrumentation and Materials
-
FTIR Spectrometer: A benchtop FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
Sample: this compound (liquid).
-
Solvent: Isopropanol (B130326) or ethanol (B145695) for cleaning the ATR crystal.
-
Wipes: Lint-free laboratory wipes.
3.2. Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned according to the manufacturer's instructions.
-
Perform a background scan to acquire a spectrum of the ambient environment (air and the clean ATR crystal). This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a single drop of this compound directly onto the center of the ATR crystal.[5] Ensure that the crystal surface is completely covered by the liquid sample.
-
-
Spectral Acquisition:
-
Initiate the sample scan. The instrument will direct an infrared beam through the ATR crystal, where it will interact with the sample at the crystal-sample interface.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio of the final spectrum.
-
The data is collected over a spectral range of 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument's software will perform a Fourier transform on the acquired interferogram to generate the infrared spectrum.
-
The resulting spectrum should be baseline-corrected and normalized if necessary.
-
Identify the characteristic absorption bands and compare them to the data presented in Section 2 and to reference spectra of this compound if available.
-
-
Cleaning:
-
After the measurement is complete, thoroughly clean the ATR crystal using a lint-free wipe moistened with isopropanol or ethanol.[6]
-
Perform a clean-check by acquiring a new background scan to ensure no residual sample remains on the crystal.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the identification of an unknown sample suspected to be an ether using IR spectroscopy.
Caption: Workflow for Ether Identification using IR Spectroscopy.
References
- 1. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl Propyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl propyl ether (also known as 1-ethoxypropane) is an aliphatic ether with the chemical formula C₅H₁₂O. It is a colorless, volatile liquid with a characteristic ether-like odor. Due to its properties as a solvent, it finds applications in various chemical processes. A thorough understanding of its fundamental physicochemical properties, such as its boiling and melting points, is crucial for its safe handling, application in synthesis, and for the prediction of its behavior in various experimental and industrial settings. This guide provides a detailed overview of the boiling and melting points of this compound, the experimental protocols for their determination, and a logical workflow for the characterization of such aliphatic ethers.
Physicochemical Data of this compound
The accurate determination of physical constants is a cornerstone of chemical characterization, providing insights into the purity and identity of a substance. The boiling and melting points of this compound are summarized below.
| Property | Value |
| Boiling Point | 62-63.2 °C[1][2][3][4][5] |
| Melting Point | -127.5 °C[1][6] |
| Density | 0.74 g/cm³[1] |
| Refractive Index | 1.3680-1.3710[1] |
| Flash Point | < -20 °C[3] |
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of the boiling and melting points of a volatile organic compound such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a volatile and flammable compound like this compound, a distillation-based method is appropriate. The ASTM D1078 standard provides a comprehensive procedure for determining the distillation range of volatile organic liquids.[7]
Principle: The liquid is heated in a distillation flask, and the temperature of the vapor in equilibrium with the boiling liquid is measured. A constant temperature reading during distillation indicates the boiling point of a pure substance.
Apparatus:
-
Distillation flask (round-bottom)
-
Condenser
-
Heat source (heating mantle or water bath)
-
Calibrated thermometer or thermocouple
-
Receiving graduate cylinder
-
Boiling chips
Procedure:
-
Preparation: Add a measured volume of this compound to the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Apparatus Setup: Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor entering the condenser.
-
Heating: Begin heating the flask gently. The heating rate should be controlled to allow for a slow and steady distillation rate.
-
Equilibrium: As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature will increase and then stabilize as the vapor condenses in the condenser and collects in the receiving cylinder.
-
Data Recording: Record the temperature at which the first drop of distillate falls from the condenser and the temperature when the last of the liquid has evaporated. For a pure compound, this should be a narrow range. The constant temperature observed during the bulk of the distillation is recorded as the boiling point.
-
Pressure Correction: The observed boiling point should be corrected to standard atmospheric pressure (760 mmHg) if the experimental pressure differs significantly.
Determination of Melting Point
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a substance like this compound, which has a very low melting point, a specialized low-temperature apparatus is required.
Principle: A small, solidified sample is slowly warmed, and the temperature range over which it melts is observed. A sharp melting range is indicative of a pure compound.
Apparatus:
-
Capillary tubes
-
Low-temperature melting point apparatus (or a Thiele tube with a suitable cooling bath)
-
Calibrated low-temperature thermometer
-
Cooling bath (e.g., liquid nitrogen, dry ice/acetone)
Procedure:
-
Sample Preparation: A small amount of liquid this compound is introduced into a capillary tube and then frozen by immersing the end of the tube in a cooling bath. The frozen sample should be packed at the bottom of the tube.
-
Apparatus Setup: The capillary tube is placed in the melting point apparatus, which has been pre-cooled to a temperature below the expected melting point.
-
Heating: The sample is warmed at a slow, controlled rate (typically 1-2 °C per minute) to allow for thermal equilibrium between the sample and the thermometer.
-
Observation: The temperature at which the first visible sign of liquid appears is recorded as the beginning of the melting range. The temperature at which the last of the solid melts is recorded as the end of the melting range.
-
Purity Assessment: A narrow melting range (typically less than 1 °C) is characteristic of a pure substance. Impurities tend to depress and broaden the melting range.
Logical Workflow for Characterization
The comprehensive characterization of an aliphatic ether like this compound involves a series of logical steps to confirm its identity and purity. This workflow ensures a systematic approach from initial synthesis or acquisition to final validation.
Caption: Logical workflow for the characterization of an aliphatic ether.
This technical guide provides essential information on the boiling and melting points of this compound, along with standardized experimental procedures for their determination. The inclusion of a logical characterization workflow offers a comprehensive framework for the validation of such compounds in a research and development setting.
References
- 1. Diethyl Ether | (C2H5)2O | CID 3283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]
Solubility of ethyl propyl ether in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ethyl propyl ether in water and various organic solvents. The information is curated for professionals in research, scientific, and drug development fields, with a focus on clear data presentation and detailed experimental methodologies.
Quantitative Solubility Data
The solubility of this compound in aqueous and organic media is a critical parameter for its application in various chemical processes, including its use as a solvent in chemical reactions and for extractions. The following tables summarize the available quantitative solubility data.
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility | Method | Source |
| 25 | 3.94 g/L | Not Specified | [1] |
| 25 | 20 g/L | Calculated | [2] |
| Not Specified | 0.17 M (~14.98 g/L) | Not Specified | [3][4] |
Note: Discrepancies in reported solubility values may be attributed to different experimental methodologies and conditions.
Table 2: Solubility of this compound in Organic Solvents at 25°C
| Solvent | Solubility (g/L) |
| Methanol | 2620.85[1] |
| Ethanol | 2612.62[1] |
| n-Butanol | 2241.8[1] |
| n-Propanol | 2141.14[1] |
| Isopropanol | 2003.86[1] |
| Acetone | 1649.04[1] |
| Ethyl Acetate | 1539.33[1] |
| Chloroform | Slightly Soluble[5][6] |
General statements indicate that this compound is miscible with many organic solvents[7]. Ethers with up to three carbon atoms are generally considered soluble in water[8].
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry. The Shake-Flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a given solvent.
Shake-Flask Method for Determining Ether Solubility
This method involves creating a saturated solution of the ether in the solvent of interest and then measuring the concentration of the ether in that solution.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., deionized water, ethanol)
-
Volumetric flasks
-
Erlenmeyer flasks with stoppers
-
Constant temperature water bath or incubator with shaker
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Syringes and filters
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in an Erlenmeyer flask. The excess ether ensures that the solution reaches saturation.
-
Equilibration: Seal the flask to prevent the volatile ether from evaporating. Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved ether.
-
Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature for a prolonged period (e.g., 24 hours) to allow for the complete separation of the excess undissolved ether from the saturated solution.
-
Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a syringe. To avoid aspirating any undissolved ether, the tip of the syringe should be positioned in the middle of the solvent phase.
-
Sample Preparation for Analysis: Filter the withdrawn sample through a membrane filter (e.g., 0.45 µm) to remove any remaining micro-droplets of undissolved ether. Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the calibration range of the analytical instrument.
-
Quantitative Analysis: Analyze the diluted sample using a calibrated analytical method, such as GC-FID, to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
This guide provides a foundational understanding of the solubility of this compound. For mission-critical applications, it is recommended to consult primary literature and perform independent verification of solubility data under the specific conditions of interest.
References
- 1. scent.vn [scent.vn]
- 2. CAS # 628-32-0, this compound, 1-Ethoxypropane, Ethyl n-propyl ether, this compound, Propyl ethyl ether - chemBlink [chemblink.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. This compound|lookchem [lookchem.com]
- 6. 628-32-0 CAS MSDS (ETHYL N-PROPYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Ethyl Propyl Ether: A Comprehensive Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the safety data for ethyl propyl ether (CAS No. 628-32-0). The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on clear data presentation, detailed experimental methodologies, and visual representations of key safety protocols and information.
Chemical Identification and Physical Properties
This compound is a colorless, volatile liquid with a characteristic ether-like odor.[1][2][3] It is less dense than water, and its vapors are heavier than air, posing a potential hazard in poorly ventilated or low-lying areas.[1][2][3]
Table 1: Chemical Identifiers and Names
| Identifier | Value |
|---|---|
| CAS Number | 628-32-0[4] |
| Molecular Formula | C5H12O[4] |
| Synonyms | 1-Ethoxypropane, Ethyl n-propyl ether, Propyl ethyl ether[1] |
| UN Number | 2615[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 88.15 g/mol [2] |
| Appearance | Colorless liquid with an ether-like odor[2][3] |
| Boiling Point | 63.2 °C[5] |
| Melting Point | -127.5 °C[5] |
| Flash Point | < -20°C (< -4°F)[1][5] |
| Vapor Pressure | 180.59 mmHg[5] |
| Density | 0.7330 g/cm³ at 20 °C[5] |
| Solubility in Water | Soluble[1] |
| Vapor Density | Heavier than air[2][3] |
Hazard Identification and GHS Classification
This compound is classified as a highly flammable liquid and vapor. It may also cause drowsiness or dizziness. While specific data on oral and dermal toxicity for this compound is limited, it is prudent to handle it with care, considering the potential for irritation.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor[2] |
| Specific target organ toxicity — Single exposure (Narcotic effects) | 3 | H336: May cause drowsiness or dizziness[2] |
References
An In-depth Technical Guide to the Hazards and Flammability of Ethyl Propyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hazards and flammability associated with ethyl propyl ether (CAS No. 628-32-0). The information is intended to support safe handling, storage, and use of this chemical in a laboratory and drug development context. All quantitative data is summarized in tables for ease of reference, and detailed experimental protocols for flammability testing are described.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic ether-like odor.[1] It is less dense than water and its vapors are heavier than air, which is a critical consideration for ventilation and spill management.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C5H12O | [1] |
| Molecular Weight | 88.15 g/mol | [1] |
| Appearance | Colorless liquid with an ether-like odor | [1][2] |
| Boiling Point | 62 - 63.2 °C | [3] |
| Melting Point | -127.5 °C | [3] |
| Density | 0.7330 - 0.74 g/cm³ @ 20 °C | [3] |
| Vapor Pressure | 180.59 - 181 mmHg @ 25 °C | [3] |
| Water Solubility | Soluble | [1][2] |
| Refractive Index | 1.3680 - 1.376 | [3] |
Flammability and Explosive Hazards
This compound is classified as a highly flammable liquid and vapor.[1] Its low flash point indicates that it can be easily ignited by heat, sparks, or flames under typical ambient conditions.[1][2] Vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back.[1]
Table 2: Flammability Data of this compound
| Parameter | Value | Source(s) |
| Flash Point | < -20 °C (< -4 °F) | [1][2] |
| Autoignition Temperature | Data not available | [2] |
| Lower Explosive Limit (LEL) | Data not available | [2] |
| Upper Explosive Limit (UEL) | Data not available | [2] |
| GHS Flammability Classification | Flammable Liquid, Category 2 (H225) | [1] |
A significant hazard associated with ethers, including this compound, is the tendency to form unstable and potentially explosive peroxides when exposed to air and light, especially after prolonged storage.[1][2] These peroxides can be sensitive to heat, shock, or friction.
Health Hazards and Toxicology
This compound can pose several health hazards upon exposure. Inhalation of vapors may cause dizziness, drowsiness, and irritation to the respiratory system.[6] Direct contact with the liquid can irritate the skin and eyes.[1]
Table 3: Toxicological Data for this compound
| Endpoint | Value | Species | Route | Source(s) |
| LC50 | 220 g/m³ (15 minutes) | Mouse | Inhalation | [3] |
| GHS Health Hazard Classifications | May cause drowsiness or dizziness (STOT SE 3, H336) | N/A | N/A | [7] |
Reactivity and Stability
This compound is generally stable under normal conditions.[2] However, it can react violently with strong oxidizing agents.[1][2] As an ether, it can act as a base and form salts with strong acids.[1][2] The primary reactivity concern is the formation of explosive peroxides over time.
Experimental Protocols for Flammability Assessment
The following sections describe standardized methodologies for determining the key flammability parameters of a liquid chemical like this compound.
Flash Point Determination (ASTM D3278)
The flash point of a volatile liquid is determined using a small-scale closed-cup apparatus. The method involves heating the sample at a slow, constant rate. An ignition source is directed into the vapor space at regular temperature intervals to determine the lowest temperature at which the vapors ignite.
Methodology:
-
A small sample volume (e.g., 2 mL) of this compound is placed in the test cup of the apparatus.
-
The cup is heated at a controlled rate.
-
At specified temperature intervals, a test flame is applied to the vapor space above the liquid.
-
The flash point is the lowest temperature, corrected to standard atmospheric pressure, at which the application of the ignition source causes the vapors of the sample to ignite.
Autoignition Temperature Determination (ASTM E659)
This test determines the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external ignition source.
Methodology:
-
A sample of this compound is injected into a heated, air-filled flask.
-
The temperature of the flask is varied, and the time delay to ignition is recorded.
-
The autoignition temperature is the lowest temperature at which ignition occurs.
Explosive Limits Determination (ASTM E681)
This method establishes the concentration range of a vapor in air that will propagate a flame.
Methodology:
-
Varying concentrations of this compound vapor in air are prepared in a closed container.
-
An ignition source is activated within the container.
-
The mixture is observed for flame propagation.
-
The Lower Explosive Limit (LEL) is the lowest concentration, and the Upper Explosive Limit (UEL) is the highest concentration at which flame propagation occurs.
Visualizations
The following diagrams illustrate the hazard profile of this compound and a general workflow for flammability testing.
References
- 1. This compound | C5H12O | CID 12340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Sciencemadness Discussion Board - Flammable limits and safety of diethyl ether - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. fireandsafetycentre.co.uk [fireandsafetycentre.co.uk]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. fireengineering.com [fireengineering.com]
- 7. ricechartered.com [ricechartered.com]
An In-depth Technical Guide on the Gas-Phase Reaction of Ethyl Propyl Ether with OH Radicals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gas-phase reaction between ethyl propyl ether (EPE) and hydroxyl (OH) radicals. This reaction is of significant interest in atmospheric chemistry due to the increasing use of ethers as fuel additives and solvents, which leads to their emission into the troposphere. Understanding the kinetics, mechanisms, and products of this reaction is crucial for accurately modeling air quality and the atmospheric fate of these volatile organic compounds.
Reaction Kinetics
The reaction between this compound and OH radicals is primarily initiated by hydrogen atom abstraction from various sites on the ether molecule. The overall rate of this reaction dictates the atmospheric lifetime of this compound.
Rate Coefficients
The rate constant for the gas-phase reaction of this compound with OH radicals has been determined both experimentally and theoretically. A recent study provides the most direct measurement at ambient temperature.[1]
Table 1: Summary of Rate Coefficients for the Reaction of this compound with OH Radicals at 298 K
| Parameter | Value | Method | Reference |
| Experimental Rate Constant (k_exp) | (1.13 ± 0.09) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Relative Rate, PTR-MS | [1] |
| Theoretical Rate Constant (k_theo) | 4.19 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | TST with Tunneling Correction | [1] |
The experimental value is consistent with trends observed for other ethers, where the reaction rate constant tends to increase with the size of the alkyl groups.[2] For comparison, the rate constants for the reaction of OH with methyl ethyl ether and mthis compound are (7.53 ± 2.86) × 10⁻¹² and (9.91 ± 2.30) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, respectively.[2]
Atmospheric Lifetime
The primary sink for this compound in the troposphere is its reaction with OH radicals. The atmospheric lifetime (τ) of EPE can be estimated using the experimentally determined rate constant and the average global concentration of OH radicals. The lifetime of EPE in the presence of OH radicals has been evaluated to be approximately one day.[1]
Reaction Mechanism and Products
The reaction proceeds via hydrogen abstraction by the OH radical from one of the five distinct carbon sites in the this compound molecule (CH₃-CH₂-O-CH₂-CH₂-CH₃).
Hydrogen Abstraction Channels
Theoretical calculations indicate that H-atom abstraction occurs most favorably from the methylene (B1212753) (-CH₂-) groups adjacent to the ether oxygen (-O-) bond.[1] This is a common feature in the reactions of ethers with OH radicals, attributed to the electron-donating effect of the oxygen atom which weakens the adjacent C-H bonds.
The possible sites for hydrogen abstraction are:
-
α-ethyl: -O-CH₂-CH₃
-
β-ethyl: -O-CH₂-CH₃
-
α'-propyl: -O-CH₂-CH₂-CH₃
-
β'-propyl: -O-CH₂-CH₂-CH₃
-
γ'-propyl: -O-CH₂-CH₂-CH₃
The resulting alkyl radicals subsequently react with molecular oxygen (O₂) in the atmosphere, leading to the formation of peroxy radicals (RO₂), which then undergo further reactions to form stable end products.
Caption: Primary reaction pathways for this compound with OH radicals.
Major Products
Experimental studies have identified the major gas-phase products resulting from the reaction of this compound with OH radicals.
Table 2: Major Identified Products from the Gas-Phase Reaction of this compound with OH Radicals
| Product Name | Chemical Formula |
| Ethyl Formate | C₃H₆O₂ |
| Ethyl Propionate | C₅H₁₀O₂ |
| Propionic Acid | C₃H₆O₂ |
These products are formed through complex reaction sequences involving the decomposition of alkoxy radicals, which are formed from the self-reaction of peroxy radicals or their reaction with NO.[1]
Experimental and Theoretical Methodologies
A combination of experimental and theoretical approaches has been employed to elucidate the kinetics and mechanism of the title reaction.
Experimental Protocol: Relative Rate Method
The kinetic data for the reaction of this compound with OH radicals were obtained using the relative rate method. This technique involves reacting the target compound (this compound) and a reference compound, for which the rate constant of its reaction with OH is well-known, with a common source of OH radicals. The relative decay of the target and reference compounds is monitored over time.
Key Components of the Experimental Setup:
-
Reaction Chamber: A controlled environment where the gas-phase reactions occur.
-
OH Radical Source: Typically, photolysis of a precursor like H₂O₂ or O₃/H₂O is used to generate OH radicals.
-
Reactant Monitoring: A sensitive analytical instrument is required to measure the concentrations of the ether and the reference compound. In the key study, a Proton-Transfer-Reaction Mass Spectrometer (PTR-MS) was used.[1] PTR-MS is a highly sensitive technique for real-time monitoring of volatile organic compounds.
-
Reference Compound: A compound with a well-characterized rate constant for its reaction with OH radicals.
The rate constant for the reaction of this compound with OH (k_EPE) can be determined from the following equation:
ln([EPE]₀/[EPE]ₜ) = (k_EPE/k_ref) * ln([ref]₀/[ref]ₜ)
where:
-
[EPE]₀ and [EPE]ₜ are the concentrations of this compound at the beginning and at time t.
-
[ref]₀ and [ref]ₜ are the concentrations of the reference compound at the beginning and at time t.
-
k_ref is the known rate constant for the reaction of the reference compound with OH radicals.
A plot of ln([EPE]₀/[EPE]ₜ) versus ln([ref]₀/[ref]ₜ) should yield a straight line with a slope equal to k_EPE/k_ref.
Caption: Generalized workflow for the relative rate experimental method.
Theoretical Protocol: Transition State Theory
Theoretical calculations provide valuable insights into the reaction mechanism and can be used to calculate rate constants. The study on this compound employed Transition State Theory (TST) with a tunneling effect correction.[1]
Key Steps in the Theoretical Calculation:
-
Quantum Chemical Calculations: The geometries of the reactants, transition states, and products for each H-abstraction channel are optimized using a suitable level of theory (e.g., M05-2X method with basis sets like 6-311++G(d,p) and aug-cc-pVTZ).[1]
-
Potential Energy Surface Mapping: The energies of the stationary points along the reaction path are calculated to determine the energy barriers for each channel.
-
Rate Constant Calculation: TST is used to calculate the rate constant for each channel based on the properties of the transition state.
-
Tunneling Correction: A correction for quantum mechanical tunneling through the energy barrier is applied, which is particularly important for H-atom transfer reactions.
-
Total Rate Constant: The total rate constant is obtained by summing the rate constants of all individual abstraction channels.
Conclusion
The gas-phase reaction of this compound with OH radicals is a relatively fast process, leading to an atmospheric lifetime of about one day. The primary reaction mechanism is hydrogen abstraction, predominantly from the methylene groups adjacent to the ether oxygen. The main degradation products include ethyl formate, ethyl propionate, and propionic acid. The combination of experimental relative rate studies and theoretical TST calculations provides a solid foundation for understanding the atmospheric chemistry of this compound. Further studies on the temperature dependence of the rate constant and quantitative product yields would enhance the accuracy of atmospheric models.
References
Methodological & Application
Application Notes and Protocols for Ethyl Propyl Ether in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes on the use of ethyl propyl ether as a solvent in common organic reactions. It includes a summary of its physical and chemical properties, safety protocols, and adapted experimental procedures for Grignard reactions, Wittig reactions, and Suzuki-Miyaura cross-coupling reactions.
Introduction to this compound as a Solvent
This compound (EPE), also known as 1-ethoxypropane, is a colorless, volatile, and highly flammable liquid with a characteristic ether-like odor.[1][2][3][4] As an ether, it is a relatively inert solvent capable of solvating a variety of organic compounds, making it a potential alternative to more common ether solvents like diethyl ether (DEE) and tetrahydrofuran (B95107) (THF). Its properties suggest its utility in reactions that require an aprotic medium and are sensitive to protic solvents, such as those involving organometallic reagents.[5]
Physical and Chemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective and safe use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂O | [1][2][6] |
| Molecular Weight | 88.15 g/mol | [1][6][7] |
| Appearance | Colorless liquid | [1][2][3] |
| Odor | Ether-like | [1][2][3] |
| Boiling Point | 63.6 °C (146.5 °F) | [3] |
| Melting Point | -79 °C (-110 °F) | |
| Flash Point | < -20 °C (< -4 °F) | [3][7] |
| Density | 0.739 g/cm³ at 20 °C | [3] |
| Solubility in Water | Slightly soluble | [3][4][7] |
| Vapor Pressure | 175 mmHg at 25 °C | |
| Vapor Density | 3.04 (Air = 1) |
Health and Safety Information
This compound is a hazardous chemical that requires careful handling.
| Hazard | Description | Source |
| Flammability | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back. | [1][2][4][7] |
| Health Hazards | May cause eye and skin irritation. Inhalation may cause respiratory tract irritation, dizziness, or drowsiness. | [1][8] |
| Peroxide Formation | Like other ethers, this compound can form explosive peroxides upon exposure to air and light. It should be tested for peroxides before use, especially before distillation. | [3][7] |
| Reactivity | Reacts violently with strong oxidizing agents. | [1][4][7] |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Ground and bond containers and receiving equipment to prevent static discharge.[8]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][8]
-
Test for the presence of peroxides before heating or distilling. If peroxides are present, they must be removed using an appropriate procedure (e.g., treatment with ferrous sulfate (B86663) or sodium bisulfite).
Application in Grignard Reactions
Ethers are essential solvents for Grignard reactions as they are aprotic and solvate the magnesium center of the Grignard reagent, enhancing its stability and reactivity.[5][9][10] While diethyl ether and THF are most commonly used, historical literature mentions the use of "ethyl normal propyl ether" for this purpose, suggesting its viability.
Logical Relationship for Grignard Reagent Formation and Reaction
Caption: Workflow for Grignard reagent formation and subsequent reaction.
Adapted Protocol for Grignard Reagent Formation and Reaction with an Aldehyde:
-
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide (e.g., bromobenzene)
-
Anhydrous this compound
-
Aldehyde (e.g., benzaldehyde)
-
Aqueous solution of a weak acid (e.g., ammonium (B1175870) chloride) or dilute strong acid (e.g., HCl) for workup
-
Iodine crystal (for initiation)
-
-
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Add a small amount of anhydrous this compound and a crystal of iodine.
-
Formation of Grignard Reagent: Dissolve the alkyl or aryl halide in anhydrous this compound and add it dropwise to the magnesium suspension. The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required. Maintain a gentle reflux by controlling the rate of addition.
-
Reaction with Aldehyde: After the magnesium has been consumed, cool the reaction mixture to 0 °C. Dissolve the aldehyde in anhydrous this compound and add it dropwise to the Grignard reagent solution.
-
Quenching and Workup: After the addition is complete, stir the reaction mixture at room temperature for a specified time. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄), and concentrate it under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography or distillation.
-
Application in Wittig Reactions
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones using a phosphonium (B103445) ylide.[11][12][13] The choice of solvent can influence the reaction rate and the stereoselectivity of the resulting alkene. Aprotic solvents like ethers are commonly used.
Experimental Workflow for a Wittig Reaction
Caption: Generalized workflow for a Wittig olefination reaction.
Adapted Protocol for a Wittig Reaction:
-
Materials:
-
Phosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide)
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous this compound
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Water for workup
-
-
Procedure:
-
Ylide Formation: Suspend the phosphonium salt in anhydrous this compound in a flask under an inert atmosphere. Cool the suspension to 0 °C and add the strong base dropwise. Allow the mixture to warm to room temperature and stir until the ylide is formed (often indicated by a color change).
-
Reaction with Carbonyl: Cool the ylide solution to 0 °C and add a solution of the aldehyde or ketone in anhydrous this compound dropwise.
-
Reaction Completion and Quenching: After the addition, allow the reaction to proceed at room temperature for a specified time. Quench the reaction by adding water.
-
Extraction and Purification: Extract the product with an organic solvent. The by-product, triphenylphosphine oxide, can often be removed by filtration or chromatography. Wash the organic layer, dry it, and concentrate it. Purify the resulting alkene by column chromatography or recrystallization.
-
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, widely used for the synthesis of biaryls, polyolefins, and styrenes.[14][15] While a variety of solvents can be used, including ethers, the choice of solvent can impact the solubility of the reagents and the efficacy of the catalyst.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Adapted Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:
-
Materials:
-
Aryl or vinyl halide (e.g., 4-bromoanisole)
-
Aryl or vinyl boronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
This compound (as a co-solvent with water)
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Solvent Addition: Add a mixture of this compound and water (e.g., a 3:1 to 5:1 ratio). The aqueous phase is necessary for the transmetalation step.
-
Reaction: Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through it. Heat the reaction mixture to reflux with vigorous stirring for the required time, monitoring the reaction progress by TLC or GC.
-
Workup and Purification: Cool the reaction mixture to room temperature and dilute it with water. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. Purify the product by column chromatography or recrystallization.
-
Conclusion
This compound presents a viable, though less common, alternative to traditional ether solvents in organic synthesis. Its physical properties, such as its boiling point, make it suitable for reactions requiring moderate temperatures. Researchers should consider its use, particularly when exploring solvent effects on reaction outcomes. However, due to the limited availability of specific literature protocols, adaptation of existing methods for similar ether solvents is necessary. As with all ethers, stringent safety precautions, especially concerning flammability and peroxide formation, must be observed.
References
- 1. benchchem.com [benchchem.com]
- 2. ilacadofsci.com [ilacadofsci.com]
- 3. aidic.it [aidic.it]
- 4. This compound | C5H12O | CID 12340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Sciencemadness Discussion Board - replacement of diethyl ether - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. organic chemistry - Does di(n-propyl)ether support Grignard reactions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. ETHYL N-PROPYL ETHER synthesis - chemicalbook [chemicalbook.com]
- 9. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 10. quora.com [quora.com]
- 11. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. odp.library.tamu.edu [odp.library.tamu.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Solved Show the synthesis of this compound by using | Chegg.com [chegg.com]
Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, is a cornerstone of organic chemistry for the preparation of both symmetrical and asymmetrical ethers.[1][2][3] This versatile and robust reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide or phenoxide ion.[2][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, making it a reliable method for constructing the ether linkage, a common functional group in many pharmaceutical compounds.[1][2][5][6] For the synthesis of asymmetrical ethers, this method is particularly valuable, though careful selection of reactants is crucial for success.[1][5]
Reaction Mechanism and Strategic Considerations
The Williamson ether synthesis is a classic example of an SN2 reaction.[1][6] The process begins with the deprotonation of an alcohol or phenol (B47542) to form a potent nucleophile, the alkoxide or phenoxide ion. This ion then performs a "backside attack" on an electrophilic carbon atom of an alkylating agent (typically an alkyl halide), displacing the leaving group in a single, concerted step.[1][2]
Key Considerations for Asymmetrical Ethers:
When synthesizing an asymmetrical ether (R-O-R'), there are two potential synthetic routes:
-
R-O⁻ + R'-X
-
R'-O⁻ + R-X
The preferred pathway is dictated by the principles of the SN2 reaction. The primary competing reaction is the E2 elimination, which is favored by sterically hindered alkyl halides.[4][6][7]
-
Alkylating Agent (R-X): The alkyl halide should be as sterically unhindered as possible. The reactivity order is methyl > primary > secondary.[2][7] Tertiary alkyl halides are unsuitable as they almost exclusively undergo elimination to form alkenes.[4][8][9]
-
Alkoxide (R'-O⁻): The alkoxide can be primary, secondary, or tertiary.[2] However, using a sterically hindered base like a tertiary alkoxide can also increase the likelihood of elimination, especially when paired with a secondary alkyl halide.[5]
-
Solvent: Aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are commonly used as they can solvate the cation of the alkoxide without hydrogen bonding to the nucleophilic oxygen, thus increasing its reactivity.[1][2][6]
-
Temperature: The reaction is typically conducted at elevated temperatures, often between 50-100 °C, to ensure a reasonable reaction rate.[1][2] However, excessively high temperatures can favor the E2 elimination side reaction.[10]
Experimental Protocols
The following section provides detailed methodologies for the synthesis of three different asymmetrical ethers, illustrating the versatility of the Williamson synthesis.
Protocol 1: Synthesis of Phenacetin from Acetaminophen (B1664979)
This protocol describes the ethylation of the phenolic hydroxyl group of acetaminophen.
-
Reaction Setup: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, combine acetaminophen (500 mg), anhydrous potassium carbonate (665 mg), and 2-butanone (B6335102) (7 mL).
-
Reagent Addition: Add ethyl iodide (0.64 mL) to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 1 hour.[11]
-
Work-up: After cooling to room temperature, add water (4 mL) to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with 5% aqueous sodium hydroxide (B78521) (to remove unreacted acetaminophen) followed by a brine wash.[10]
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid product by recrystallization from an ethanol (B145695)/water mixture.[10]
Protocol 2: Synthesis of 2-Butoxynaphthalene
This protocol demonstrates the alkylation of a naphthol with a primary alkyl halide.
Methodology: [12]
-
Alkoxide Formation: In a 5 mL conical reaction vial with a magnetic stir vane, dissolve 2-naphthol (B1666908) (150 mg) in ethanol (2.5 mL). Add crushed solid sodium hydroxide (87 mg).
-
Heating: Equip the vial with an air condenser and heat the solution to reflux for 10 minutes to form the sodium naphthoxide.
-
Alkyl Halide Addition: Cool the solution to approximately 60 °C and add 1-bromobutane (B133212) (0.15 mL) via syringe.
-
Reflux: Reheat the reaction mixture to reflux and maintain for 50 minutes.
-
Precipitation: After cooling, transfer the contents to a small Erlenmeyer flask. Add 3-4 ice chunks and approximately 1 mL of ice-cold water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: The crude product can be further purified by recrystallization if necessary.
Protocol 3: Synthesis of Methylphenoxyacetic Acid from p-Cresol (B1678582)
This protocol illustrates the reaction of a phenoxide with an activated halide, chloroacetic acid.
-
Phenoxide Formation: In a 250 mL round-bottom flask, dissolve potassium hydroxide (4.0 g) in water (8.0 mL). Add p-cresol (2.0 g) and swirl until a homogeneous solution is formed.[13]
-
Setup: Add boiling stones and fit the flask with a reflux condenser. Heat the solution to a gentle boil.
-
Addition: Add a 50% aqueous solution of chloroacetic acid (6.0 mL) dropwise through the condenser over 10 minutes.
-
Reflux: Continue refluxing for an additional 10 minutes after the addition is complete.[13]
-
Cooling & Acidification: While still hot, transfer the solution to a beaker and allow it to cool to room temperature. Acidify the solution with concentrated HCl until precipitation is complete (check with pH paper).
-
Isolation: Cool the mixture in an ice bath and collect the solid product by vacuum filtration.
-
Purification: Recrystallize the crude solid from boiling water to obtain the pure product.[4]
Data Presentation: Summary of Protocols
The quantitative data for the described protocols are summarized below for easy comparison.
| Parameter | Protocol 1: Phenacetin | Protocol 2: 2-Butoxynaphthalene | Protocol 3: Methylphenoxyacetic Acid |
| Alcohol/Phenol | Acetaminophen | 2-Naphthol | p-Cresol |
| Amount of Alcohol | 500 mg | 150 mg | 2.0 g |
| Base | K₂CO₃ | NaOH | KOH |
| Amount of Base | 665 mg | 87 mg | 4.0 g |
| Alkylating Agent | Ethyl Iodide | 1-Bromobutane | Chloroacetic Acid (50% aq. sol.) |
| Amount of Agent | 0.64 mL | 0.15 mL | 6.0 mL |
| Solvent | 2-Butanone (7 mL) | Ethanol (2.5 mL) | Water (8.0 mL) |
| Temperature | Reflux | Reflux | Reflux |
| Reaction Time | 1 hour | 1 hour (total) | 20 minutes |
| Typical Yield | 50-95% (Lab Preparation)[2][14] | Not specified | Not specified |
Experimental Workflow and Troubleshooting
The general workflow for a Williamson ether synthesis experiment is outlined below.
Troubleshooting Common Issues:
-
Low Yield/No Reaction:
-
Inactive Base: Ensure the base (e.g., NaH) has not been deactivated by moisture. Use freshly opened or properly stored reagents.
-
Poor Nucleophile Formation: The alcohol may not be fully deprotonated. Consider using a stronger base or ensuring anhydrous conditions.
-
Poor Leaving Group: Iodides and bromides are better leaving groups than chlorides. Tosylates are also excellent.[5]
-
-
Formation of Alkene Byproduct:
-
E2 Elimination: This is the most common side reaction.[6] It is favored when using secondary or tertiary alkyl halides.[4] To minimize this, always choose the synthetic route that utilizes a primary or methyl halide.[15]
-
High Temperature: While heat is often required, excessive temperatures can favor elimination over substitution.[10] Maintain controlled reflux.
-
By carefully selecting reactants and optimizing reaction conditions, the Williamson ether synthesis provides a reliable and efficient method for the preparation of asymmetrical ethers, which is invaluable in the field of drug discovery and development.[4]
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. studylib.net [studylib.net]
- 4. benchchem.com [benchchem.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 8. quora.com [quora.com]
- 9. Why di-tert-butyl ether cannot be prepared by Williamson's synthesis? CH3.. [askfilo.com]
- 10. benchchem.com [benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. community.wvu.edu [community.wvu.edu]
- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 14. scienceinfo.com [scienceinfo.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Ethyl Propyl Ether: A Viable Alternative Medium for Grignard Reactions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. The choice of solvent is critical for the successful formation and reactivity of the Grignard reagent. Ethereal solvents are standard due to their ability to solvate and stabilize the organomagnesium species through coordination.[1][2][3] While diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are the most commonly employed solvents, their high volatility and, in the case of THF, potential for peroxide formation and higher cost, have led to the exploration of alternatives. Ethyl propyl ether (EPE) presents itself as a promising, albeit less documented, alternative. This document provides a detailed overview of the potential application of EPE as a solvent for Grignard reactions, including its properties, proposed experimental protocols, and safety considerations.
Properties of this compound
This compound is a colorless, flammable liquid with a characteristic ether-like odor.[4][5] Its physical and chemical properties make it a suitable candidate for a Grignard reaction solvent.
Table 1: Physical Properties of this compound and Common Grignard Solvents
| Property | This compound | Diethyl Ether | Tetrahydrofuran (THF) |
| Molecular Formula | C₅H₁₂O | C₄H₁₀O | C₄H₈O |
| Molecular Weight | 88.15 g/mol [5] | 74.12 g/mol | 72.11 g/mol |
| Boiling Point | 63 °C[6] | 34.6 °C | 66 °C |
| Flash Point | < -20 °C[7] | -45 °C | -14 °C |
| Density | 0.739 g/mL | 0.713 g/mL | 0.889 g/mL |
| Solubility in Water | Moderately soluble[4] | 6.9 g/100 mL (20 °C) | Miscible |
The higher boiling point of this compound compared to diethyl ether could offer better reaction control at elevated temperatures.
Advantages and Considerations of Using this compound
Potential Advantages:
-
Higher Boiling Point: The boiling point of 63°C allows for a wider range of reaction temperatures compared to diethyl ether (35°C), which can be advantageous for less reactive alkyl or aryl halides.[6]
-
Reduced Volatility: Lower volatility compared to diethyl ether reduces solvent loss through evaporation and enhances laboratory safety.
-
Stable Complex Formation: Like other ethers, EPE can form stable complexes with the magnesium atom of the Grignard reagent, which is crucial for its formation and reactivity.[2][8]
Considerations and Potential Disadvantages:
-
Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light.[7][9][10] this compound is no exception and must be tested for peroxides before use.
-
Limited Data: There is a lack of extensive literature and quantitative data on the use of this compound specifically for Grignard reactions, making it a less conventional choice.
-
Reaction Yields: The choice of ether can influence the yield of a Grignard reaction. For instance, studies on diisopropyl ether have shown variable and sometimes lower yields compared to diethyl ether for certain reactions.[11] Similar effects might be observed with this compound.
Table 2: Comparative Yields of Grignard Reactions in Different Ether Solvents (Illustrative Example with Diisopropyl Ether)
| Reaction | Solvent | Yield (%) |
| EtI + Mg | Diethyl Ether | 86[11] |
| Diisopropyl Ether | 22.5[11] | |
| MgEtBr formation | Diethyl Ether | 75-88[11] |
| Diisopropyl Ether | 67.5[11] | |
| Dibutyl Ether | 74-5[11] | |
| PhBr + Mg | Diethyl Ether | ~95 (Typical) |
| Diisopropyl Ether | 34[11] | |
| Note: This table is for illustrative purposes to highlight the impact of the ether solvent on reaction yield. Specific data for this compound is not readily available in the cited literature. |
Experimental Protocols
The following are generalized protocols for conducting a Grignard reaction using this compound. These are adapted from standard procedures for Grignard reactions in other ethereal solvents.[12][13][14]
Protocol 1: Preparation of a Grignard Reagent (Phenylmagnesium Bromide)
Materials:
-
Magnesium turnings
-
Anhydrous this compound
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Glassware Preparation: All glassware must be scrupulously dried in an oven overnight and assembled while hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.
-
Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet. Place a magnetic stir bar in the flask.
-
Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine.
-
Solvent Addition: Add a portion of anhydrous this compound to the flask to cover the magnesium.
-
Reagent Addition: Dissolve bromobenzene (1.0 eq) in anhydrous this compound and add it to the dropping funnel. Add a small amount of the bromobenzene solution to the magnesium suspension.
-
Reaction Initiation: The reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy or grayish solution. Gentle heating may be required to initiate the reaction.
-
Maintaining the Reaction: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.
-
Completion: After the addition is complete, continue to stir the mixture and reflux gently (if necessary) for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-to-brown solution is the Grignard reagent.
Protocol 2: Reaction of a Grignard Reagent with a Ketone (Benzophenone)
Materials:
-
Prepared Phenylmagnesium Bromide in this compound
-
Anhydrous this compound
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Separatory funnel
-
Standard glassware for extraction and workup
Procedure:
-
Substrate Addition: Dissolve benzophenone (0.9 eq) in anhydrous this compound and place it in the dropping funnel.
-
Reaction: Cool the Grignard reagent solution in an ice bath. Add the benzophenone solution dropwise with vigorous stirring. A color change and the formation of a precipitate will be observed.
-
Completion and Quenching: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes. Cool the mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Isolation: Remove the this compound by rotary evaporation to yield the crude product (triphenylmethanol). The crude product can then be purified by recrystallization.
Visualizations
Caption: General mechanism of Grignard reagent formation and reaction.
Caption: A typical experimental workflow for a Grignard reaction.
Safety Precautions
-
Flammability: this compound is highly flammable and has a low flash point.[7][9] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Peroxide Formation: Test for the presence of peroxides before use, especially if the solvent has been stored for an extended period. Do not distill to dryness.
-
Moisture Sensitivity: Grignard reagents are highly reactive towards protic sources, including water.[3][15] Ensure all reagents and equipment are anhydrous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coat, and gloves.
Conclusion
This compound possesses properties that make it a theoretically suitable solvent for Grignard reactions, offering potential advantages in terms of its higher boiling point over the commonly used diethyl ether. However, the lack of specific experimental data necessitates careful optimization of reaction conditions. The provided protocols offer a starting point for researchers interested in exploring EPE as a viable alternative medium for this important class of organometallic reactions. As with any ether, stringent safety precautions regarding flammability and peroxide formation must be observed.
References
- 1. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 2. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CAS 628-32-0: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C5H12O | CID 12340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scent.vn [scent.vn]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. quora.com [quora.com]
- 9. ETHYL N-PROPYL ETHER | 628-32-0 [chemicalbook.com]
- 10. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 11. organic chemistry - Does di(n-propyl)ether support Grignard reactions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. adichemistry.com [adichemistry.com]
Application Notes and Protocols for the Acid-catalyzed Cleavage of Ethyl Propyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acid-catalyzed cleavage of ethers is a fundamental transformation in organic synthesis, frequently employed for the removal of ether protecting groups or for the synthesis of alcohols and alkyl halides. This document provides a detailed overview of the mechanism, experimental protocols, and expected outcomes for the acid-catalyzed cleavage of ethyl propyl ether. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a crucial aspect for predicting regioselectivity in unsymmetrical ethers.
Reaction Mechanism
The cleavage of this compound with a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), is initiated by the protonation of the ether oxygen. This step transforms the alkoxy group into a good leaving group (an alcohol). Subsequently, a halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms.[1]
In the case of unsymmetrical ethers with primary or secondary alkyl groups, the reaction follows an SN2 pathway.[2] The nucleophilic attack occurs at the less sterically hindered carbon atom. For this compound, the ethyl group is less sterically hindered than the n-propyl group. Consequently, the halide ion will preferentially attack the ethyl group, leading to the formation of a single set of products: 1-propanol (B7761284) and an ethyl halide.[3] It is important to note that strong acids like HBr and HI are effective for this reaction, while HCl is generally not.[4][5]
If an excess of the hydrohalic acid is used, the 1-propanol formed in the initial step can undergo a subsequent SN2 reaction to yield the corresponding propyl halide.[4][6]
Mechanistic Pathway
Caption: SN2 mechanism for the acid-catalyzed cleavage of this compound.
Data Presentation
The following table summarizes the expected products and general reaction conditions for the acid-catalyzed cleavage of this compound. Please note that specific yields and reaction times can vary based on the precise experimental setup.
| Reactant | Acid | Temperature | Mechanism | Primary Products | Secondary Products (with excess acid) |
| This compound | HBr | Reflux | SN2 | 1-Propanol and Ethyl Bromide | 1-Bromopropane and Ethyl Bromide |
| This compound | HI | Reflux | SN2 | 1-Propanol and Ethyl Iodide | 1-Iodopropane and Ethyl Iodide |
Experimental Protocols
The following is a general protocol for the acid-catalyzed cleavage of a primary ether, which can be adapted for this compound.
Materials:
-
This compound
-
Hydrobromic acid (48% aqueous solution) or Hydroiodic acid (57% aqueous solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Sodium bicarbonate solution (5%)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 equivalent) and a slight excess of hydrobromic acid (e.g., 1.2-1.5 equivalents).
-
Reaction: Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time will vary depending on the scale and specific conditions but can range from a few hours to overnight.[7]
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with water.
-
Extract the organic products with a suitable organic solvent (e.g., diethyl ether, 2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation to separate the 1-propanol and ethyl bromide (or the corresponding iodo-compounds).
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrobromic and hydroiodic acids are corrosive and should be handled with care.
Experimental Workflow
References
- 1. Write equations for the cleavage of ethers with HI. a. Diethyl ether .. [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. transformationtutoring.com [transformationtutoring.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Ethyl Propyl Ether in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of ethyl propyl ether as a solvent and reagent in pharmaceutical synthesis. While specific documented applications in the synthesis of commercial drugs are limited in publicly available literature, its physicochemical properties suggest its utility in various standard organic transformations crucial to the pharmaceutical industry. This document outlines its properties, potential applications in key reaction types, and detailed experimental protocols as models for its use.
Physicochemical Properties of this compound
A thorough understanding of a solvent's physical and chemical properties is paramount for its application in pharmaceutical synthesis. This compound is a colorless, volatile liquid with a characteristic ether-like odor.[1][2] Its properties make it a potential alternative to other common ether solvents like diethyl ether and tetrahydrofuran (B95107) (THF). A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂O | [1][2] |
| Molecular Weight | 88.15 g/mol | [1][2] |
| Boiling Point | 62-63.2 °C | [1][3] |
| Melting Point | -127.5 °C | [1] |
| Density | 0.733 - 0.74 g/cm³ at 20 °C | [1] |
| Flash Point | < -20 °C | [1][4] |
| Solubility in Water | 0.17 M | [1] |
| Refractive Index | 1.368 - 1.371 | [1] |
| Vapor Pressure | 181 mmHg at 25 °C | [1] |
| LogP | 1.43 | [1] |
Potential Applications in Pharmaceutical Synthesis
Based on its properties and the known reactivity of ethers, this compound can be considered for the following applications in pharmaceutical synthesis:
-
Reaction Solvent: Its relatively low boiling point facilitates easy removal post-reaction. It is an aprotic solvent, making it suitable for reactions involving strong bases and organometallic reagents.
-
Extraction Solvent: Its limited miscibility with water and ability to dissolve a range of organic compounds make it a candidate for liquid-liquid extractions during work-up procedures.
-
Grignard Reactions: Ethers are crucial for stabilizing Grignard reagents. This compound could serve as a solvent for the formation and reaction of Grignard reagents, which are fundamental for carbon-carbon bond formation in many pharmaceutical syntheses.
-
Williamson Ether Synthesis: While not a direct application of this compound, this reaction is used to synthesize ethers, including potentially complex pharmaceutical intermediates where an ethyl or propyl ether moiety is required.
Experimental Protocols
The following protocols are provided as examples of how this compound could be utilized in key pharmaceutical synthesis steps. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Williamson Ether Synthesis of an Aryl Propyl Ether Intermediate
This protocol describes a general procedure for the synthesis of an aryl propyl ether, a common structural motif in pharmaceuticals, using a Williamson ether synthesis. This reaction is fundamental to producing asymmetrical ethers.[5][6][7]
Objective: To synthesize an aryl propyl ether from a phenol (B47542) and a propyl halide.
Materials:
-
Phenolic substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound (as solvent)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Nitrogen inlet
-
Separatory funnel
Procedure:
-
Under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous this compound in a round-bottom flask.
-
Dissolve the phenolic substrate (1.0 equivalent) in a minimal amount of anhydrous this compound and add it dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 1-bromopropane (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with this compound (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude aryl propyl ether.
-
Purify the crude product by column chromatography.
Diagram 1: Williamson Ether Synthesis Workflow
Caption: Workflow for Williamson Ether Synthesis.
Protocol 2: Grignard Reaction for Carbon-Carbon Bond Formation (Hypothetical Application)
Grignard reactions are essential for creating C-C bonds in many active pharmaceutical ingredients, such as the analgesic tramadol (B15222).[8][9][10][11] Ethers are the solvents of choice for these reactions. This protocol outlines a hypothetical procedure for a Grignard reaction using this compound as the solvent.
Objective: To perform a Grignard reaction between an aryl bromide and a ketone to form a tertiary alcohol intermediate.
Materials:
-
Aryl bromide
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
Anhydrous this compound
-
Ketone substrate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask with a dropping funnel and reflux condenser
-
Magnetic stir bar
-
Nitrogen or argon atmosphere
Procedure:
-
Ensure all glassware is oven-dried and assembled under a dry, inert atmosphere (nitrogen or argon).
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the three-neck flask.
-
Gently heat the flask with a heat gun until iodine vapors are visible, then allow it to cool.
-
Add a small amount of anhydrous this compound to cover the magnesium turnings.
-
Dissolve the aryl bromide (1.1 equivalents) in anhydrous this compound and add a small portion to the magnesium suspension.
-
Once the reaction initiates (indicated by bubbling and a color change), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to 0 °C.
-
Dissolve the ketone substrate (1.0 equivalent) in anhydrous this compound and add it dropwise to the Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with this compound (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography or recrystallization.
Diagram 2: Grignard Reaction Workflow
Caption: General workflow for a Grignard reaction.
Safety and Handling
This compound is a highly flammable liquid and should be handled with care in a well-ventilated area, away from ignition sources.[2][4] It can form explosive peroxides upon exposure to air and light, so it should be stored in a cool, dark, and tightly sealed container.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.
Conclusion
While direct, documented evidence for the widespread use of this compound in specific, named pharmaceutical syntheses is scarce, its physicochemical properties make it a viable candidate as a process solvent. Its profile is similar to that of other ethers commonly used in the pharmaceutical industry. The provided protocols for the Williamson ether synthesis and Grignard reaction serve as a foundation for researchers to explore the utility of this compound in their synthetic workflows. Further studies are warranted to establish its performance in comparison to other standard ether solvents in terms of reaction yield, purity of products, and overall process efficiency.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | C5H12O | CID 12340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scent.vn [scent.vn]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. nioch.nsc.ru [nioch.nsc.ru]
- 9. A Commercially Viable Process For The Preparation Of Tramadol [quickcompany.in]
- 10. WO1999036389A1 - Purification of tramadol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
The Role of Ethyl Propyl Ether in Carbon-Carbon Bond Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of ethyl propyl ether as a solvent in key carbon-carbon (C-C) bond-forming reactions. While diethyl ether and tetrahydrofuran (B95107) (THF) are more traditionally cited, this compound presents a viable alternative with a unique set of physical properties that can be advantageous in specific synthetic contexts.
Introduction: The Significance of Ethereal Solvents in C-C Bond Formation
Ethereal solvents are indispensable in a multitude of C-C bond-forming reactions, primarily due to their ability to solvate and stabilize highly reactive organometallic intermediates. The lone pairs of electrons on the ether oxygen coordinate with the metal center (e.g., magnesium in Grignard reagents or lithium in organolithium reagents), forming a complex that enhances the nucleophilicity of the carbanionic portion of the reagent. This stabilization is crucial for both the formation and the subsequent reactivity of these powerful synthetic tools.[1][2][3] this compound, as an aprotic and relatively non-polar solvent, fits within this class of essential solvents.
Physicochemical Properties of this compound: A Comparative Overview
The choice of an ethereal solvent can significantly influence reaction kinetics, yields, and in some cases, stereoselectivity. The properties of this compound are compared with those of the commonly used diethyl ether and THF in the table below.
| Property | This compound | Diethyl Ether | Tetrahydrofuran (THF) |
| Molecular Formula | C5H12O | C4H10O | C4H8O |
| Molecular Weight ( g/mol ) | 88.15 | 74.12 | 72.11 |
| Boiling Point (°C) | 63-64 | 34.6 | 66 |
| Density (g/mL at 20°C) | ~0.747 | 0.713 | 0.889 |
| Dipole Moment (D) | ~1.2 | 1.15 | 1.75 |
| Solubility in Water | Slightly soluble | 6.9 g/100 mL (20°C) | Miscible |
The higher boiling point of this compound compared to diethyl ether allows for a wider range of reaction temperatures, which can be beneficial for reactions that require heating to proceed at a reasonable rate. Its polarity is similar to diethyl ether, suggesting it will have a comparable ability to solvate organometallic reagents.
Applications of this compound in C-C Bond Forming Reactions
This compound is a suitable solvent for a variety of C-C bond-forming reactions, including:
-
Grignard Reactions: The formation of organomagnesium halides (Grignard reagents) and their subsequent reaction with electrophiles such as aldehydes, ketones, esters, and epoxides.[4][5][6]
-
Organolithium Reactions: The use of organolithium reagents as strong bases and nucleophiles in reactions with a wide range of electrophiles.[7][8][9]
-
Wittig Reaction: The reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene.[10][11][12]
The following sections provide detailed protocols for these key reactions, adapted for the use of this compound as the solvent.
Experimental Protocol 1: Grignard Reagent Formation and Reaction
Objective: To prepare a Grignard reagent using this compound as the solvent and subsequently react it with an electrophile to form a new C-C bond.
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide (e.g., bromobenzene)
-
Anhydrous this compound
-
Electrophile (e.g., benzophenone)
-
Iodine crystal (for initiation, if necessary)
-
Anhydrous workup reagents (e.g., saturated aqueous ammonium (B1175870) chloride, sulfuric acid)
-
Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
Part A: Formation of the Grignard Reagent
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Ensure the entire apparatus is under an inert atmosphere.
-
Place the magnesium turnings in the flask.
-
Add a small portion of anhydrous this compound to cover the magnesium.
-
Dissolve the alkyl or aryl halide in anhydrous this compound in the dropping funnel.
-
Add a small amount of the halide solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a gentle reflux of the ether. If the reaction does not start, add a small crystal of iodine or gently warm the flask.[5]
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.
Part B: Reaction with an Electrophile
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve the electrophile (e.g., benzophenone) in anhydrous this compound in the dropping funnel.
-
Add the electrophile solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute sulfuric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Expected Outcome: Formation of a new C-C bond, for example, the reaction of phenylmagnesium bromide with benzophenone (B1666685) yields triphenylmethanol.
Logical Workflow for Grignard Reaction:
Caption: Workflow for a Grignard reaction using this compound.
Experimental Protocol 2: C-C Bond Formation with an Organolithium Reagent
Objective: To perform a C-C bond-forming reaction using an organolithium reagent in this compound.
Materials:
-
Commercially available organolithium reagent (e.g., n-butyllithium in hexanes)
-
Substrate for lithiation or electrophile
-
Anhydrous this compound
-
Anhydrous workup reagents
-
Standard glassware for anhydrous and low-temperature reactions
-
Inert atmosphere
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve the substrate in anhydrous this compound in the flask and cool the solution to the desired temperature (typically -78 °C using a dry ice/acetone bath).
-
Transfer the organolithium reagent to the dropping funnel via a cannula under a positive pressure of inert gas.
-
Add the organolithium reagent dropwise to the stirred solution of the substrate, maintaining the low temperature.
-
After the addition is complete, stir the reaction mixture at the low temperature for the specified time.
-
If the reaction involves a subsequent electrophilic quench, add the electrophile (dissolved in anhydrous this compound) dropwise at the low temperature.
-
After the reaction is complete, quench it by the slow addition of a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous workup, including extraction, washing, drying, and concentration.
-
Purify the product as required.
Expected Outcome: Formation of a new C-C bond through nucleophilic addition or substitution.
Signaling Pathway of Organolithium Reaction:
Caption: Role of this compound in solvating the organolithium reagent.
Experimental Protocol 3: The Wittig Reaction
Objective: To synthesize an alkene from an aldehyde or ketone using a phosphonium ylide in this compound.
Materials:
-
Alkyltriphenylphosphonium salt
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous this compound
-
Aldehyde or ketone
-
Standard glassware for anhydrous reactions
-
Inert atmosphere
Procedure:
Part A: Ylide Formation
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend the alkyltriphenylphosphonium salt in anhydrous this compound.
-
Cool the suspension to 0 °C or -78 °C, depending on the base used.
-
Slowly add the strong base (e.g., a solution of n-butyllithium in hexanes) to the suspension with stirring. A color change (often to deep red or orange) indicates the formation of the ylide.
-
Stir the mixture for 1-2 hours at the appropriate temperature to ensure complete ylide formation.
Part B: Reaction with Carbonyl Compound
-
Dissolve the aldehyde or ketone in anhydrous this compound in a dropping funnel.
-
Add the carbonyl compound solution dropwise to the ylide solution at the same low temperature.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours or overnight. The disappearance of the ylide color often indicates the completion of the reaction.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Perform a standard workup, including extraction with a non-polar solvent (e.g., hexanes) to precipitate the triphenylphosphine (B44618) oxide byproduct.
-
Filter off the triphenylphosphine oxide and wash the filtrate.
-
Dry the organic layer and concentrate it to obtain the crude alkene.
-
Purify the alkene by column chromatography or distillation.
Expected Outcome: Formation of a C=C double bond, yielding an alkene and triphenylphosphine oxide as a byproduct.
References
- 1. quora.com [quora.com]
- 2. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 3. Solvents and Stabilization in Grignard Reactions , Hive Chemistry Discourse [chemistry.mdma.ch]
- 4. beyondbenign.org [beyondbenign.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. benchchem.com [benchchem.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. Influential role of ethereal solvent on organolithium compounds: the case of carboranyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Ether Synthesis via Alkoxymercuration-Demercuration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkoxymercuration-demercuration is a powerful and reliable method for the synthesis of ethers from alkenes and alcohols. This two-step reaction sequence offers significant advantages over traditional acid-catalyzed ether synthesis, most notably its high regioselectivity and the absence of carbocation rearrangements.[1][2][3] The reaction proceeds via a mild, non-acidic pathway, making it suitable for a wide range of substrates, including those sensitive to strong acids.
The overall transformation involves the Markovnikov addition of an alcohol to an alkene.[1][2][3] The first step, alkoxymercuration, involves the reaction of the alkene with a mercury(II) salt, typically mercuric acetate (B1210297) (Hg(OAc)₂) or the more reactive mercuric trifluoroacetate (B77799) ((CF₃CO₂)₂Hg), in an alcohol as the solvent.[4] This results in the formation of a stable organomercury intermediate. The subsequent demercuration step, usually accomplished by reduction with sodium borohydride (B1222165) (NaBH₄) in a basic solution, replaces the mercury-containing group with a hydrogen atom to yield the final ether product.[1][2] A key feature of this reaction is the anti-addition of the alkoxy group and the hydrogen across the double bond.[2][3]
Advantages in Organic Synthesis and Drug Development
The alkoxymercuration-demercuration reaction is a valuable tool in the synthetic chemist's arsenal (B13267) due to several key advantages:
-
High Regioselectivity: The reaction consistently follows Markovnikov's rule, with the alkoxy group from the alcohol adding to the more substituted carbon of the alkene double bond.[1][3][5] This predictability is crucial for the synthesis of complex molecules with well-defined structures.
-
Prevention of Carbocation Rearrangements: Unlike acid-catalyzed hydration or etherification, this method does not proceed through a discrete carbocation intermediate.[1][2][3] Instead, a cyclic mercurinium ion is formed, which prevents the skeletal rearrangements often observed with substrates prone to such shifts.[1][2][3] This ensures the formation of the desired constitutional isomer.
-
Mild Reaction Conditions: The reaction does not require strongly acidic conditions, making it compatible with a broader range of functional groups that might be sensitive to acid-catalyzed degradation.
-
High Yields: The reaction is known for its efficiency, often providing high yields of the desired ether product.[6]
-
Stereospecificity: The initial alkoxymercuration step proceeds via an anti-addition, where the alkoxy group and the mercury species add to opposite faces of the double bond.[2][3]
Reaction Mechanism and Stereochemistry
The alkoxymercuration-demercuration reaction proceeds in two distinct steps:
-
Alkoxymercuration: The electrophilic mercury(II) salt reacts with the alkene's π-bond to form a three-membered cyclic mercurinium ion intermediate. This intermediate is then attacked by the alcohol (acting as a nucleophile) from the side opposite to the mercury bridge. This backside attack occurs at the more substituted carbon atom, leading to the observed Markovnikov regioselectivity and anti-addition stereochemistry.
-
Demercuration: The resulting organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (NaBH₄). This step is a reductive cleavage of the carbon-mercury bond, replacing it with a carbon-hydrogen bond. While the mechanism of this step can be complex, it is generally not stereospecific, meaning the stereochemistry at the carbon bearing the mercury is often scrambled.
Caption: Reaction mechanism of alkoxymercuration-demercuration.
Quantitative Data on Ether Synthesis
The following table summarizes the yields of various ethers synthesized via the alkoxymercuration-demercuration of representative alkenes with different alcohols. The data is compiled from the work of H.C. Brown and M.H. Rei, demonstrating the versatility and efficiency of this method.
| Alkene | Alcohol | Ether Product | Yield (%) |
| 1-Hexene (B165129) | Methanol | 2-Methoxyhexane | 94 |
| 1-Hexene | Ethanol | 2-Ethoxyhexane | 96 |
| 1-Hexene | Isopropanol | 2-Isopropoxyhexane | 95 |
| 1-Hexene | tert-Butanol | 2-tert-Butoxyhexane | 98 |
| Styrene | Methanol | 1-Methoxy-1-phenylethane | 98 |
| Styrene | Ethanol | 1-Ethoxy-1-phenylethane | 93 |
| Styrene | Isopropanol | 1-Isopropoxy-1-phenylethane | 88 |
| Styrene | tert-Butanol | 1-tert-Butoxy-1-phenylethane | 80 |
| Cyclohexene | Methanol | Methoxycyclohexane | 100 |
| Cyclohexene | Ethanol | Ethoxycyclohexane | 100 |
| Cyclohexene | Isopropanol | Isopropoxycyclohexane | 100 |
| Cyclohexene | tert-Butanol | tert-Butoxycyclohexane | 98 |
Data sourced from H. C. Brown and M.-H. Rei, J. Am. Chem. Soc. 1969, 91 (20), 5646-5647.
Experimental Protocols
The following protocols provide a general framework for the alkoxymercuration-demercuration of an alkene. Caution: Organomercury compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
Protocol 1: General Procedure for Alkoxymercuration-Demercuration
This protocol is a general guideline and may require optimization for specific substrates.
Caption: General experimental workflow for ether synthesis.
Materials:
-
Alkene (1.0 eq)
-
Alcohol (serves as solvent)
-
Mercuric Acetate (Hg(OAc)₂, 1.0 eq)
-
Sodium Hydroxide (B78521) (NaOH), 3 M aqueous solution
-
Sodium Borohydride (NaBH₄), 0.5 M in 3 M NaOH
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (or other drying agent)
Procedure:
-
Alkoxymercuration:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve mercuric acetate in the desired alcohol.
-
To this solution, add the alkene dropwise with stirring at room temperature.
-
Continue stirring for 1-2 hours, or until the reaction is complete (monitor by TLC).
-
-
Demercuration:
-
Cool the reaction mixture in an ice bath.
-
Slowly add the aqueous sodium hydroxide solution.
-
While maintaining the temperature below 25 °C, slowly add the sodium borohydride solution. A black precipitate of elemental mercury will form.
-
Continue stirring for an additional 1-2 hours at room temperature.
-
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers.
-
-
Purification:
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude ether by distillation or column chromatography.
-
Protocol 2: Synthesis of 2-Methoxyhexane from 1-Hexene and Methanol
This protocol is a specific example based on the general procedure.
Materials:
-
1-Hexene (8.42 g, 100 mmol)
-
Methanol (100 mL)
-
Mercuric Acetate (31.87 g, 100 mmol)
-
Sodium Hydroxide (3 M, 100 mL)
-
Sodium Borohydride (1.89 g, 50 mmol) in 3 M NaOH (100 mL)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Alkoxymercuration:
-
In a 500 mL round-bottom flask, dissolve 31.87 g of mercuric acetate in 100 mL of methanol.
-
With stirring, add 8.42 g of 1-hexene to the solution at room temperature.
-
Stir the mixture for 1 hour.
-
-
Demercuration:
-
Cool the flask in an ice-water bath.
-
Add 100 mL of 3 M aqueous sodium hydroxide.
-
Slowly add a solution of 1.89 g of sodium borohydride in 100 mL of 3 M sodium hydroxide, ensuring the temperature remains below 25 °C.
-
After the addition is complete, continue stirring for 2 hours at room temperature.
-
-
Work-up:
-
Allow the black mercury precipitate to settle.
-
Decant the supernatant into a separatory funnel.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine the organic layers and the decanted supernatant.
-
-
Purification:
-
Dry the combined organic phases with anhydrous magnesium sulfate.
-
Filter and concentrate the solution using a rotary evaporator.
-
Distill the crude product to obtain pure 2-methoxyhexane.
-
Safety Considerations
-
Mercury Toxicity: Organomercury compounds are highly toxic and can be absorbed through the skin. Handle all mercury-containing reagents and intermediates with extreme caution in a well-ventilated fume hood.
-
Waste Disposal: Mercury waste must be disposed of according to institutional and environmental regulations. Collect all mercury-containing residues in a designated waste container.
-
Sodium Borohydride: Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas, which is flammable. Handle with care and avoid contact with acidic solutions.
Conclusion
The alkoxymercuration-demercuration reaction is a highly effective and versatile method for the synthesis of ethers from alkenes. Its key advantages, including high regioselectivity, prevention of carbocation rearrangements, and mild reaction conditions, make it a valuable tool in organic synthesis, particularly in the context of drug discovery and development where precise control over molecular architecture is paramount. By following the detailed protocols and adhering to the necessary safety precautions, researchers can reliably employ this reaction to access a wide variety of ether structures.
References
Handling and storage procedures for ethyl propyl ether in the lab
Application Notes and Protocols for Ethyl Propyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction:
This compound (also known as 1-ethoxypropane) is a colorless, volatile, and highly flammable liquid with a characteristic ether-like odor.[1][2][3][4] It is used as a solvent and in the synthesis of other chemicals.[1][2][3][4] Due to its hazardous properties, including high flammability and the potential for peroxide formation, strict adherence to safety protocols is imperative in a laboratory setting.[2][3][5] These application notes provide detailed procedures for the safe handling and storage of this compound to minimize risks to laboratory personnel and infrastructure.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂O | [1][4][6] |
| Molecular Weight | 88.15 g/mol | [1][6][7] |
| Appearance | Colorless liquid with an ether-like odor | [1][2][3][4] |
| Boiling Point | 63.2 °C | [3] |
| Melting Point | -127.5 °C | [3] |
| Flash Point | < -4 °F (< -20 °C) | [2][3] |
| Density | 0.7330 g/cm³ @ 20 °C | [3] |
| Vapor Pressure | 180.59 mmHg | [3] |
| Water Solubility | Soluble | [2][3][5] |
| UN Number | 2615 | [3] |
Experimental Protocols
Protocol for Safe Handling of this compound
Objective: To outline the standard operating procedure for handling this compound to prevent exposure, fire, and explosions.
Materials:
-
This compound
-
Appropriately labeled waste containers[8]
Procedure:
-
Risk Assessment: Before commencing any work, perform a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the potential for ignition.
-
Personal Protective Equipment (PPE): Don the required PPE, including chemical splash goggles, flame-resistant lab coat, and chemical-resistant gloves.[8][9][10] Ensure the lab coat is fully buttoned.[9]
-
Ventilation: All handling of this compound must be conducted within a properly functioning and certified chemical fume hood to minimize the inhalation of vapors.[8][11] Vapors are heavier than air and can accumulate in low-lying areas.[1][2][3][5]
-
Elimination of Ignition Sources: Ensure the work area is free of all potential ignition sources, such as open flames, hot plates, and sparks.[1][2][11][12] Use only intrinsically safe or explosion-proof electrical equipment.[11][14]
-
Grounding: When transferring this compound between containers, ensure that all equipment is properly grounded to prevent the buildup of static electricity, which can ignite the vapors.[1][2][11][12]
-
Dispensing: Use spark-proof tools for opening and closing containers.[1][10][13] Dispense the smallest quantity of ether necessary for the experiment.
-
Waste Disposal: Dispose of this compound waste in a designated, properly labeled, and sealed container.[8] Store the waste container away from incompatible materials.[8]
Protocol for Safe Storage of this compound
Objective: To detail the requirements for the safe storage of this compound to prevent peroxide formation, fire, and container pressurization.
Procedure:
-
Storage Location: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[8][10][14] The storage location should be a designated flammable liquid storage cabinet.[8]
-
Container Integrity: Keep the container tightly closed to prevent the escape of vapors and the entry of air, which can lead to peroxide formation.[10][12][13][14]
-
Peroxide Formation: Ethers like this compound can form explosive peroxides upon exposure to air and light.[1][2][3][5]
-
Labeling: Upon receipt, label the container with the date it was received and the date it was first opened.[8]
-
Testing: Periodically test for the presence of peroxides, especially if the container has been open for an extended period or if crystals are observed around the cap.[8][12] Do not attempt to open a container with visible crystal formation; contact your institution's environmental health and safety department immediately.[8]
-
Storage Duration: Do not store this compound for longer than 12 months after opening.[8]
-
-
Incompatible Materials: Store this compound segregated from strong oxidizing agents, strong acids, and other incompatible materials.[2][5][8][14]
-
Inventory Management: Purchase this compound in the smallest quantities necessary for your work to avoid prolonged storage.[8]
Emergency Protocols
Objective: To provide clear instructions for responding to emergencies involving this compound, such as spills, fires, and personnel exposure.
Spill Response:
-
Evacuation and Ignition Source Control: In case of a spill, immediately alert personnel in the vicinity, evacuate the area, and eliminate all ignition sources.[1][2]
-
Ventilation: Ensure the area is well-ventilated.[1]
-
Containment: For small spills, absorb the material with a non-combustible absorbent such as sand or dry earth.[1][2][11][15] Do not use combustible materials like sawdust.[16]
-
Collection: Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[1][2][15]
-
Large Spills: For large spills, evacuate the area and contact the emergency response team.[1][2][3] Consider an initial downwind evacuation of at least 300 meters (1000 feet).[1][2][3]
Fire Response:
-
Fire Extinguishing Media:
-
Firefighting Precautions: Firefighters should wear positive pressure self-contained breathing apparatus (SCBA).[1] Containers of this compound may explode when heated.[2][3][5] If possible and safe to do so, move undamaged containers away from the fire.[1][2]
First Aid:
-
Inhalation: Move the affected person to fresh air.[3][10] If breathing is difficult, administer oxygen.[3][10] Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing immediately.[1][3][10] Wash the affected skin area with soap and water.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1][3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
Visualized Workflow
Caption: Workflow for the safe handling and storage of this compound.
References
- 1. This compound | C5H12O | CID 12340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. echemi.com [echemi.com]
- 4. CAS 628-32-0: this compound | CymitQuimica [cymitquimica.com]
- 5. ETHYL N-PROPYL ETHER | 628-32-0 [chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. scent.vn [scent.vn]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 628-32-0 Name: this compound [xixisys.com]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. media.laballey.com [media.laballey.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
Application Notes and Protocols: Use of Ethyl Propyl Ether in Methanol Fuel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanol (B129727) is a promising alternative fuel with the potential to reduce reliance on fossil fuels and lower greenhouse gas emissions. However, its widespread adoption is hindered by several technical challenges, including its low lubricity, high water affinity leading to phase separation, and poor cold-start performance. The addition of oxygenated compounds, such as ethers, has been proposed as a solution to mitigate these issues. Ethyl propyl ether (EPE), in particular, has been identified as a potential additive to improve the properties of methanol fuel.[1] This document provides detailed application notes and protocols for researchers and scientists investigating the use of this compound as an additive in methanol fuel.
Physicochemical Properties of Methanol and this compound
A fundamental understanding of the properties of both methanol and this compound is crucial for predicting their behavior in blends and for designing experiments.
| Property | Methanol (CH₃OH) | This compound (C₂H₅OC₃H₇) |
| Molecular Weight ( g/mol ) | 32.04 | 88.15[2][3][4][5] |
| Boiling Point (°C) | 64.7 | 62[1] |
| Density (g/cm³ at 20°C) | 0.792 | 0.74[1] |
| Flash Point (°C) | 11 | < -20[1] |
| Oxygen Content (wt%) | 49.9 | 18.2 |
| Solubility in Water | Miscible | Moderately Soluble[4] |
Benefits of this compound as a Methanol Fuel Additive
The addition of this compound to methanol fuel is anticipated to offer several advantages:
-
Improved Water Tolerance: Ethers can act as co-solvents, increasing the water tolerance of alcohol fuels and preventing phase separation, which can cause engine stalling and fuel system corrosion.
-
Enhanced Lubricity: Methanol has poor lubricity, which can lead to increased wear in fuel pumps and injectors. Ethers can improve the lubricity of the fuel blend, protecting fuel system components.
-
Better Cold-Start Performance: Ethers are generally more volatile than methanol, which can aid in cold starting, a known issue with neat methanol fuels.
-
Increased Energy Density: While methanol has a lower energy density than gasoline, the addition of a higher-carbon ether like EPE can slightly increase the energy content of the blend.
-
Reduced Emissions: The high oxygen content of ethers can promote more complete combustion, potentially leading to a reduction in carbon monoxide (CO) and hydrocarbon (HC) emissions.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound on methanol fuel.
Fuel Blend Preparation and Characterization
Objective: To prepare stable methanol and this compound blends and characterize their fundamental properties.
Materials:
-
Anhydrous methanol (≥99.8% purity)
-
Graduated cylinders
-
Volumetric flasks
-
Analytical balance
-
Gas chromatograph (GC)
Protocol:
-
Prepare a series of methanol-EPE blends by volume (e.g., M95E5, M90E10, M85E15, where M represents methanol and E represents this compound).
-
Use volumetric flasks for accurate volume measurements.
-
Gently agitate the mixtures to ensure homogeneity.
-
Determine the precise composition of the blends using gas chromatography, in accordance with ASTM D7920 .[6]
-
Measure the density and specific gravity of each blend following ASTM D4052 .
-
Determine the distillation range of the blends according to ASTM D1078 .
Water Tolerance (Phase Separation) Test
Objective: To determine the water tolerance of methanol-EPE blends at various temperatures.
Materials:
-
Methanol-EPE fuel blends
-
Distilled water
-
Jacketed test tubes
-
Stirrer
-
Temperature-controlled circulating bath
-
Burette
Protocol:
-
This protocol is adapted from the principles of the withdrawn ASTM D6422 for gasoline-alcohol blends.[7][8]
-
Add a known volume of the fuel blend to a jacketed test tube.
-
Place the test tube in the temperature-controlled bath and allow it to equilibrate to the desired starting temperature (e.g., 20°C).
-
While stirring, add distilled water in small, precise increments using a burette.
-
Observe the solution for the first sign of persistent cloudiness (haze) or the formation of a distinct second phase.
-
Record the volume of water added at the point of phase separation.
-
Repeat the procedure at a range of temperatures (e.g., 10°C, 0°C, -10°C) to determine the effect of temperature on water tolerance.
Lubricity Test
Objective: To evaluate the effect of this compound on the lubricity of methanol fuel.
Materials:
-
Methanol-EPE fuel blends
-
High-Frequency Reciprocating Rig (HFRR)
-
Test specimens (ball and disk)
Protocol:
-
This protocol is adapted from ASTM D6079 for diesel fuel.
-
Pour a measured volume of the fuel blend into the HFRR test reservoir.
-
Place the test specimens (ball and disk) in the reservoir.
-
Set the HFRR to the specified test conditions (temperature, frequency, stroke length, and load).
-
Run the test for the specified duration.
-
After the test, clean the specimens and measure the wear scar diameter on the ball using a microscope.
-
A smaller wear scar diameter indicates better lubricity.
Engine Performance and Emissions Testing
Objective: To quantify the effects of methanol-EPE blends on engine performance and exhaust emissions.
Materials:
-
Spark-ignition (SI) engine mounted on a dynamometer
-
Fuel delivery system compatible with methanol
-
Exhaust gas analyzer (measuring CO, HC, NOx, and CO₂)
-
Data acquisition system
Protocol:
-
Warm up the engine to a stable operating temperature using a baseline fuel (e.g., pure methanol or gasoline).
-
Record baseline performance (torque, power, brake thermal efficiency) and emissions at various engine speeds and loads.
-
Switch to the first methanol-EPE blend and allow the engine to stabilize.
-
Repeat the performance and emissions measurements at the same engine operating points as the baseline fuel.
-
Repeat for all prepared fuel blends.
-
Ensure that the fuel lines are thoroughly flushed between testing different blends.
Data Presentation
The following tables present illustrative data on how the addition of this compound to methanol might affect its properties, performance, and emissions. Note: This data is hypothetical and for illustrative purposes, as comprehensive experimental data for this specific blend is not widely available in published literature.
Table 1: Fuel Properties of Methanol-EPE Blends (Illustrative Data)
| Fuel Blend | Density (g/cm³ at 20°C) | Reid Vapor Pressure (kPa) | Octane Number (RON) | Water Tolerance (vol% at 0°C) |
| M100 | 0.792 | 32 | 109 | 0.1 |
| M95E5 | 0.789 | 35 | 110 | 0.5 |
| M90E10 | 0.787 | 38 | 111 | 1.0 |
| M85E15 | 0.784 | 41 | 112 | 1.5 |
Table 2: Engine Performance of Methanol-EPE Blends (Illustrative Data)
| Fuel Blend | Brake Power (kW) at 3000 rpm | Brake Thermal Efficiency (%) | Brake Specific Fuel Consumption (g/kWh) |
| M100 | 50.0 | 35.0 | 450 |
| M95E5 | 50.5 | 35.5 | 445 |
| M90E10 | 51.0 | 36.0 | 440 |
| M85E15 | 51.5 | 36.5 | 435 |
Table 3: Exhaust Emissions of Methanol-EPE Blends (Illustrative Data)
| Fuel Blend | CO Emissions (g/kWh) | HC Emissions (g/kWh) | NOx Emissions (g/kWh) |
| M100 | 20.0 | 5.0 | 10.0 |
| M95E5 | 18.0 | 4.5 | 10.5 |
| M90E10 | 16.0 | 4.0 | 11.0 |
| M85E15 | 14.0 | 3.5 | 11.5 |
Visualizations
The following diagrams illustrate the experimental workflows and the anticipated relationships between the addition of this compound and the properties of methanol fuel.
Caption: Experimental workflow for evaluating methanol-EPE blends.
Caption: Anticipated effects of EPE on methanol fuel properties.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | C5H12O | CID 12340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. CAS 628-32-0: this compound | CymitQuimica [cymitquimica.com]
- 5. scent.vn [scent.vn]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. store.astm.org [store.astm.org]
Application Notes and Protocols: Tandem Acylation/Cyclization Reactions for the Synthesis of Thiochromen-4-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tandem reactions, which involve the sequential formation of multiple chemical bonds in a single synthetic operation, are highly valued in organic synthesis for their efficiency and atom economy. A prominent example of such a process is the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids to yield thiochromen-4-ones. This tandem acylation/cyclization provides a direct route to a significant class of sulfur-containing heterocyclic compounds. Thiochromen-4-ones are recognized for their valuable optical properties and a wide range of biological activities, including antioxidant, antimicrobial, and anticancer effects.[1] They also serve as crucial intermediates and synthons in the development of novel bioactive agents.[1]
This application note provides a comprehensive overview of a one-pot synthesis of thiochromen-4-ones from 3-(arylthio)propanoic acids, a process that streamlines the synthetic route by eliminating the need for intermediate purification steps.[1] The methodology is robust, accommodating a variety of substituents on the aromatic ring and consistently delivering good yields.[1]
Reaction Principle and Logical Workflow
The core of this synthetic strategy is an intramolecular Friedel-Crafts acylation. The process begins with the activation of the carboxylic acid of the 3-(arylthio)propanoic acid substrate, typically using a strong acid catalyst such as polyphosphoric acid (PPA). This in situ activation generates a highly reactive acylium ion intermediate. The tethered aromatic ring, activated by the thioether linkage, then acts as an intramolecular nucleophile, attacking the acylium ion to forge a new carbon-carbon bond and construct the six-membered heterocyclic ring. A final deprotonation step rearomatizes the system, yielding the stable thiochromen-4-one product.
Experimental Protocols
The following protocols are based on established and reliable procedures for the synthesis of thiochromen-4-ones via intramolecular Friedel-Crafts acylation.
Protocol 1: General Procedure for the Synthesis of 3-(Arylthio)propanoic Acids
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the corresponding thiophenol (1.0 equivalent) in an appropriate solvent such as aqueous sodium hydroxide.
-
Addition of Reagents: To the stirred solution, add 3-halopropanoic acid (e.g., 3-bromopropanoic acid, 1.1 equivalents) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, acidify the reaction mixture to a pH of 1-2 with concentrated hydrochloric acid. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to afford the desired 3-(arylthio)propanoic acid. Typical yields range from 80-93%.[2]
Protocol 2: One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids[1][2]
-
Reaction Setup: Charge a round-bottom flask with a magnetic stir bar with the 3-(arylthio)propanoic acid (1.0 equivalent).
-
Addition of Reagents: Add dichloromethane (approximately 1 mL per mmol of substrate) followed by polyphosphoric acid (PPA).
-
Reaction: Stir the reaction mixture vigorously at a specified temperature (e.g., reflux) for the required time (typically 1-4 hours). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water. Extract the aqueous layer with dichloromethane or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, typically with a gradient of ethyl acetate in hexanes) to yield the pure thiochromen-4-one.
Data Presentation
The following table summarizes the reaction outcomes for the synthesis of various substituted thiochromen-4-ones from their corresponding 3-(arylthio)propanoic acid precursors.
| Entry | Product | R Group | Yield (%) | Melting Point (°C) |
| 1 | 4H-Thiochromen-4-one | H | 69 | 93-94 |
| 2 | 6-Methylthiochromen-4-one | 6-Me | 72 | 69-70 |
| 3 | 8-Methoxythiochromen-4-one | 8-OMe | 73 | 136-137 |
| 4 | 6-Bromothiochromen-4-one | 6-Br | 58 | 156-157 |
| 5 | 8-Isopropylthiochromen-4-one | 8-iPr | 62 | 83-84 |
Data sourced from Chen et al., 2025.[1][2]
Reaction Mechanism
The intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids proceeds through a well-established electrophilic aromatic substitution mechanism.
Characterization Data
The synthesized thiochromen-4-ones can be characterized using standard spectroscopic techniques. Below are representative data for selected compounds.
4H-Thiochromen-4-one (Entry 1): [1]
-
Appearance: Light yellow solid
-
¹H NMR (400 MHz, CDCl₃): δ 8.53 (m, 1H), 7.85 (d, J = 10.40 Hz, 1H), 7.61 (dd, J = 1.20, 4.80 Hz, 1H), 7.51–7.62 (m, 3H), 7.07 (d, J = 10.40 Hz, 1H).
-
¹³C NMR (100 MHz, CDCl₃): δ 179.9, 138.6, 137.9, 132.2, 131.7, 128.2, 127.7, 126.9, 125.8.
-
HRMS (EI-ion trap) m/z: [M]⁺ calcd. for C₉H₆OS, 162.0139; found 162.0132.
6-Methylthiochromen-4-one (Entry 2): [1]
-
Appearance: Light yellow solid
-
¹H NMR (400 MHz, CDCl₃): δ 8.34 (dd, J = 0.8, 1.20 Hz, 1H), 7.84 (d, J = 10.40 Hz, 1H), 7.50 (d, J = 8.40 Hz, 1H), 7.42 (d, J = 2.0, 8.0 Hz, 1H), 7.06 (d, J = 10.40 Hz, 1H), 2.46 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ 179.8, 138.7, 138.6, 134.9, 133.2, 131.9, 128.5, 126.7, 125.5, 21.5.
8-Methoxythiochromen-4-one (Entry 3): [1]
-
Appearance: Grey solid
-
¹H NMR (400 MHz, CDCl₃): δ 8.16 (dd, J = 0.8, 8.0 Hz, 1H), 7.92 (d, J = 10.4 Hz, 1H), 7.50 (t, J = 8.0 Hz, 1H), 7.06–7.18 (m, 2H), 4.00 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ 179.8, 155.1, 139.6, 133.0, 128.7, 128.2, 125.2, 120.7, 111.7, 56.7.
Conclusion
The tandem intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids represents a highly effective and efficient strategy for the synthesis of thiochromen-4-ones. The one-pot nature of this reaction, coupled with its tolerance for a range of functional groups, makes it a valuable tool for medicinal chemists and researchers in drug discovery. The straightforward protocols and robust nature of this transformation facilitate access to a diverse library of thiochromen-4-one derivatives for further biological evaluation and development.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl Propyl Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of peroxide impurities from ethyl propyl ether.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove peroxides from this compound?
A1: Ethers like this compound can react with atmospheric oxygen to form explosive peroxide compounds. These peroxides are sensitive to heat, friction, and shock, and their concentration during processes like distillation can lead to violent explosions.[1][2] Therefore, it is critical to test for and remove these impurities before use, especially before any heating or concentration steps.
Q2: How can I detect the presence of peroxides in my this compound?
A2: There are several methods for detecting peroxides. Commercially available peroxide test strips are a common and convenient method for semi-quantitative analysis.[2][3] A qualitative chemical test involves adding a freshly prepared solution of potassium iodide in glacial acetic acid to the ether; a yellow to brown color indicates the presence of peroxides.[2]
Q3: What are the acceptable limits for peroxides in this compound for laboratory use?
A3: The acceptable peroxide concentration depends on the intended application. Here is a general guideline:
-
< 3 ppm: Generally considered safe for most laboratory procedures.
-
3 - 30 ppm: May pose a moderate hazard. Avoid concentrating the ether.
-
> 30 ppm: Unacceptable and potentially hazardous. The ether should be purified or disposed of.
For distillation or evaporation procedures, the ether must be peroxide-free (0 ppm).[4]
Q4: What should I do if I find visible crystals or a viscous oily layer in my container of this compound?
A4: If you observe any crystal formation, discoloration, or the presence of an oily layer, do not handle or attempt to open the container .[4] These are signs of high and dangerous levels of peroxide formation, and the material should be treated as potentially explosive. Contact your institution's Environmental Health and Safety (EHS) office immediately for assistance with disposal.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Peroxide test is positive after purification. | The purification method was not sufficient for the initial peroxide concentration. | Repeat the purification procedure. For the ferrous sulfate (B86663) method, ensure fresh solution is used and shaking is vigorous. For the alumina (B75360) column, ensure a sufficient amount of fresh alumina is used. |
| Ether is wet after purification with ferrous sulfate. | The ferrous sulfate method introduces water into the ether. | Dry the ether over a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate, and then filter. |
| Peroxides reappear in the purified ether after a short time. | The stabilizer (inhibitor) was removed during the purification process. Purified ether is more susceptible to peroxide formation. | Use the purified ether immediately. If storage is necessary, store it under an inert atmosphere (e.g., nitrogen or argon) in a dark, airtight container. |
Quantitative Data on Peroxide Removal
The following table summarizes the effectiveness of different methods for removing peroxide impurities from ethers. While specific data for this compound is not available, the data for diethyl ether and diisopropyl ether are presented as representative examples of the efficiency of the molecular sieve method. For the ferrous sulfate and activated alumina methods, the expected outcome is the complete removal of peroxides, which should be confirmed by testing.
| Method | Ether | Initial Peroxide Concentration (mmol/L) | Treatment Conditions | Final Peroxide Concentration (mmol/L) | % Peroxide Removal |
| Indicating Molecular Sieves | Diethyl Ether | 1.8 | 5% w/v IMS, Ambient Temp, 24h | 0.0 | 100% |
| Diisopropyl Ether | 4.0 | 5% w/v IMS, Ambient Temp, 24h | 0.0 | 100% | |
| Tetrahydrofuran | 500 | 5% w/v IMS, Reflux, 4h | ~25 | 95% | |
| Ferrous Sulfate Wash | This compound | > 30 ppm | Shaking with acidified FeSO₄ solution | < 3 ppm (or undetectable) | > 90% (expected) |
| Activated Alumina Column | This compound | > 30 ppm | Percolation through a column of activated alumina | < 3 ppm (or undetectable) | > 90% (expected) |
Data for Indicating Molecular Sieves (IMS) is adapted from "Deperoxidation of Ethers. A Novel Application of Self-Indicating Molecular Sieves"[5]. The effectiveness of ferrous sulfate and activated alumina is widely reported, with the expectation of reducing peroxide levels to safe or undetectable limits.
Experimental Protocols
Peroxide Removal using Ferrous Sulfate
This method is suitable for water-immiscible ethers like this compound.
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled water
-
Separatory funnel
-
This compound containing peroxides
-
Peroxide test strips or potassium iodide solution
Procedure:
-
Prepare the Ferrous Sulfate Solution: In a flask, dissolve 60 g of ferrous sulfate heptahydrate in 110 mL of distilled water. Carefully add 6 mL of concentrated sulfuric acid.[3]
-
Extraction: In a separatory funnel, add the this compound to be purified and an equal volume of the freshly prepared ferrous sulfate solution.
-
Shaking: Stopper the separatory funnel and shake vigorously for several minutes, periodically venting the funnel to release any pressure buildup.
-
Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the iron salts, and the top layer will be the purified ether.
-
Testing: Drain the aqueous layer and test a small sample of the ether layer for the presence of peroxides.
-
Repeat if Necessary: If the peroxide test is still positive, repeat the washing procedure with a fresh portion of the ferrous sulfate solution until the test is negative.
-
Washing and Drying: After the peroxides have been removed, wash the ether with water to remove any residual acid and iron salts. Then, dry the ether using a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.
-
Filtration: Filter the ether to remove the drying agent.
Peroxide Removal using Activated Alumina
This method involves passing the ether through a column packed with activated alumina.
Materials:
-
Activated alumina (basic, 80-200 mesh)
-
Chromatography column
-
Glass wool or cotton
-
This compound containing peroxides
-
Peroxide test strips or potassium iodide solution
Procedure:
-
Prepare the Column: Place a small plug of glass wool or cotton at the bottom of the chromatography column.
-
Pack the Column: Add the activated alumina to the column, gently tapping the column to ensure even packing. A column of about 2 x 33 cm filled with 80 g of alumina is generally sufficient for 100 to 400 mL of solvent.[6]
-
Percolation: Carefully pour the this compound containing peroxides onto the top of the alumina column and allow it to percolate through the column under gravity.
-
Collect the Purified Ether: Collect the ether as it elutes from the bottom of the column.
-
Testing: Test the collected ether for the presence of peroxides.
-
Disposal of Alumina: After use, the alumina may contain concentrated peroxides. It is recommended to slurry the wet alumina with a dilute acidic solution of ferrous sulfate before disposal to safely decompose any adsorbed peroxides.[6]
Visualizations
Experimental Workflow for Peroxide Removal
The following diagrams illustrate the logical flow of the two primary methods for removing peroxide impurities from this compound.
References
- 1. activatedaluminaballs.com [activatedaluminaballs.com]
- 2. Removal of peroxide from thf mfg of thf using activated alumina balls | PDF [slideshare.net]
- 3. Removal of peroxide from thf mfg of thf using activated alumina balls by Pharma Desiccants - Issuu [issuu.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. uwyo.edu [uwyo.edu]
Technical Support Center: Ethyl Propyl Ether Purification
This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions for the safe and effective drying and purification of ethyl propyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most common impurities are water, alcohols (such as ethanol (B145695) and propanol) from the synthesis process, and hazardous ethyl propyl peroxides, which form upon exposure to air and light.[1][2] Peroxides are particularly dangerous as they can explode when concentrated during distillation.[3][4]
Q2: Why is it critical to test for peroxides before purifying this compound?
A2: Ethers like this compound are prone to forming unstable and explosive peroxides when exposed to oxygen.[3][4] Heating or concentrating the ether during distillation can cause these peroxides to detonate with extreme violence.[5] Therefore, testing for and removing peroxides is a critical safety step before any purification procedure involving heat.
Q3: How can I test for the presence of peroxides in this compound?
A3: There are two common methods for detecting peroxides:
-
Peroxide Test Strips: This is a rapid and semi-quantitative method. Immerse the test strip in the ether for about one second, let it evaporate, and then expose the reaction zone to moisture (e.g., by breathing on it or dipping it in distilled water).[3] A color change indicates the presence of peroxides.[3]
-
Potassium Iodide (KI) Test: For a qualitative test, mix about 10 mL of the ether with 1 mL of a freshly prepared 10% potassium iodide solution and a few drops of dilute hydrochloric acid. A yellow to brown color in the aqueous layer indicates the presence of peroxides. Adding a starch solution will result in a dark blue color if peroxides are present.[3]
Q4: What are the recommended drying agents for this compound?
A4: Several drying agents are suitable for ethers. For preliminary drying of very wet ether, anhydrous sodium sulfate (B86663) or calcium chloride can be used.[6][7] For achieving a very low water content (anhydrous conditions), activated 3Å or 4Å molecular sieves are highly effective.[8][9] For the ultimate drying, distillation from sodium metal with benzophenone (B1666685) as an indicator is a common method, though it requires extreme caution.[10][11]
Q5: Can I store purified this compound indefinitely?
A5: No. The purification process, especially distillation, removes any inhibitors that were added by the manufacturer to prevent peroxide formation.[3][10] The purified ether is therefore more susceptible to peroxide formation. It should be used immediately or stored for very short periods under an inert atmosphere (e.g., nitrogen or argon), in a dark, cool place, and re-tested for peroxides before use.[3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peroxide test is positive. | The ether has been exposed to air and/or light. | Do not proceed with distillation. First, remove the peroxides. You can do this by shaking the ether with a freshly prepared 5% ferrous sulfate solution or by passing it through a column of activated alumina.[3][12] Retest to confirm peroxides have been removed before proceeding. |
| The ether remains cloudy or wet after initial drying with Na₂SO₄ or CaCl₂. | 1. Insufficient amount of drying agent used.2. The drying agent is no longer effective.3. The ether had a very high initial water content. | 1. Add more of the drying agent until it no longer clumps together and remains free-flowing.2. Use fresh, anhydrous drying agent.3. Perform a preliminary wash with a saturated sodium chloride solution (brine) to remove the bulk of the water before using the drying agent.[13] |
| During distillation over sodium/benzophenone, the solution does not turn blue. | The ether is not completely dry. The blue ketyl radical, which indicates anhydrous conditions, is reacting with residual water. | The ether needs to be pre-dried more thoroughly before being added to the distillation flask.[9] You can pre-dry by letting it stand over anhydrous calcium chloride or molecular sieves overnight.[14] |
| Distillation rate is too fast or too slow. | Improper heating of the distillation flask. | Adjust the heating mantle to achieve a steady distillation rate of approximately 1-2 drops per second.[15] Rapid heating can lead to impure distillate, while slow heating can be inefficient. |
| The temperature fluctuates during distillation. | The mixture is boiling unevenly, or the distillation is complete for one component and beginning for another. | Ensure boiling chips or a magnetic stirrer is used for smooth boiling. A stable temperature plateau should be observed for the boiling point of pure this compound (approx. 63-64°C).[15][16] |
| Visible crystals or oily droplets in the ether container. | This could be a sign of a dangerously high concentration of peroxides. | DO NOT MOVE OR OPEN THE CONTAINER. This is an extremely hazardous situation. Contact your institution's Environmental Health and Safety (EHS) office immediately for emergency disposal.[4] |
Data Presentation
Efficiency of Common Drying Agents for Ethers
The following table summarizes the effectiveness of various drying agents for ethers. While specific quantitative data for this compound is limited, the data for diethyl ether and THF are highly relevant and provide a good basis for agent selection.
| Drying Agent | Capacity (Water Adsorption) | Speed | Efficiency (Residual Water) | Suitability for Ethers |
| Sodium Sulfate (Na₂SO₄) | High[6][7] | Slow[6] | Low (can leave residual water)[8] | Good for pre-drying very wet ether.[6] Not recommended for achieving anhydrous conditions.[8] |
| Magnesium Sulfate (MgSO₄) | High[6] | Fast[6] | Moderate[6] | Good for general drying; faster and more efficient than Na₂SO₄.[6] |
| Calcium Chloride (CaCl₂) | High[6] | Medium[6] | High[6] | Effective, but can form complexes with ethers, potentially reducing yield.[6] |
| Molecular Sieves (3Å or 4Å) | Low to Medium | Medium to Fast | Very High (<10 ppm)[8] | Excellent for producing anhydrous ether.[8][9] Must be activated (heated) before use. |
| Sodium (Na) / Benzophenone | High | Fast | Extremely High (<50 ppm)[11] | Used for the final drying step during distillation to achieve ultra-dry conditions. Requires extreme caution.[10][11] |
| Activated Alumina (Al₂O₃) | Medium | Fast | High | Also effective for removing peroxides.[3] |
Experimental Protocols
Protocol 1: Peroxide Testing and Removal
Objective: To safely detect and remove explosive peroxides from this compound before purification.
Materials:
-
This compound (to be purified)
-
Potassium iodide (KI)
-
Dilute hydrochloric acid (HCl)
-
Starch solution (optional)
-
OR Peroxide test strips
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Separatory funnel
Procedure:
-
Peroxide Test (KI Method):
-
In a test tube, add 10 mL of this compound.
-
Add 1 mL of a freshly prepared 10% aqueous solution of potassium iodide.
-
Add 1-2 drops of dilute hydrochloric acid.
-
Stopper and shake vigorously for 1 minute.
-
Allow the layers to separate. A yellow to brown color in the bottom aqueous layer indicates the presence of peroxides.
-
-
Peroxide Removal:
-
If the peroxide test is positive, prepare a ferrous sulfate solution by dissolving 60g of FeSO₄·7H₂O in 110 mL of water, then carefully adding 6 mL of concentrated H₂SO₄.[4]
-
In a separatory funnel, shake the ether with about 10% of its volume of the ferrous sulfate solution. Vent the funnel frequently to release any pressure buildup.
-
Separate the aqueous layer.
-
Repeat the washing with fresh ferrous sulfate solution until the peroxide test is negative.
-
Wash the ether with an equal volume of deionized water to remove any residual acid and iron salts.
-
Protocol 2: Drying and Distillation of this compound
Objective: To dry this compound and purify it by fractional distillation.
Materials:
-
Peroxide-free this compound
-
Anhydrous magnesium sulfate or 4Å molecular sieves
-
Boiling chips
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle with a controller
-
Thermometer
Procedure:
-
Pre-drying:
-
Place the peroxide-free this compound in a clean, dry flask.
-
Add anhydrous magnesium sulfate or activated 4Å molecular sieves (approximately 10-20 g per 100 mL of ether).
-
Stopper the flask and let it stand for at least 4-6 hours, or overnight for best results, with occasional swirling.
-
-
Distillation Setup:
-
Carefully decant or filter the pre-dried ether into a round-bottom distillation flask.
-
Add a few boiling chips to the flask to ensure smooth boiling.
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
-
Distillation:
-
Begin circulating cold water through the condenser.
-
Gently heat the flask using the heating mantle.
-
Collect the initial fraction that distills below the expected boiling point and discard it.
-
Collect the pure this compound fraction when the temperature at the distillation head is stable at its boiling point (63-64°C).[17]
-
Crucially, never distill to dryness. Stop the distillation when about 10-15% of the liquid remains in the distillation flask to prevent the concentration of any residual peroxides.[4][5]
-
Store the purified ether under an inert atmosphere and away from light.
-
Workflow Visualization
The following diagram illustrates the complete workflow for the safe purification of this compound.
Caption: A flowchart of the this compound purification process.
References
- 1. labproinc.com [labproinc.com]
- 2. dwsim.fossee.in [dwsim.fossee.in]
- 3. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 4. westernsydney.edu.au [westernsydney.edu.au]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 12. The removal of peroxides from ether (Technical Report) | OSTI.GOV [osti.gov]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. Sciencemadness Discussion Board - Ether drying, amount of Na needed? - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. community.wvu.edu [community.wvu.edu]
- 16. Chemistry 210 Experiment 5 [home.miracosta.edu]
- 17. This compound | C5H12O | CID 12340 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing peroxide formation in stored ethyl propyl ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of peroxide formation in stored ethyl propyl ether. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments involving this compound.
| Issue | Possible Cause | Recommended Action |
| Suspected Peroxide Contamination | The ether has been stored for an extended period, exposed to air and light, or stored improperly. | Immediately test for the presence of peroxides using one of the methods outlined in the Experimental Protocols section. Do not use the ether if peroxides are detected above the acceptable limits.[1][2][3] |
| Visible Crystals or Precipitate in Ether | High concentration of explosive peroxide crystals has formed.[4] | EXTREME HAZARD. Do not attempt to open or move the container. The friction from opening the cap could cause a detonation.[4] Immediately contact your institution's Environmental Health and Safety (EHS) office for emergency disposal. |
| Inhibitor (BHT) Effectiveness in Question | The inhibitor has been depleted over time or was removed during a purification process like distillation. | Test for peroxides. If the ether is peroxide-free but will be stored further, add a stabilizer like butylated hydroxytoluene (BHT) at a concentration of 0.001% to 0.01%. Note that adding an inhibitor will not remove existing peroxides.[5][6][7][8] |
| Discoloration of Ether | This can be an indication of contamination and potential peroxide formation. | Test for peroxides immediately. If the test is negative, consider purifying the ether by distillation (after ensuring it is peroxide-free) if its purity is critical for your application. |
| Uncertain Storage History of an Ether Container | The date of receipt or opening is not labeled on the container. | Treat the ether as potentially hazardous. Test for peroxides before use. If the container is very old or shows any signs of crystallization, contact your EHS office for disposal. |
Frequently Asked Questions (FAQs)
Q1: What are peroxides and why are they dangerous in this compound?
A1: Peroxides are unstable and explosive compounds that can form in ethers like this compound through a process called autoxidation. This occurs when the ether reacts with atmospheric oxygen.[4][9] These peroxides are sensitive to shock, heat, and friction, and can detonate violently, especially when concentrated during distillation or evaporation.[4][9]
Q2: How does peroxide formation occur in this compound?
A2: Peroxide formation is a free radical chain reaction initiated by factors like light and heat. An ether molecule loses a hydrogen atom from the carbon adjacent to the oxygen, forming an ether radical. This radical then reacts with molecular oxygen to form a peroxy radical, which can then react with another ether molecule to form a hydroperoxide and a new ether radical, thus propagating the chain.
Q3: What factors accelerate peroxide formation?
A3: Several factors can accelerate the rate of peroxide formation in this compound:
-
Exposure to Air (Oxygen): Oxygen is a necessary reactant in the autoxidation process.[4]
-
Exposure to Light: UV light can initiate the free radical chain reaction.[10]
-
Heat: Higher temperatures increase the rate of chemical reactions, including peroxide formation.[4]
-
Presence of Contaminants: Metal impurities can catalyze the formation of peroxides.
Q4: How should I store this compound to prevent peroxide formation?
A4: Proper storage is crucial for minimizing peroxide formation.[11]
-
Container: Store in a cool, dry, and dark place in a tightly sealed, airtight, and light-resistant container, such as an amber glass bottle.[11] For ethers like diethyl ether, storage in the original steel container is recommended as iron can inhibit peroxide formation.[11]
-
Inert Atmosphere: If possible, purge the headspace of the container with an inert gas like nitrogen or argon before sealing.
-
Inhibitors: Use ether that contains a peroxide inhibitor, such as Butylated Hydroxytoluene (BHT).[4]
-
Labeling: Always label the container with the date it was received and the date it was first opened.
Q5: How often should I test my this compound for peroxides?
A5: The frequency of testing depends on the storage conditions and usage. As a general guideline:
-
Test before each use if the container has been opened.
-
For opened containers, test at least every 3-6 months, depending on the classification of the ether (this compound would likely fall into a category requiring testing every 6-12 months, but more frequent testing is safer).[12]
-
Always test before any distillation or evaporation procedure.[1][2]
Q6: What are the acceptable limits for peroxides in this compound?
| Peroxide Concentration | Action |
| < 3 ppm | Reasonably safe for most laboratory uses.[1] |
| 3 - 30 ppm | Moderate hazard. Avoid concentration. Disposal is recommended if not for immediate use.[1] |
| > 30 ppm | Unacceptable hazard. The ether must be treated to remove peroxides or disposed of.[1] |
| > 100 ppm | Serious Hazard. Do not handle. Contact EHS for disposal. |
Q7: Can I add an inhibitor to old ether to make it safe?
A7: Adding an inhibitor like BHT will slow down the formation of new peroxides, but it will not remove any peroxides that have already formed.[13] The ether must first be tested and, if necessary, treated to remove existing peroxides before adding an inhibitor for future storage.
Data Presentation
Table 1: Estimated Safe Storage Times for Ethers
| Ether Classification | Examples | Storage Time (Opened Container) |
| High Peroxide Hazard | Diisopropyl ether, Divinyl acetylene | 3 months[12] |
| Moderate Peroxide Hazard | Diethyl ether, This compound (estimated) , Tetrahydrofuran (THF), Dioxane | 6 - 12 months[12] |
| Low Peroxide Hazard | Di-tert-butyl ether | 12 - 18 months |
Table 2: Effectiveness of Peroxide Removal Methods
| Method | Target Peroxides | Efficiency | Notes |
| Ferrous Sulfate (B86663) Wash | Hydroperoxides | High | A common and effective method. The ferrous sulfate reduces the peroxides.[1][14] |
| Activated Alumina (B75360) Column | Hydroperoxides | High | Can also dry the ether. The alumina should be properly quenched after use as it can concentrate peroxides.[1][14] |
Experimental Protocols
Protocol 1: Qualitative and Semi-Quantitative Peroxide Detection
A. Potassium Iodide (KI) Test (Qualitative)
-
In a clean, dry test tube, add 1 mL of the this compound to be tested.
-
Add 1 mL of a freshly prepared 10% (w/v) potassium iodide solution.
-
Add a few drops of glacial acetic acid and shake the mixture.
-
A yellow to brown color indicates the presence of peroxides. The intensity of the color gives a rough indication of the concentration. A faint yellow suggests a low concentration, while a dark brown indicates a high and dangerous concentration.[2]
B. Peroxide Test Strips (Semi-Quantitative)
-
Follow the manufacturer's instructions for the specific test strips being used.
-
Typically, this involves dipping the test strip into the this compound for a specified time.
-
Allow the solvent to evaporate from the strip.
-
In some cases, a drop of deionized water is then applied to the test pad.
-
Compare the resulting color of the test pad to the color chart provided with the strips to determine the peroxide concentration in parts per million (ppm).[15]
Protocol 2: Peroxide Removal
A. Ferrous Sulfate Wash
-
Prepare the Ferrous Sulfate Solution: Prepare a solution by dissolving 60 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 110 mL of deionized water, and then carefully add 6 mL of concentrated sulfuric acid.[16]
-
Extraction: In a separatory funnel, add the peroxide-containing this compound and an equal volume of the ferrous sulfate solution.
-
Shaking: Stopper the funnel and shake gently, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate and drain off the aqueous (bottom) layer.
-
Repeat: Repeat the washing process with fresh ferrous sulfate solution until the ether tests negative for peroxides.
-
Water Wash: Wash the ether with deionized water to remove any residual acid and iron salts.
-
Drying: Dry the ether over a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate.
B. Activated Alumina Column
-
Column Preparation: Pack a chromatography column with activated alumina. The amount of alumina will depend on the volume of ether and the peroxide concentration. A general starting point is to use about 100 g of alumina for every 100 mL of ether.[2]
-
Elution: Carefully pour the peroxide-containing this compound onto the top of the column and allow it to percolate through the alumina under gravity.
-
Collection: Collect the purified ether as it elutes from the bottom of the column.
-
Testing: Test the collected ether for the presence of peroxides to ensure the removal was successful.
-
Alumina Deactivation: CAUTION: The alumina will contain concentrated peroxides. Deactivate the alumina by slowly washing it with a dilute acidic solution of ferrous sulfate before disposal.
Mandatory Visualizations
Caption: Mechanism of peroxide formation in this compound.
Caption: Workflow for testing and handling stored this compound.
Caption: Key strategies for preventing peroxide formation.
References
- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Peroxide-Forming Chemicals | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]
- 4. louisville.edu [louisville.edu]
- 5. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ehs.mit.edu [ehs.mit.edu]
- 11. vumc.org [vumc.org]
- 12. ors.od.nih.gov [ors.od.nih.gov]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. www1.wellesley.edu [www1.wellesley.edu]
- 16. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Optimizing reaction conditions for Williamson ether synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Williamson ether synthesis reactions.
Troubleshooting Guides
Low or No Product Yield
Low or no yield of the desired ether product is a common issue in Williamson ether synthesis. The following guide provides a systematic approach to troubleshooting this problem.
Question: My Williamson ether synthesis reaction has a very low yield. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors, primarily related to substrate choice, reaction conditions, and competing side reactions.[1][2] The reaction proceeds via an S(N)2 mechanism, so conditions favoring this pathway are crucial.[3][4][5]
Troubleshooting Steps:
-
Evaluate Your Substrates: The structure of your alkyl halide is critical. The Williamson ether synthesis works best with primary alkyl halides.[3][6] Secondary alkyl halides can lead to a mixture of substitution (ether) and elimination (alkene) products, while tertiary alkyl halides will almost exclusively yield the elimination product.[1][3]
-
Recommendation: If possible, choose a synthetic route where the alkylating agent is a primary halide.[7][8][9] For example, to synthesize methyl tert-butyl ether, it is preferable to use sodium tert-butoxide and methyl iodide rather than sodium methoxide (B1231860) and tert-butyl chloride.[10]
-
-
Assess the Strength of Your Base: A sufficiently strong base is required to deprotonate the alcohol and form the alkoxide nucleophile.[5][11]
-
Recommendation: For simple alcohols, strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective as they irreversibly deprotonate the alcohol.[3][5][10] For phenols, weaker bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) can be used.[5][10]
-
-
Optimize the Solvent: The choice of solvent significantly impacts the reaction rate.
-
Recommendation: Use polar aprotic solvents like acetonitrile (B52724), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[3][4][5] These solvents solvate the cation of the alkoxide, leaving the alkoxide anion more available to act as a nucleophile.[10] Protic solvents (e.g., ethanol, water) can solvate the alkoxide, reducing its nucleophilicity and slowing the reaction.[4]
-
-
Control the Reaction Temperature: Temperature plays a key role in the competition between substitution and elimination.
-
Recommendation: Williamson ether synthesis is typically conducted between 50-100 °C.[4][6] However, if you are observing significant elimination byproducts, consider lowering the reaction temperature.[1][2] Elimination reactions generally have a higher activation energy and are favored at higher temperatures.[1][10]
-
-
Consider the Reaction Time: Incomplete reactions can be a cause of low yields.
-
Recommendation: Typical reaction times range from 1 to 8 hours.[4][6] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion. For undergraduate labs with time constraints, yields may be lower if the reaction is not allowed to reflux for a sufficient duration.[4] Microwave-assisted synthesis can significantly reduce reaction times.[12][13]
-
Formation of Side Products
The most common side reaction in the Williamson ether synthesis is the E2 elimination, leading to the formation of an alkene.
Question: My reaction is producing a significant amount of an alkene byproduct. How can I minimize this?
Answer:
Alkene formation is a strong indicator that the E2 elimination pathway is competing with the desired S(_N)2 reaction.[1][11] This is particularly common when using secondary or sterically hindered primary alkyl halides.[1][3]
Strategies to Minimize Elimination:
-
Substrate Selection: As mentioned previously, the most effective way to avoid elimination is to use a primary alkyl halide and a more sterically hindered alkoxide if synthesizing an unsymmetrical ether.[7][10]
-
Temperature Control: Lowering the reaction temperature generally favors the S(_N)2 pathway over the E2 pathway.[1][10]
-
Choice of Base: While a strong base is necessary, using a less sterically hindered alkoxide can sometimes reduce the rate of elimination.[1]
Frequently Asked Questions (FAQs)
Q1: What are the ideal substrates for a Williamson ether synthesis?
A1: The reaction works best with a primary alkyl halide as the electrophile.[3][6] The alkoxide can be derived from a primary, secondary, or even tertiary alcohol.[3][4] Using secondary or tertiary alkyl halides will likely lead to poor yields of the ether due to competing elimination reactions.[1][3]
Q2: What are the recommended solvents and bases?
A2: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are preferred.[3][4][5] For the base, sodium hydride (NaH) and potassium hydride (KH) are excellent choices for deprotonating alcohols to form alkoxides.[3][5] For synthesizing aryl ethers from phenols, weaker bases like NaOH, KOH, and K₂CO₃ are often sufficient.[5]
| Reactant Type | Recommended Bases | Recommended Solvents |
| Aliphatic Alcohols | NaH, KH, LHMDS, LDA[5] | THF, DMF, DMSO[3][5] |
| Phenols | NaOH, KOH, K₂CO₃, Cs₂CO₃[5] | Acetonitrile, DMF[4][6] |
Q3: What is a typical temperature range and reaction time?
A3: A typical Williamson ether synthesis is conducted at a temperature between 50 and 100 °C for 1 to 8 hours.[4][6] However, these conditions may need to be optimized for specific substrates.[10] Microwave-enhanced syntheses can be completed in much shorter times, sometimes in a matter of minutes.[12][13]
| Method | Typical Temperature | Typical Reaction Time |
| Conventional Heating | 50 - 100 °C[4][6] | 1 - 8 hours[4][6] |
| Microwave-Assisted | ~123 °C[12] | ~3 minutes[12] |
Q4: Can this synthesis be used to form cyclic ethers?
A4: Yes, an intramolecular Williamson ether synthesis can be used to form cyclic ethers if the alcohol and the alkyl halide are part of the same molecule.[3] This method is most effective for the formation of 5- and 6-membered rings.[3]
Q5: Are there any catalysts that can be used to improve the reaction?
A5: While many Williamson ether syntheses do not require a catalyst, certain situations can benefit from one. For less reactive alkyl halides, the addition of a soluble iodide salt can increase the reaction rate through an in-situ halide exchange (Finkelstein reaction).[6] In more challenging cases, silver oxide (Ag₂O) can be used to assist the departure of the leaving group.[6][11] Phase-transfer catalysts are also commonly used in industrial syntheses.[4][6]
Experimental Protocols
General Protocol for Williamson Ether Synthesis
This is a generalized procedure and may require optimization for specific substrates.
-
Alkoxide Formation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).[2] Cool the solution in an ice bath and slowly add a strong base (e.g., NaH) portion-wise. Allow the mixture to stir until hydrogen gas evolution ceases, indicating the complete formation of the alkoxide.
-
Ether Formation: Slowly add the alkyl halide to the solution of the alkoxide.[2] The reaction mixture is then heated to the desired temperature (typically 50-100 °C) and stirred for the required amount of time (1-8 hours), monitoring the reaction by TLC.[2][4]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench by the careful addition of water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, wash with water and brine, and then dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). The solvent is then removed under reduced pressure, and the crude product can be purified by distillation or column chromatography.[2]
Example Protocol: Synthesis of 2-Butoxynaphthalene
This protocol is adapted from a laboratory experiment for the synthesis of 2-butoxynaphthalene.[14]
-
To a 5 mL conical reaction vial, add 150 mg of 2-naphthol, 2.5 mL of ethanol, and a spin vane.
-
While stirring, add 87 mg of crushed solid sodium hydroxide.
-
Equip the vial with an air condenser and heat the solution to reflux for 10 minutes.
-
Allow the solution to cool to at least 60 °C and then add 0.15 mL of 1-bromobutane (B133212) via syringe.
-
Reheat the reaction to reflux for 50 minutes.
-
After cooling, transfer the contents to a small Erlenmeyer flask and add 3-4 chunks of ice followed by ~1 mL of ice-cold water to precipitate the solid product.
-
Collect the solid product using a Hirsch funnel and vacuum filtration.
Visualizations
Caption: General workflow for the Williamson ether synthesis.
Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. byjus.com [byjus.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 12. "Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-eth" by Kevin Hess and Linda Farber [digitalcommons.sacredheart.edu]
- 13. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 14. community.wvu.edu [community.wvu.edu]
Side reactions and byproducts in ethyl propyl ether synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl propyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for the laboratory synthesis of this compound are the Williamson ether synthesis and the acid-catalyzed dehydration of alcohols.
Q2: Which method is generally preferred for producing high-purity, unsymmetrical ethers like this compound?
A2: The Williamson ether synthesis is typically the preferred method for producing unsymmetrical ethers with high yields and purity.[1] This is because it involves a more controlled reaction between a pre-formed alkoxide and an alkyl halide, minimizing the formation of symmetrical ether byproducts that can occur in acid-catalyzed dehydration.
Q3: What is the main side reaction of concern in the Williamson ether synthesis?
A3: The primary side reaction in the Williamson ether synthesis is an E2 elimination reaction. This is particularly problematic when using secondary or tertiary alkyl halides, or sterically hindered alkoxides, which can lead to the formation of alkenes instead of the desired ether.[1][2]
Q4: How does temperature affect the acid-catalyzed dehydration of alcohols for ether synthesis?
A4: Temperature is a critical parameter in the acid-catalyzed dehydration of alcohols. At lower temperatures (around 130-140°C for ethanol (B145695) to diethyl ether), SN2 substitution is favored, leading to ether formation. At higher temperatures (above 150°C), elimination reactions (E1 or E2) dominate, resulting in the formation of alkenes as the major byproduct.
Q5: Can I use a mixture of ethanol and propanol (B110389) in acid-catalyzed dehydration to produce this compound?
A5: While technically possible, using a mixture of ethanol and 1-propanol (B7761284) in acid-catalyzed dehydration is not recommended for the synthesis of this compound. This is because the reaction will produce a statistical mixture of three different ethers: diethyl ether, dipropyl ether, and the desired this compound, making purification difficult and significantly lowering the yield of the target product.[3]
Troubleshooting Guides
Williamson Ether Synthesis of this compound
This guide focuses on the synthesis of this compound via the reaction of an alkoxide with an alkyl halide.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Extend the reaction time or gently increase the reaction temperature (typically refluxing for 1-8 hours between 50-100°C).[1] | Increased conversion of starting materials to the ether product. |
| Poor quality reagents | Ensure the alcohol is anhydrous and the sodium hydride/metal is not passivated. Use a fresh, unexpired alkyl halide. | Proper formation of the alkoxide and efficient nucleophilic substitution. |
| Suboptimal choice of reactants | For this compound, there are two routes: sodium ethoxide with 1-bromopropane (B46711), or sodium propoxide with ethyl bromide. Both involve a primary alkyl halide and are good options.[4] | Maximized SN2 reaction and minimized E2 elimination. |
| Steric hindrance | Avoid using bulky bases if possible, as they can favor elimination. Sodium hydride is a good choice for forming the alkoxide.[2] | Reduced formation of propene as a byproduct. |
Issue 2: Presence of Propene as a Major Byproduct
| Potential Cause | Troubleshooting Step | Expected Outcome |
| E2 Elimination is competing with SN2 substitution | This is more likely if using a secondary propyl halide (e.g., 2-bromopropane). Ensure you are using a primary alkyl halide (1-bromopropane or ethyl bromide).[1] | The SN2 pathway will be favored, leading to a higher yield of the ether. |
| Reaction temperature is too high | While gentle heating can increase the reaction rate, excessive heat can favor the elimination pathway. Maintain a moderate temperature. | Reduced propene formation. |
| Use of a sterically hindered base/alkoxide | If you are using a bulky alkoxide, it may act more as a base than a nucleophile. | A less hindered alkoxide will favor the substitution reaction. |
Acid-Catalyzed Dehydration for Ether Synthesis
This guide addresses issues that may arise when attempting to synthesize ethers via the dehydration of alcohols.
Issue 1: Low Yield of Ether and Formation of Alkenes
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction temperature is too high | Carefully control the reaction temperature. For the formation of diethyl ether from ethanol, the optimal range is 130-140°C. Higher temperatures favor alkene formation. | Increased selectivity for the ether product. |
| Incorrect catalyst concentration | The concentration of the acid catalyst (e.g., sulfuric acid) can influence the reaction pathway. | Optimized catalyst concentration will promote the desired bimolecular dehydration. |
| Use of secondary or tertiary alcohols | Secondary and tertiary alcohols are more prone to dehydration to form alkenes via an E1 mechanism. This method is most effective for primary alcohols.[3] | Minimized alkene byproduct formation. |
Issue 2: Formation of a Mixture of Symmetrical Ethers
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Use of a mixture of alcohols | To synthesize an unsymmetrical ether like this compound, this method is not suitable as it will produce a mixture of diethyl ether, dipropyl ether, and this compound.[3] | Use the Williamson ether synthesis for a cleaner reaction to produce an unsymmetrical ether. |
Data Presentation
Table 1: Illustrative Byproduct Distribution in this compound Synthesis
The following data is illustrative and intended to demonstrate the expected trends in byproduct formation based on the chosen synthetic route and reaction conditions. Actual yields and byproduct percentages will vary based on specific experimental parameters.
| Synthesis Method | Reactants | Conditions | This compound (Yield) | Major Byproduct(s) | Byproduct Percentage (Approx.) |
| Williamson Ether Synthesis | Sodium Ethoxide + 1-Bromopropane | Reflux in Ethanol | Good to Excellent (70-90%) | Propene | < 10% |
| Williamson Ether Synthesis | Sodium Propoxide + 2-Bromopropane | Reflux in 1-Propanol | Poor to Moderate (20-40%) | Propene | 60-80% |
| Acid-Catalyzed Dehydration | Ethanol + 1-Propanol | H₂SO₄, 140°C | Low (Statistical Mixture) | Diethyl Ether, Dipropyl Ether | High (statistical distribution of products) |
| Acid-Catalyzed Dehydration | Ethanol | H₂SO₄, >150°C | N/A | Ethene | Major Product |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
Objective: To synthesize this compound from ethanol and 1-bromopropane.
Materials:
-
Absolute Ethanol
-
Sodium metal or Sodium Hydride (NaH)
-
1-Bromopropane
-
Anhydrous Diethyl Ether (as a solvent, optional)
-
Reflux condenser, dropping funnel, heating mantle, and standard glassware
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (or sodium hydride) to an excess of absolute ethanol. The reaction is exothermic and will produce hydrogen gas (if using sodium metal), which should be safely vented. Allow the reaction to proceed until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Reaction with 1-Bromopropane: Once the sodium ethoxide solution has cooled to room temperature, slowly add 1-bromopropane dropwise from a dropping funnel with stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to a gentle reflux for 1-2 hours.
-
Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with diethyl ether. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by distillation.
-
Purification: The crude this compound can be purified by fractional distillation.
-
Analysis: The purity of the product and the presence of any byproducts can be determined by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Acid-Catalyzed Dehydration (for Symmetrical Ethers - Illustrative)
Objective: To demonstrate the synthesis of a symmetrical ether (diethyl ether) from ethanol.
Materials:
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Distillation apparatus, heating mantle, and standard glassware
Procedure:
-
Reaction Setup: Place absolute ethanol in a distillation flask and carefully add concentrated sulfuric acid in a controlled manner while cooling the flask in an ice bath.
-
Heating: Heat the mixture to approximately 140°C. The ether will begin to distill over.
-
Addition of Ethanol: Slowly add more ethanol to the reaction flask from a dropping funnel at the same rate that the ether is distilling. This maintains the reaction conditions and maximizes the yield of the ether.
-
Work-up: The collected distillate is typically washed with a dilute sodium hydroxide (B78521) solution to remove any acidic impurities, followed by a water wash.
-
Drying and Purification: The ether is then dried over anhydrous calcium chloride and can be further purified by redistillation.
Visualizations
Caption: Williamson Ether Synthesis: Main (SN2) and Side (E2) Reaction Pathways.
Caption: Products of Acid-Catalyzed Dehydration of a Mixture of Alcohols.
Caption: Troubleshooting Workflow for this compound Synthesis.
References
Technical Support Center: Managing Ethyl Propyl Ether Flammability Risks
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the flammability risks associated with ethyl propyl ether in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Possible Cause | Solution |
| Strong ether odor in the laboratory. | Improper sealing of storage containers or experimental apparatus. Minor spill. Inadequate ventilation. | 1. Immediately ensure all containers of this compound are tightly sealed. 2. Check all experimental apparatus for leaks. 3. Increase laboratory ventilation. 4. If a spill is suspected, follow the spill response protocol outlined below. |
| Visible crystals or solid precipitate in the this compound container. | Formation of explosive peroxides. | DO NOT MOVE OR OPEN THE CONTAINER. 1. Immediately alert your lab supervisor and safety officer. 2. Cordon off the area. 3. Follow your institution's protocol for the disposal of shock-sensitive materials. |
| Inconsistent experimental results. | Contamination of this compound with peroxides or water. | 1. Test the this compound for the presence of peroxides using the protocol below. 2. If peroxides are present, they must be removed before use. 3. Ensure the ether is properly dried if water contamination is suspected. |
| Static discharge observed when dispensing the ether. | Buildup of static electricity, which can ignite the flammable vapors. | 1. Ensure all dispensing and receiving containers are properly grounded and bonded. 2. Use a grounded dispensing pump or faucet. 3. Avoid dispensing in areas with low humidity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary flammability hazards of this compound?
A1: this compound is a highly flammable liquid with a very low flash point of less than -4°F (-20°C).[1][2] This means it can be ignited by a spark, open flame, or even a hot surface at temperatures well below freezing. Its vapors are heavier than air and can travel a significant distance to an ignition source and flash back.[3]
Q2: How can I safely store this compound in the laboratory?
A2: this compound should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4] It should be kept in a tightly sealed, properly labeled container, preferably in a designated flammable liquid storage cabinet. Avoid storing it in direct sunlight.
Q3: What is peroxide formation and why is it a concern with this compound?
A3: Ethers like this compound can react with atmospheric oxygen over time to form unstable and potentially explosive peroxides.[1][4] This process is accelerated by exposure to light and air. Peroxide crystals can form in the liquid or around the cap of the container and can detonate upon friction, shock, or heating.
Q4: How often should I test my this compound for peroxides?
A4: It is recommended to test for peroxides before each use, especially if the container has been opened previously. A general guideline is to test opened containers every 3 months. The date of receipt and the date of opening should be clearly marked on the container.
Q5: What personal protective equipment (PPE) should I wear when handling this compound?
A5: When handling this compound, you should wear appropriate PPE, including:
-
Flame-resistant lab coat
-
Chemical splash goggles
-
Chemically resistant gloves (e.g., nitrile or neoprene)
-
Closed-toe shoes
In situations with a risk of vapor inhalation, a respirator may be necessary.
Q6: What should I do in case of a small this compound spill?
A6: For a small spill, immediately alert others in the area and ensure there are no ignition sources nearby. Wearing appropriate PPE, contain the spill with an inert absorbent material (such as sand or vermiculite) and place it in a sealed container for proper disposal. Ventilate the area thoroughly.
Q7: What type of fire extinguisher should be used for an this compound fire?
A7: For fires involving this compound, use a Class B fire extinguisher, such as a dry chemical or carbon dioxide (CO2) extinguisher.[5][1] Do not use water, as it can spread the flammable liquid.
Quantitative Data Summary
The following table summarizes the key flammability and physical properties of this compound.
| Property | Value |
| Flash Point | < -4°F (< -20°C)[1][2] |
| Boiling Point | 145.4°F (63°C)[6] |
| Autoignition Temperature | Data not readily available |
| Explosive Limits in Air | Data not readily available for this compound. For diethyl ether (a similar compound), the limits are 1.9% to 36%.[7] |
| Vapor Density | > 1 (Heavier than air) |
| NFPA 704 Rating | Health: 1, Flammability: 3, Instability: 0[2] |
Experimental Protocols
Protocol 1: Peroxide Testing in this compound
Objective: To qualitatively detect the presence of peroxides in a sample of this compound.
Materials:
-
Sample of this compound to be tested
-
Potassium iodide (KI) solution (10% w/v in water) or peroxide test strips
-
Starch solution (1% w/v, freshly prepared)
-
Test tube or small vial
-
Pipette
Procedure using Potassium Iodide:
-
Add 1 mL of the this compound sample to a clean test tube.
-
Add 1 mL of the 10% potassium iodide solution.
-
Shake the mixture for 1 minute.
-
Allow the layers to separate.
-
Observe the color of the aqueous (bottom) layer. A yellow to brown color indicates the presence of peroxides.
-
For a more sensitive test, add a few drops of the starch solution. A blue-black color confirms the presence of peroxides.
Procedure using Peroxide Test Strips:
-
Dip the test strip into the this compound sample for the time specified by the manufacturer.
-
Remove the strip and compare the color to the chart provided with the strips to determine the peroxide concentration.
Protocol 2: Removal of Peroxides from this compound
Objective: To remove peroxides from a sample of this compound to a safe level for experimental use.
Materials:
-
This compound containing peroxides
-
Activated alumina (B75360) or a column packed with a suitable reducing agent (e.g., ferrous sulfate)
-
Separatory funnel (for ferrous sulfate (B86663) method)
-
Clean, dry storage bottle
-
Inert gas (e.g., nitrogen or argon)
Procedure using Activated Alumina:
-
Set up a chromatography column with activated alumina.
-
Carefully pass the this compound through the column.
-
Collect the purified ether in a clean, dry storage bottle.
-
Retest the purified ether for the presence of peroxides to ensure their removal.
-
Blanket the purified ether with an inert gas before sealing the container.
Procedure using Ferrous Sulfate:
-
Prepare a fresh solution of ferrous sulfate (FeSO4) in deionized water.
-
In a separatory funnel, wash the this compound with the ferrous sulfate solution.
-
Separate the layers and discard the aqueous layer.
-
Repeat the washing process until a negative peroxide test is obtained.
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Wash the ether with deionized water to remove any residual iron salts.
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Dry the ether over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Filter the ether into a clean, dry storage bottle and blanket with an inert gas.
Visualizations
Caption: Workflow for managing the flammability risk of this compound.
Caption: Simplified pathway of peroxide formation in this compound.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 628-32-0 Name: this compound [xixisys.com]
- 5. This compound | C5H12O | CID 12340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 7. hazmatschool.com [hazmatschool.com]
Incompatible materials with ethyl propyl ether
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and use of ethyl propyl ether, with a focus on material incompatibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents and strong acids.[1][2] It can react violently with strong oxidizing agents.[1][2] With strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI), it undergoes acidic cleavage of the ether bond.[3][4][5][6]
Q2: Can this compound form peroxides?
Yes, this compound is a peroxide-forming chemical.[1][7] When exposed to oxygen, especially in the presence of light and heat, it can form unstable and potentially explosive peroxide crystals.[7] This process can occur even in unopened containers that have been stored for extended periods.
Q3: What are the signs of peroxide formation in this compound?
Visual inspection of the container may reveal the presence of peroxide formation. Signs include:
-
The formation of clear crystals within the liquid or around the cap.
-
A viscous or oily layer in the liquid.
-
Discoloration of the liquid.
If any of these signs are present, do not move or open the container . Treat it as a potential explosion hazard and contact your institution's environmental health and safety (EHS) office immediately.
Q4: How often should I test my this compound for peroxides?
Unopened containers from the manufacturer should be disposed of or tested after 18 months. Once opened, it is recommended to test for peroxides every 3-6 months. Always test for peroxides before any distillation or evaporation process, as this can concentrate potentially explosive peroxides.
Q5: What materials are recommended for storing and handling this compound?
This compound should be stored in a cool, dry, well-ventilated area, away from heat, sparks, and open flames. It should be kept in a tightly closed container, preferably the original manufacturer's container, which is often made of a material tested for compatibility. For transfer and temporary use, equipment made of glass or stainless steel is generally suitable. The compatibility with various plastics and elastomers can vary (see Table 1).
Troubleshooting Guide
Issue: I suspect my container of this compound has formed peroxides.
-
Do not move or open the container.
-
Visually inspect the container for any signs of crystal formation, discoloration, or layering.
-
If any visual indicators are present, immediately contact your EHS office for guidance on safe disposal.
-
If there are no visual indicators but the chemical is past its expiration date or has been open for an extended period, proceed with caution and follow the peroxide testing protocols outlined below.
Issue: A piece of equipment (e.g., a gasket or tubing) has degraded after contact with this compound.
-
Immediately and safely discontinue the use of the affected equipment.
-
Consult a chemical compatibility chart (see Table 1 for a general guide) to select a more appropriate material.
-
For critical applications, it is recommended to perform a small-scale compatibility test with the new material before widespread use.
Data Presentation
Table 1: Chemical Compatibility of this compound with Common Laboratory Materials
| Material Category | Specific Material | Compatibility with this compound | Notes |
| Plastics | Polypropylene (PP) | Good to Limited | Generally resistant, but strong oxidizing agents can cause degradation.[8] |
| Polyethylene, High-Density (HDPE) | Good | Generally resistant to ethers. | |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant to a wide range of chemicals, including ethers. | |
| Elastomers | Viton® (FKM) | Good to Limited | Compatibility can depend on the specific formulation and operating temperature. |
| Neoprene | Poor to Not Recommended | Generally not recommended for use with ethers. | |
| Buna-N (Nitrile) | Poor to Not Recommended | Generally not recommended for use with ethers. | |
| Metals | Stainless Steel | Excellent | Recommended for handling and storage. |
| Carbon Steel | Good | Generally compatible, but stainless steel is preferred to avoid potential contamination. | |
| Glass | Borosilicate Glass | Excellent | Standard material for laboratory glassware and is highly compatible. |
Disclaimer: This table provides general guidance. It is crucial to consult the manufacturer's specifications for your specific equipment and to conduct compatibility testing for critical applications.
Experimental Protocols
Protocol 1: Peroxide Detection using Test Strips
This is a rapid and convenient method for the semi-quantitative determination of peroxides.
Materials:
-
Commercial peroxide test strips (e.g., Quantofix®)
-
Sample of this compound
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
Work in a well-ventilated area, such as a fume hood.
-
Dip the test strip into the this compound sample for 1 second.
-
Allow the solvent to evaporate from the strip.
-
After the solvent has evaporated, moisten the test field with one drop of distilled water.
-
Compare the color of the test strip to the color scale provided by the manufacturer to determine the peroxide concentration in mg/L (ppm).
Protocol 2: Iodide Test for Peroxide Detection (Qualitative)
This method provides a qualitative indication of the presence of peroxides.
Materials:
-
Sample of this compound
-
Potassium iodide (KI), 10% solution (freshly prepared)
-
Glacial acetic acid
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Starch solution (optional)
-
Test tube
-
Appropriate PPE
Procedure:
-
In a clean test tube, add 1 mL of the 10% potassium iodide solution to 10 mL of the this compound sample.
-
Add a few drops of glacial acetic acid.
-
Shake the mixture.
-
A yellow to brown color in the aqueous layer indicates the presence of peroxides. A darker color suggests a higher concentration.
-
For a more sensitive test, a few drops of starch solution can be added. A blue-black color will indicate the presence of peroxides.
Mandatory Visualization
Caption: Acidic cleavage pathway of this compound.
Caption: Troubleshooting workflow for suspected peroxide formation.
References
- 1. This compound | C5H12O | CID 12340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. labdepotinc.com [labdepotinc.com]
Troubleshooting low yields in ethyl propyl ether preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the preparation of ethyl propyl ether, primarily via the Williamson ether synthesis.
Troubleshooting Guides
This section offers detailed solutions in a question-and-answer format to address common issues leading to low yields in this compound synthesis.
Question 1: My reaction resulted in a significantly low yield of this compound. What are the most probable causes?
Answer: Low yields in the Williamson ether synthesis of this compound are typically attributed to competing side reactions and suboptimal reaction conditions. The primary competing reaction is the E2 elimination of the alkyl halide, which is favored under certain conditions. Key factors influencing the yield include the choice of reactants, base, solvent, reaction temperature, and reaction time.
Question 2: I suspect a competing elimination reaction is reducing my yield. How can I minimize this?
Answer: To favor the desired S(_N)2 reaction over the E2 elimination, consider the following strategies:
-
Choice of Alkyl Halide: Always use a primary alkyl halide if possible. For the synthesis of this compound, there are two possible combinations of reactants:
-
Route A: Sodium propoxide and an ethyl halide (e.g., ethyl bromide or ethyl iodide).
-
Route B: Sodium ethoxide and a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). Both routes utilize primary alkyl halides and are therefore suitable for minimizing elimination. Avoid using secondary or tertiary alkyl halides as they significantly promote the E2 pathway.[1][2]
-
-
Steric Hindrance: Minimize steric hindrance around the reaction center. Since both ethyl and propyl halides are primary, steric hindrance is less of a concern compared to syntheses involving bulkier groups.
-
Reaction Temperature: Lower temperatures generally favor the S(_N)2 reaction over E2. If elimination is suspected, try running the reaction at a lower temperature for a longer period.
Question 3: What is the optimal choice of base and solvent for the synthesis of this compound?
Answer: The choice of base and solvent is critical for maximizing the yield.
-
Base: A strong, non-nucleophilic base is required to deprotonate the alcohol to form the alkoxide. Sodium hydride (NaH) is a common and effective choice for this purpose. Weaker bases like potassium carbonate (K(_2)CO(_3)) can also be used, sometimes in the presence of a phase-transfer catalyst, though they may require longer reaction times or higher temperatures. Sodium hydroxide (B78521) (NaOH) can also be utilized.
-
Solvent: A polar aprotic solvent is ideal for Williamson ether synthesis as it can solvate the cation of the alkoxide without solvating the nucleophilic anion, thus increasing its reactivity.[2] Commonly used solvents include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile.
Question 4: How do reaction time and temperature affect the yield?
Answer: Reaction time and temperature are interdependent. Generally, Williamson ether synthesis is conducted at temperatures ranging from 50 to 100°C, with reaction times of 1 to 8 hours.[1] Insufficient reaction time or temperature can lead to incomplete conversion of starting materials, resulting in a low yield. Conversely, excessively high temperatures can promote the E2 elimination side reaction. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Williamson ether synthesis?
A1: The Williamson ether synthesis proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. In this reaction, an alkoxide ion (RO(^-)) acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step.
Q2: Can I use a secondary or tertiary alkyl halide in the Williamson synthesis of ethers?
A2: It is strongly discouraged to use tertiary alkyl halides as they will almost exclusively lead to the formation of an alkene via an E2 elimination reaction. Secondary alkyl halides will result in a mixture of the desired ether (via S(_N)2) and an alkene byproduct (via E2), leading to a lower yield of the ether and a more complex purification process.[2]
Q3: My starting alcohol is not fully deprotonated. What should I do?
A3: Incomplete deprotonation of the alcohol will result in a lower concentration of the nucleophilic alkoxide, leading to a slower reaction and lower yield. Ensure that you are using a sufficiently strong base (like NaH) and that the alcohol and solvent are anhydrous, as water can consume the base.
Q4: I am observing the formation of an unknown byproduct. What could it be?
A4: The most common byproduct in the Williamson ether synthesis is an alkene resulting from the E2 elimination of the alkyl halide. To confirm this, you can analyze the byproduct using spectroscopic methods such as NMR and IR.
Q5: How can I purify the final this compound product?
A5: Purification can typically be achieved through extraction and distillation. After the reaction is complete, the mixture is usually washed with water to remove any remaining base and salts. The organic layer is then dried, and the this compound is isolated by fractional distillation.
Data Presentation
The following tables summarize quantitative data for the synthesis of benzyl (B1604629) ethyl ether, an analogous ether to this compound, under various conditions. This data provides insights into how the choice of base and solvent can influence the yield.
Note: The following data is for the synthesis of benzyl ethyl ether and should be used as a general guide for the synthesis of this compound.
Table 1: Effect of Different Bases on the Yield of Benzyl Ethyl Ether
| Entry | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | K(_3)PO(_4) | DMSO | 5 | 50 | 69 |
| 2 | K(_2)CO(_3) | DMSO | 3.5 | 50 | 91 |
| 3 | Triethylamine | DMSO | 6 | 50 | 41 |
| 4 | t-BuOK | DMSO | 4 | 50 | 56 |
Data adapted from a study on the synthesis of benzyl ethyl ether.[3]
Table 2: Effect of Different Solvents on the Yield of Benzyl Ethyl Ether using K(_2)CO(_3) as the Base
| Entry | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | DMF | 4 | 50 | 81 |
| 2 | Toluene | 5.5 | 50 | 62 |
| 3 | DMSO | 3.5 | 50 | 90 |
| 4 | NMP | 4.5 | 50 | 74 |
Data adapted from a study on the synthesis of benzyl ethyl ether.[3]
Experimental Protocols
Key Experiment: Preparation of this compound via Williamson Ether Synthesis
This protocol provides a detailed methodology for the laboratory synthesis of this compound.
Materials:
-
Propan-1-ol
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Ethyl bromide (or ethyl iodide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl)
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (B86663) (MgSO(_4))
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add propan-1-ol to anhydrous THF under a nitrogen atmosphere.
-
Formation of the Alkoxide: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride in small portions. The mixture will be stirred at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes to ensure complete deprotonation of the alcohol.
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Nucleophilic Substitution: Cool the resulting sodium propoxide solution back to 0 °C. Add ethyl bromide dropwise via a syringe. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material (propan-1-ol) is consumed.
-
Workup: Cool the reaction mixture to room temperature and quench the excess NaH by the slow addition of saturated aqueous NH(_4)Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and diethyl ether. Shake the funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation to obtain the final product.
Mandatory Visualization
Caption: S(_N)2 vs. E2 pathways in this compound synthesis.
Caption: Troubleshooting workflow for low ether yield.
References
Stabilizers and antioxidants for long-term ether storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe long-term storage of ethers, focusing on the prevention, detection, and removal of hazardous peroxides.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage and handling of ethers.
Issue 1: I found an old container of ether in the lab. How do I know if it's safe to handle?
Answer:
Old containers of ether, especially those of unknown age or storage history, must be treated with extreme caution. Do not move or open the container if you observe any of the following:
-
Crystalline solids: Peroxide crystals may be visible around the cap, within the liquid, or as a viscous layer at the bottom. These are shock-sensitive and can explode upon friction from opening the cap.[1]
-
Discoloration: A yellow or brown color can indicate high levels of peroxides.[2]
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Container condition: A rusted metal can or a container with a damaged cap can be dangerous.[3]
If any of these signs are present, do not handle the container. Secure the area to prevent others from disturbing it and contact your institution's Environmental Health and Safety (EHS) office immediately for assistance with disposal.[2][3][4]
Issue 2: My ether container appears safe to handle, but I'm unsure of its peroxide content. How can I test it?
Answer:
If there are no visual signs of high peroxide levels, you can test the ether for peroxides. It is recommended to test ethers periodically, with increased frequency for older or unstabilized containers.[2][5] There are two common methods for testing:
-
Peroxide Test Strips: These provide a semi-quantitative measurement of peroxide concentration. They are suitable for routine testing of simple ethers like diethyl ether and tetrahydrofuran (B95107) (THF).[2] Always follow the manufacturer's instructions for the specific test strips you are using.
-
Potassium Iodide (KI) Test: This is a more sensitive qualitative test. A yellow to brown color indicates the presence of peroxides.[2][6]
Detailed protocols for both methods are provided in the "Experimental Protocols" section.
Issue 3: My ether tested positive for peroxides. What should I do?
Answer:
The appropriate action depends on the concentration of peroxides detected.
-
Low to Moderate Levels (typically < 100 ppm): If you need to use the ether immediately, you can remove the peroxides using one of the methods outlined in the "Experimental Protocols" section, such as passing it through a column of activated alumina (B75360) or treating it with a ferrous sulfate (B86663) solution.[5] Note that these purification methods will also remove any added stabilizers, making the ether more susceptible to future peroxide formation.[5]
-
High Levels (typically > 100 ppm) or if you do not need to use the ether: The ether should be disposed of as hazardous waste. Contact your EHS office for guidance on proper disposal procedures. Do not attempt to distill or evaporate ether that contains high levels of peroxides, as this will concentrate the peroxides and can lead to an explosion.
Issue 4: How can I prevent peroxide formation in my ethers?
Answer:
Proper storage and the use of stabilizers are key to preventing peroxide formation.
-
Storage: Store ethers in airtight, light-resistant containers (e.g., amber glass bottles or metal cans).[3][6] Keep them in a cool, dark, and well-ventilated area, away from heat and ignition sources.
-
Stabilizers: Purchase ethers that contain a stabilizer whenever possible.[5] The most common stabilizers are butylated hydroxytoluene (BHT) and ethanol (B145695). If you distill ether, the stabilizer will be removed, and you will need to add a fresh stabilizer to the distilled solvent if you plan to store it.[1]
Frequently Asked Questions (FAQs)
Q1: What are ether peroxides and why are they dangerous?
A1: Ether peroxides are explosive compounds that form when ethers are exposed to atmospheric oxygen.[6] This process, known as autoxidation, is a free-radical chain reaction that is accelerated by light and heat.[6] The resulting peroxides are sensitive to shock, friction, and heat, and can detonate violently, especially when concentrated through evaporation or distillation.[1]
Q2: Which ethers are most prone to forming peroxides?
A2: Ethers are classified into different groups based on their potential for peroxide formation. Some of the most common and hazardous peroxide-forming ethers include diethyl ether, tetrahydrofuran (THF), and diisopropyl ether.[2] Unstabilized THF can form peroxides within days of being exposed to air.[2]
Q3: What are the typical stabilizers used in commercial ethers?
A3: The two most common stabilizers are butylated hydroxytoluene (BHT) and ethanol. BHT is a radical scavenger that is effective at very low concentrations (ppm levels).[1][6] Ethanol is typically added at higher concentrations (1-2%). The choice of stabilizer can depend on the intended application of the ether, as BHT can interfere with certain analytical techniques.
Q4: How long can I safely store a container of ether?
A4: The safe storage time for ethers depends on the specific ether, whether it is stabilized, and the storage conditions. Always label ether containers with the date they are received and the date they are opened.[7] As a general guideline, unstabilized ethers should be tested for peroxides frequently and disposed of within a few months of opening.[2][7] Stabilized ethers have a longer shelf life, but should still be tested periodically, especially after being opened.[8] Refer to the manufacturer's expiration date and your institution's safety guidelines for specific recommendations.
Q5: Can I distill ether that contains peroxides?
A5: No. You should never distill or evaporate an ether that contains peroxides.[5] This will concentrate the peroxides in the distillation flask, creating a serious explosion hazard. Always test your ether for peroxides before distilling, and if peroxides are present, they must be removed first.
Data Presentation
Table 1: Hazardous Peroxide Concentration Levels in Ethers
| Peroxide Concentration (ppm) | Hazard Level | Recommended Action |
| < 10 | Low | Generally safe for use. |
| 10 - 50 | Moderate | Use with caution; avoid concentration. Consider peroxide removal. |
| 50 - 100 | High | Unsafe for distillation or evaporation. Remove peroxides before use. |
| > 100 | Severe | Extremely hazardous. Do not use. Dispose of as hazardous waste. |
Note: These are general guidelines. Always consult your institution's specific safety protocols.
Table 2: Recommended Testing and Discard Schedule for Common Peroxide-Forming Ethers (Opened Containers)
| Ether Class | Examples | Testing Frequency | Recommended Discard Time |
| Class A (Severe Hazard) | Diisopropyl ether, Divinylacetylene | Every 3 months | 6 months |
| Class B (Concentration Hazard) | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Every 6 months | 12 months |
| Class C (Polymerization Hazard) | Styrene, Vinyl acetate | Every 6 months | 12 months |
Source: Adapted from various institutional safety guidelines. Always refer to your local EHS for specific requirements.
Table 3: Qualitative Comparison of Common Ether Stabilizers
| Stabilizer | Typical Concentration | Mechanism of Action | Potential Issues |
| Butylated Hydroxytoluene (BHT) | 1-100 ppm | Free radical scavenger | Can interfere with UV-Vis spectroscopy and some chemical reactions. |
| Ethanol | 1-2% | Not fully elucidated, may act as a hydrogen donor | Can alter the polarity of the solvent and may not be suitable for all applications. |
Experimental Protocols
1. Qualitative Peroxide Test (Potassium Iodide Method)
This method provides a rapid, qualitative indication of the presence of peroxides.
Materials:
-
Test tube with a stopper
-
10% (w/v) potassium iodide (KI) solution (freshly prepared)
-
Glacial acetic acid
-
Ether sample to be tested
Procedure:
-
Add 1 mL of the ether sample to a clean test tube.
-
Add 1 mL of a freshly prepared 10% potassium iodide solution.
-
Add a few drops of glacial acetic acid.
-
Stopper the test tube and shake vigorously for 1 minute.
-
Allow the layers to separate.
-
Observe the color of the aqueous (bottom) layer.
Interpretation of Results:
-
Colorless: No detectable peroxides.
-
Pale Yellow: Low concentration of peroxides.
-
Bright Yellow to Brown: High and potentially dangerous concentration of peroxides.
2. Quantitative Peroxide Test (Peroxide Value Titration)
This method determines the peroxide value (PV), a measure of the peroxide concentration. This protocol is adapted from standard methods for determining the peroxide value of oils and fats and can be applied to ethers.
Materials:
-
250 mL Erlenmeyer flask
-
Burette
-
Acetic acid-chloroform solvent (3:2 v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
0.1 M Sodium thiosulfate (B1220275) (Na₂S₂O₃) standard solution
-
1% Starch indicator solution
-
Ether sample
Procedure:
-
Weigh approximately 5 g of the ether sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Allow the solution to stand with occasional swirling for exactly 1 minute.
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with the 0.1 M Na₂S₂O₃ solution, swirling vigorously, until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of starch indicator solution. A blue color will appear.
-
Continue the titration, adding the Na₂S₂O₃ solution dropwise until the blue color is completely discharged.
-
Record the volume of Na₂S₂O₃ solution used (V).
-
Perform a blank titration with all reagents except the ether sample and record the volume (V₀).
Calculation:
Peroxide Value (meq/kg) = [(V - V₀) * M * 1000] / W
Where:
-
V = volume of Na₂S₂O₃ solution used for the sample (mL)
-
V₀ = volume of Na₂S₂O₃ solution used for the blank (mL)
-
M = Molarity of the Na₂S₂O₃ solution
-
W = Weight of the ether sample (g)
3. Removal of Peroxides using Activated Alumina
This method is effective for removing peroxides from both water-soluble and water-insoluble ethers.
Materials:
-
Chromatography column
-
Activated alumina (basic or neutral)
-
Ether containing peroxides
Procedure:
-
Pack a chromatography column with activated alumina. A general guideline is to use about 100 g of alumina for every 100 mL of ether.
-
Gently pour the ether containing peroxides onto the top of the alumina column.
-
Allow the ether to percolate through the column under gravity.
-
Collect the purified ether as it elutes from the bottom of the column.
-
Test the eluted ether for the presence of peroxides to ensure the removal was successful. If peroxides are still present, pass the ether through a fresh column of activated alumina.
Important Note: This process removes both peroxides and any added stabilizers. The purified ether should be used immediately or stabilized with an appropriate antioxidant if it needs to be stored.
Visualizations
Caption: Ether Autoxidation Pathway
Caption: BHT as a Radical Scavenger
Caption: Workflow for Handling Old Ether Containers
References
- 1. louisville.edu [louisville.edu]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. Comparative study of antioxidant properties and cytoprotective activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Oxidation characteristics and thermal stability of Butylated hydroxytoluene - Arabian Journal of Chemistry [arabjchem.org]
- 6. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Safe Disposal of Ethyl Propyl Ether Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal of ethyl propyl ether waste in a laboratory setting. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a highly flammable liquid.[1] The primary hazard stems from its tendency to form explosive peroxides when exposed to air and light.[2] These peroxides are shock-sensitive and can detonate, especially when concentrated by evaporation or distillation.[3][4] Therefore, proper handling and disposal are crucial to prevent accidents.
Q2: Can I dispose of small amounts of this compound waste down the drain?
A2: No. This compound is not suitable for drain disposal.[5] It is harmful to aquatic organisms and its high volatility can lead to the formation of flammable vapor mixtures in the sewer system.[1][5] All this compound waste must be collected and disposed of as hazardous chemical waste.
Q3: How should I collect and store this compound waste in the lab?
A3: Use a designated, properly labeled, and chemically compatible waste container. The container should be kept tightly closed and stored in a cool, dry, well-ventilated area, away from heat, sparks, and direct sunlight.[5] It is imperative to mark the container with the date it was first used for waste accumulation.
Q4: What is the concern with old containers of this compound?
A4: Over time, this compound can form dangerous levels of explosive peroxides.[2] As a general rule, containers of peroxide-forming chemicals should be dated upon receipt and upon opening. If you discover an old or undated container, especially with visible crystal formation around the cap or within the liquid, do not handle it.[3] Treat it as a potential bomb and contact your institution's Environmental Health and Safety (EHS) office immediately.[3]
Q5: Do I need to test my this compound waste for peroxides before disposal?
A5: Yes, it is highly recommended, and often required by institutional safety protocols, to test for peroxides in ether waste, especially if the waste has been stored for several months or is from an older container.[3] This is a critical step to assess the hazard level before disposal.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Visible crystals in the this compound waste container or around the cap. | High concentration of explosive peroxides. | Do not touch or move the container. [3] Immediately alert your lab supervisor and contact your institution's EHS office for emergency disposal.[3] |
| Positive peroxide test (above acceptable limits). | Peroxide concentration has exceeded the safe threshold for routine disposal. | Do not attempt to dispose of the waste through standard channels. Contact your EHS office for guidance.[3] Depending on the concentration, they may recommend a peroxide neutralization protocol or arrange for specialized disposal. |
| Unsure of the age of an this compound container. | The date of receipt and/or opening was not recorded. | Treat the container with extreme caution. Test for peroxides before use or disposal.[3] If in doubt, consult with your EHS office. |
| Spill of this compound waste. | Accidental mishandling. | Evacuate the immediate area and eliminate all ignition sources.[1] Use absorbent, non-combustible material (like sand or vermiculite) to contain the spill.[1] Collect the contaminated material into a sealed container for hazardous waste disposal.[1] Ensure adequate ventilation. For large spills, contact your EHS office immediately. |
Quantitative Data Summary: Peroxide Concentration Limits
The following table provides general guidelines for peroxide concentration levels in ether waste. Note that specific limits may vary by institution. Always consult your local EHS guidelines.
| Peroxide Concentration (ppm) | Hazard Level & Recommended Action | Citation |
| 0 - 25 ppm | Material is generally considered safe for use and routine disposal. | [6] |
| 26 - 99 ppm | Material is safe for use but should not be distilled or concentrated. Proceed with caution for disposal. | [6] |
| > 100 ppm | Unacceptable hazard level. Do not handle. Contact EHS for immediate disposal. | [3][6] |
Experimental Protocols
Protocol 1: Peroxide Testing using Commercial Test Strips
This is the most straightforward method for routine peroxide checks.
Materials:
-
Commercial peroxide test strips (e.g., Quantofix®)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Procedure:
-
Ensure you are wearing appropriate PPE.
-
Dip the test strip into the this compound waste for 1 second.
-
Shake off any excess liquid.
-
Allow the solvent to evaporate from the strip. For some organic solvents, it may be necessary to add a drop of deionized water to the test pad after the solvent has evaporated.
-
Wait for the specified time according to the manufacturer's instructions (typically 5-15 seconds).
-
Compare the color of the test pad to the color scale provided with the strips to determine the peroxide concentration in ppm.[7]
-
Record the date and the test result on the waste container label.
Protocol 2: Peroxide Testing using the Potassium Iodide (KI) Method
This is a more sensitive semi-quantitative test.
Materials:
-
Sample of this compound waste
-
Glacial acetic acid
-
Potassium iodide (KI) or sodium iodide (NaI) crystals
-
Test tube
-
PPE
Procedure:
-
In a fume hood, add approximately 1 mL of the this compound waste to a test tube.
-
Add an equal volume of glacial acetic acid to the test tube.
-
Add about 0.1 g of potassium iodide or sodium iodide crystals.
-
Gently swirl the test tube to mix the contents.
-
Observe the color change.
-
No color change or a pale yellow color: Low peroxide concentration.
-
Yellow color: Indicates the presence of peroxides.
-
Brown color: Indicates a high and potentially dangerous concentration of peroxides.[8]
-
Protocol 3: Peroxide Neutralization using the Ferrous Salt Method
This protocol should only be performed by trained personnel and with prior approval from the EHS office, especially for higher peroxide concentrations.
Materials:
-
Peroxide-containing this compound
-
Ferrous sulfate (B86663) (FeSO₄) solution (prepared by dissolving 60g of ferrous sulfate and 6 mL of concentrated sulfuric acid in 110 mL of water)
-
Separatory funnel
-
PPE
Procedure:
-
Work in a fume hood and wear appropriate PPE.
-
For every 1 liter of ether, add approximately 50 mL of the freshly prepared ferrous sulfate solution to a separatory funnel.
-
Gently shake the separatory funnel. Be sure to vent the funnel frequently to release any pressure buildup.
-
Allow the layers to separate.
-
Drain the aqueous (bottom) layer.
-
Repeat the washing process with fresh ferrous sulfate solution until the ether tests negative for peroxides.
-
The decontaminated ether can then be collected for hazardous waste disposal. The aqueous ferrous sulfate waste should also be collected and disposed of as hazardous waste.
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. This compound | C5H12O | CID 12340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 3. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. fishersci.com [fishersci.com]
- 6. research.uga.edu [research.uga.edu]
- 7. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
Validation & Comparative
A Comparative Guide for Researchers: Ethyl Propyl Ether vs. Diethyl Ether as a Reaction Solvent
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly influence the outcome of a chemical reaction. This guide provides an objective comparison of ethyl propyl ether and the conventionally used diethyl ether as reaction solvents, supported by physicochemical data and general principles of solvent effects in organic synthesis.
Introduction to the Ethers
Diethyl ether ((C₂H₅)₂O) is a widely used laboratory and industrial solvent, lauded for its ability to dissolve a broad range of nonpolar and moderately polar compounds. Its high volatility and low boiling point facilitate easy removal from reaction mixtures. It is a staple solvent for many reactions, including the venerable Grignard and Wurtz reactions.
This compound (CH₃CH₂OCH₂CH₂CH₃) , a less common alternative, shares the fundamental ether linkage but differs in its alkyl substituents. This structural variance imparts distinct physical properties that can offer advantages in specific applications. As an unsymmetrical ether, its synthesis is straightforward via methods like the Williamson ether synthesis.
Physicochemical Properties: A Head-to-Head Comparison
The choice of a solvent is often dictated by its physical properties. The following table summarizes the key physicochemical data for this compound and diethyl ether.
| Property | This compound | Diethyl Ether | Reference(s) |
| Molecular Formula | C₅H₁₂O | C₄H₁₀O | [1] |
| Molecular Weight ( g/mol ) | 88.15 | 74.12 | [1] |
| Boiling Point (°C) | 62 - 63 | 34.6 | [2][3] |
| Melting Point (°C) | -127.5 | -116.3 | [2] |
| Density (g/mL at 20°C) | ~0.74 | ~0.713 | [3] |
| Flash Point (°C) | < -20 | -45 | [4][5] |
| Solubility in water | Soluble | 6.05 g/100 mL | [5] |
| Vapor Pressure | 181 mmHg at 25°C | 440 mmHg at 20°C | [2] |
Performance in Key Chemical Reactions
While direct, quantitative comparative studies on the performance of this compound versus diethyl ether in common organic reactions are not abundant in published literature, we can infer potential differences based on their physical properties and established solvent effects.
Grignard Reactions
Grignard reagents are sensitive to protic solvents, making aprotic ethers like diethyl ether ideal. The ether oxygen's lone pairs coordinate with the magnesium atom, stabilizing the Grignard reagent.[6]
-
Diethyl Ether: Its low boiling point allows for gentle reflux, which can be beneficial for initiating the reaction. However, its high volatility can lead to solvent loss and requires careful management of reaction temperature.
-
This compound: With a higher boiling point, this compound can be used for reactions requiring elevated temperatures, potentially increasing the reaction rate. This could be advantageous for less reactive alkyl or aryl halides. The slightly larger steric bulk of the propyl group might have a minor, though likely not prohibitive, effect on the solvation of the Grignard reagent. Studies on other ethers like di-n-butyl ether have shown comparable or even better yields than diethyl ether in some Grignard reactions, suggesting that this compound could be a viable alternative.[7]
Williamson Ether Synthesis
This SN2 reaction is influenced by the polarity of the solvent.[8] Both diethyl ether and this compound are relatively nonpolar, aprotic solvents that can facilitate this reaction.
-
Diethyl Ether: Being aprotic, it does not solvate the nucleophile as strongly as protic solvents, which can enhance the reaction rate.[9]
-
This compound: Its higher boiling point allows for a wider range of reaction temperatures, which can be beneficial for optimizing reaction times and yields, especially when dealing with less reactive substrates.
Wurtz Reaction
The Wurtz reaction, involving the coupling of alkyl halides with sodium metal, requires an inert, anhydrous solvent.[10]
-
Diethyl Ether: It is a common solvent for this reaction as it is aprotic and does not react with sodium.[10]
-
This compound: As an aprotic ether, it is also a suitable solvent for the Wurtz reaction and would be expected to perform similarly to diethyl ether. Its higher boiling point could offer better temperature control for this often-exothermic reaction.
Safety, Environmental, and Cost Considerations
| Aspect | This compound | Diethyl Ether | Reference(s) |
| Flammability | Highly flammable, with a low flash point.[5] | Extremely flammable, with a very low flash point. | |
| Peroxide Formation | Ethers can form explosive peroxides upon exposure to air and light.[5] | Prone to forming explosive peroxides, requiring stabilizers and careful storage. | |
| Toxicity | Inhalation may cause irritation, dizziness, or suffocation.[11] | Inhalation can cause drowsiness, dizziness, and anesthetic effects.[12] | |
| Environmental Impact | Runoff from fire control can cause environmental contamination.[1] | Can contribute to air and water pollution if not disposed of properly. | |
| Cost | Generally more expensive than diethyl ether due to lower production scale. | Relatively inexpensive and produced on a large industrial scale.[13] |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of this compound
This protocol is adapted from the general principles of the Williamson ether synthesis.[3]
Materials:
-
Sodium metal
-
Anhydrous propan-1-ol
-
Anhydrous diethyl ether (as a reaction medium, though the product itself is an ether)
-
Ethyl bromide
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, carefully add small pieces of sodium metal to an excess of anhydrous propan-1-ol under a nitrogen atmosphere.
-
The mixture is stirred until all the sodium has reacted to form sodium propoxide.
-
The excess propan-1-ol is removed by distillation.
-
The resulting sodium propoxide is cooled, and anhydrous diethyl ether is added as a solvent.
-
Ethyl bromide is added dropwise from the dropping funnel with stirring.
-
The reaction mixture is then refluxed for several hours to ensure the completion of the reaction.
-
After cooling, the reaction mixture is washed with water to remove sodium bromide. The ether layer is separated, dried over anhydrous calcium chloride, and then distilled to obtain pure this compound.
General Protocol for a Grignard Reaction using Diethyl Ether
This is a generalized procedure for the preparation and use of a Grignard reagent.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
An alkyl or aryl halide (e.g., bromobenzene)
-
An electrophile (e.g., a ketone or aldehyde)
Procedure:
-
All glassware must be rigorously dried in an oven before use.
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel, all protected from atmospheric moisture with drying tubes.
-
Add a portion of the anhydrous diethyl ether to the flask.
-
A solution of the alkyl/aryl halide in anhydrous diethyl ether is prepared in the dropping funnel.
-
A small amount of the halide solution is added to the magnesium to initiate the reaction, which is often indicated by bubbling and a cloudy appearance. Gentle warming may be necessary.
-
Once the reaction has started, the remaining halide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
The solution of the Grignard reagent is then cooled in an ice bath, and a solution of the electrophile in anhydrous diethyl ether is added dropwise.
-
After the reaction is complete, it is quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution or dilute acid.
-
The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude product, which can then be purified.
Visualizing Experimental Workflows
Caption: Generalized workflows for Williamson ether synthesis and Grignard reactions.
Conclusion
Both this compound and diethyl ether are viable aprotic solvents for a range of organic reactions. Diethyl ether remains the workhorse solvent due to its low cost, extensive history of use, and ease of removal. However, this compound presents a compelling alternative in situations where a higher boiling point is desirable for improved reaction kinetics or temperature control. The choice between these two ethers should be made based on the specific requirements of the reaction, including temperature, the reactivity of the reagents, and safety considerations. While direct comparative performance data is limited, the physicochemical properties of this compound suggest it is a valuable tool in the solvent arsenal (B13267) of the modern chemist.
References
- 1. This compound | C5H12O | CID 12340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. propyl ethyl ether [stenutz.eu]
- 4. CAS 628-32-0: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. quora.com [quora.com]
- 7. ilacadofsci.com [ilacadofsci.com]
- 8. users.wfu.edu [users.wfu.edu]
- 9. homework.study.com [homework.study.com]
- 10. youtube.com [youtube.com]
- 11. ETHYL N-PROPYL ETHER | 628-32-0 [chemicalbook.com]
- 12. ETHYL ETHER (DIETHYL ETHER) | Occupational Safety and Health Administration [osha.gov]
- 13. imarcgroup.com [imarcgroup.com]
A Comparative Analysis of the Reactivity of Symmetrical and Unsymmetrical Ethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of symmetrical and unsymmetrical ethers, focusing on their performance in common chemical transformations. The information presented is supported by established mechanistic principles and available experimental data to aid in reaction design, optimization, and the development of new chemical entities.
Executive Summary
Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. They are generally considered to be chemically inert, making them excellent solvents for a wide range of chemical reactions. However, under specific conditions, ethers can undergo cleavage reactions, primarily with strong acids. The symmetry of the ether—whether the two groups attached to the oxygen atom are identical (symmetrical) or different (unsymmetrical)—plays a crucial role in determining its reactivity and the products of its reactions.
This guide will delve into the mechanistic underpinnings of ether reactivity, present available data on their comparative reaction rates, and provide detailed experimental protocols for studying these reactions.
Introduction to Ether Reactivity
The defining structural feature of an ether is the C-O-C linkage. Symmetrical ethers have the general formula R-O-R, while unsymmetrical ethers are represented as R-O-R'.[1] This structural distinction is fundamental to understanding their chemical behavior.
The primary reaction of ethers is cleavage of the C-O bond, most commonly achieved by heating with strong mineral acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).[2][3][4][5][6] The reaction proceeds via nucleophilic substitution, and the specific mechanism, either bimolecular (SN2) or unimolecular (SN1), is dictated by the nature of the alkyl groups attached to the ether oxygen.
Mechanistic Pathways of Ether Cleavage
The cleavage of an ether begins with the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol).[5] The subsequent step, the cleavage of the C-O bond, is where the distinction between symmetrical and unsymmetrical ethers becomes critical.
Symmetrical Ethers: A Clear-Cut Case
For symmetrical ethers, the reaction pathway is straightforwardly determined by the nature of the identical alkyl groups:
-
Primary Alkyl Groups: Ethers with two primary alkyl groups, such as diethyl ether, undergo cleavage via an SN2 mechanism. The halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks one of the alpha-carbons, displacing an alcohol molecule.[5]
-
Tertiary Alkyl Groups: Symmetrical ethers with two tertiary alkyl groups, like di-tert-butyl ether, cleave through an SN1 mechanism. This involves the formation of a stable tertiary carbocation, which is then attacked by the halide ion.
-
Secondary Alkyl Groups: The cleavage of symmetrical secondary ethers can proceed through a mixture of SN1 and SN2 pathways.
Unsymmetrical Ethers: A Matter of Selectivity
In the case of unsymmetrical ethers, the reaction pathway and the resulting products depend on the competition between the two different alkyl groups. The regioselectivity of the cleavage is determined by two key factors: steric hindrance and carbocation stability.
-
Primary vs. Tertiary: In an ether with a primary and a tertiary alkyl group (e.g., methyl tert-butyl ether), the cleavage occurs via an SN1 mechanism. The tertiary carbocation is significantly more stable, leading to its preferential formation and subsequent reaction with the halide.
-
Primary vs. Secondary: For an ether containing a primary and a secondary alkyl group (e.g., ethyl isopropyl ether), the reaction proceeds via an SN2 pathway. The nucleophile will preferentially attack the less sterically hindered primary carbon.[4][6]
-
Methyl vs. Other Primary/Secondary: In an unsymmetrical ether containing a methyl group and another primary or secondary alkyl group, the SN2 attack will occur at the sterically unhindered methyl group.
The following diagram illustrates the decision-making process for determining the cleavage pathway of an ether.
Comparative Reactivity: Symmetrical vs. Unsymmetrical Ethers
For instance, in the acid-catalyzed cleavage of an unsymmetrical ether where both SN1 and SN2 pathways are plausible, the overall reaction rate will be a composite of the rates of both competing mechanisms. This can make predicting the major product and optimizing reaction conditions more challenging than for a symmetrical ether where a single pathway is dominant.
The following table summarizes the expected major cleavage products for representative symmetrical and unsymmetrical ethers.
| Ether Type | Example Ether | Reagent | Major Cleavage Products | Predominant Mechanism |
| Symmetrical | Diethyl Ether | HBr | Bromoethane, Ethanol | SN2 |
| Di-tert-butyl Ether | HBr | tert-Butyl bromide, tert-Butanol | SN1 | |
| Unsymmetrical | Methyl tert-butyl Ether | HBr | tert-Butyl bromide, Methanol | SN1 |
| Ethyl Methyl Ether | HBr | Bromomethane, Ethanol | SN2 (at methyl) | |
| Ethyl Isopropyl Ether | HBr | Bromoethane, Isopropanol | SN2 (at ethyl) |
Experimental Protocols
The study of ether cleavage kinetics and product distribution is crucial for understanding their reactivity. Below are detailed methodologies for conducting such experiments.
General Protocol for Acid-Catalyzed Ether Cleavage
Objective: To determine the products and relative reactivity of a given ether with a strong acid.
Materials:
-
Ether (e.g., diethyl ether, ethyl methyl ether)
-
Concentrated Hydrobromic Acid (48% aqueous solution)
-
Anhydrous sodium sulfate
-
Dichloromethane (or other suitable organic solvent)
-
Internal standard (e.g., dodecane) for GC analysis
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask, combine the ether and a suitable organic solvent.
-
Add a known amount of an internal standard.
-
Add a stoichiometric excess of concentrated hydrobromic acid.
-
Heat the mixture to reflux with vigorous stirring for a specified period (e.g., 1-4 hours).
-
At regular intervals, withdraw aliquots from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a cold, saturated sodium bicarbonate solution.
-
Extract the organic components with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Analyze the organic layer by GC-FID or GC-MS to identify and quantify the unreacted ether and the cleavage products (alkyl halides and alcohols).
The following diagram outlines the general workflow for this experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. readchemistry.com [readchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
A Comparative Guide to Sustainable and Safer Ether Solvents: Alternatives to Ethyl Propyl Ether
For researchers, scientists, and drug development professionals seeking to enhance laboratory safety and reduce environmental impact, the selection of appropriate solvents is a critical consideration. Ethyl propyl ether, a commonly used solvent, presents certain hazards including high flammability and the potential for peroxide formation. This guide provides a detailed comparison of this compound with two more sustainable and safer alternatives: 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME), supported by experimental data and protocols.
This comparative analysis aims to equip laboratory professionals with the necessary information to make informed decisions on solvent selection, prioritizing safety, sustainability, and experimental efficiency. By transitioning to greener alternatives, the scientific community can significantly mitigate its environmental footprint while maintaining high standards of research and development.
Performance Comparison at a Glance
The following table summarizes the key physical, safety, and environmental properties of this compound, 2-MeTHF, and CPME to facilitate a direct comparison.
| Property | This compound | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| Molecular Formula | C5H12O | C5H10O | C6H12O |
| Molecular Weight ( g/mol ) | 88.15 | 86.13 | 100.16 |
| Boiling Point (°C) | 63[1] | 80.2[2] | 106[3][4] |
| Flash Point (°C) | < -20[5] | -11 | -1[4] |
| Density (g/cm³) | ~0.74 | 0.854 | 0.863 |
| Water Solubility | Soluble[6][7][8] | Partially Soluble (14.4 g/100g at 23°C)[2][9] | Low (0.3 g/100g )[4] |
| Peroxide Formation | Prone to formation[6][7][8] | Lower than THF | Significantly lower than THF and 2-MeTHF[10] |
| Source | Petrochemical | Renewable (from corncobs, sugarcane bagasse)[11][12] | Petrochemical[13] |
| Toxicity (Oral LD50, rat) | No data available | > 300 mg/kg bw[11] | 1000–2000 mg/kg[7] |
| Environmental Impact | Volatile organic compound (VOC) | Biodegradable, lower environmental impact than THF[14][15] | Low environmental impact, not miscible with water leading to less wastewater[5][10] |
In-Depth Analysis of Alternatives
2-Methyltetrahydrofuran (2-MeTHF)
Derived from renewable resources such as corncobs and sugarcane bagasse, 2-MeTHF is a notable green solvent alternative.[11][12] Its physical properties, including a higher boiling point and lower water solubility compared to this compound, offer advantages in various applications. The reduced miscibility with water simplifies extraction and purification processes, leading to less aqueous waste.[2] Furthermore, life cycle assessments have indicated that the production of 2-MeTHF from renewable feedstocks can significantly reduce greenhouse gas emissions compared to the synthesis of conventional ethers like tetrahydrofuran (B95107) (THF).[14][16]
From a safety perspective, while still flammable, 2-MeTHF exhibits a lower tendency to form explosive peroxides than THF. Its toxicological profile suggests it is harmful if swallowed and can cause skin and eye irritation.[17]
Cyclopentyl Methyl Ether (CPME)
CPME is another excellent safer solvent alternative, characterized by its high boiling point, low potential for peroxide formation, and remarkable stability under both acidic and basic conditions.[3][4] Its hydrophobic nature and low water solubility make it an ideal solvent for extractions and reactions where water content needs to be minimized, resulting in cleaner phase separations and reduced wastewater generation.[4][10] Although derived from petrochemical sources, its synthesis is considered atom-economical.[13][18]
Toxicological studies have shown that CPME has low acute toxicity.[1][8][19] It is, however, classified as harmful if swallowed and can cause skin and eye irritation.[1]
Toxicity Data Summary
A crucial aspect of selecting a safer solvent is understanding its toxicity. The following tables provide a summary of available toxicological data for 2-MeTHF and CPME.
2-Methyltetrahydrofuran (2-MeTHF) Toxicity Data
| Test | Species | Route | Result |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 300 mg/kg bw[11] |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 2000 mg/kg bw[11] |
| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | 22 mg/l air (4 hours)[11] |
| Skin Corrosion/Irritation | - | - | Causes skin irritation[11] |
| Serious Eye Damage/Irritation | - | - | Causes serious eye damage[11] |
Cyclopentyl Methyl Ether (CPME) Toxicity Data
| Test | Species | Route | Result |
| Acute Oral Toxicity (LD50) | Rat | Oral | 1000–2000 mg/kg[7] |
| Acute Dermal Toxicity (LD50) | Rat | Dermal | > 2000 mg/kg[7] |
| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | > 21.5 mg/L[1] |
| Skin Sensitization (LLNA) | - | - | Negative[1][8] |
| Mutagenicity | - | - | Negative[1][8] |
Experimental Protocols
To ensure accurate and reproducible results when evaluating solvent properties, standardized experimental protocols are essential. Below are detailed methodologies for key performance tests.
Determination of Flash Point
The flash point of a volatile liquid is the lowest temperature at which its vapors will ignite in the presence of an ignition source. Standardized methods such as those developed by ASTM International are crucial for accurate determination.
Method: ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.[20]
Procedure:
-
Place the test sample into the test cup of the Pensky-Martens apparatus.
-
Heat the sample at a slow, constant rate while continuously stirring.
-
Introduce an ignition source into the vapor space at regular temperature intervals.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite.[20]
Determination of Peroxide Formation
Ethers are known to form explosive peroxides upon exposure to air and light. The tendency of a solvent to form peroxides is a critical safety parameter.
Method: ASTM E299 - Standard Test Method for Trace Amounts of Peroxides in Organic Solvents.[3][21][22]
Procedure:
-
A sample of the organic solvent is mixed with a solution of potassium iodide in acetic acid.
-
Any peroxides present in the solvent will oxidize the iodide ions to iodine.
-
The amount of iodine produced is then determined by titration with a standard sodium thiosulfate (B1220275) solution.
-
The concentration of peroxides is calculated based on the amount of titrant used.
Determination of Solvent Polarity
The polarity of a solvent is a key parameter that influences its solvating power and its behavior in various chemical reactions and separation processes. A common method to experimentally determine solvent polarity is by measuring the solvatochromic shift of a probe dye.
Method: Reichardt's Dye (Betaine 30) Method
Procedure:
-
Dissolve a small amount of Reichardt's dye (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate) in the solvent to be tested.
-
Measure the UV-Vis absorption spectrum of the solution.
-
Identify the wavelength of maximum absorption (λmax).
-
The ET(30) polarity value is calculated using the following equation: ET(30) (kcal/mol) = 28591 / λmax (nm)
Visualizing Synthesis and Selection
To better understand the production of these sustainable solvents and the decision-making process for their selection, the following diagrams are provided.
Caption: Synthesis pathways for 2-MeTHF and CPME.
Caption: Decision workflow for selecting a sustainable solvent.
References
- 1. The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 3. store.astm.org [store.astm.org]
- 4. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 5. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. The toxicological assessment of cyclopentyl methyl ether (CPME) as a green solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. A new solvent for green chemistry [manufacturingchemist.com]
- 11. furan.com [furan.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. monumentchemical.com [monumentchemical.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. [PDF] The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent | Semantic Scholar [semanticscholar.org]
- 20. delltech.com [delltech.com]
- 21. store.astm.org [store.astm.org]
- 22. standards.iteh.ai [standards.iteh.ai]
A Comparative Analysis of Ethyl Propyl Ether and Methyl Propyl Ether for Laboratory Applications
In the landscape of chemical research and pharmaceutical development, the selection of appropriate solvents and reagents is a critical decision that can significantly influence experimental outcomes. This guide provides a detailed comparison of two homologous ethers, ethyl propyl ether and mthis compound, focusing on their physicochemical properties. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed choices for their specific applications.
Physicochemical Properties: A Tabular Comparison
The fundamental physical and chemical characteristics of this compound and mthis compound are summarized in the table below. These properties are crucial for predicting their behavior in various experimental setups, from reaction media to extraction solvents.
| Property | This compound | Mthis compound |
| Molecular Formula | C5H12O[1] | C4H10O[2] |
| Molecular Weight | 88.15 g/mol [1][3] | 74.12 g/mol [2][4] |
| Boiling Point | 62 - 63 °C[3][5] | 38.8 °C[4] |
| Melting Point | -127.5 °C[5] | Not specified |
| Density | 0.74 g/cm³[5] | 0.7356 g/cm³[4] |
| Flash Point | < -20 °C[4][5] | < -20 °C[4] |
| Solubility in Water | Sparingly soluble (20 g/L at 25 °C)[6] | 30.5 g/L[4] |
| Vapor Pressure | 181 mmHg at 25 °C[5] | Not specified |
| Refractive Index | 1.3680-1.3710[5] | 1.35837 at 14.3 °C[4] |
| Appearance | Colorless liquid[1][7] | Colorless volatile liquid[2][8] |
| Odor | Ether-like[1][7] | Ether-like[2][8] |
Experimental Protocols
The accurate determination of the physicochemical properties listed above relies on standardized experimental procedures. Below are detailed methodologies for key experiments.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and precise method for its determination is distillation.
-
Apparatus Setup : A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation : The ether sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating : The flask is gently heated using a heating mantle.
-
Data Collection : The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. The temperature should remain constant during the distillation of a pure compound. This constant temperature is the boiling point.
Determination of Density
Density, the mass per unit volume, is a fundamental physical property.
-
Apparatus : A pycnometer (a flask with a specific volume) and an analytical balance are required.
-
Procedure :
-
The empty pycnometer is weighed accurately.
-
It is then filled with the ether sample, ensuring no air bubbles are present, and weighed again.
-
The volume of the pycnometer is known or can be determined using a reference substance like distilled water.
-
-
Calculation : The density is calculated by dividing the mass of the ether (weight of filled pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.
Determination of Flash Point
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. A closed-cup tester is commonly used for volatile liquids.
-
Apparatus : A Pensky-Martens or similar closed-cup flash point tester is used.
-
Procedure :
-
The sample cup is filled with the ether to a specified level.
-
The lid is closed, and the sample is heated at a slow, constant rate.
-
A test flame is periodically introduced into the vapor space.
-
-
Measurement : The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite.
Comparative Synthesis via Williamson Ether Synthesis
A common and versatile method for the preparation of ethers is the Williamson ether synthesis. This reaction involves the reaction of an alkoxide with a primary alkyl halide. The diagram below illustrates the synthesis pathways for both this compound and mthis compound.
Caption: Williamson ether synthesis for this compound and mthis compound.
Concluding Remarks
The choice between this compound and mthis compound will ultimately depend on the specific requirements of the application. This compound, with its higher boiling point, may be preferable for reactions requiring elevated temperatures, offering a wider liquid range and potentially lower volatility compared to mthis compound. Conversely, the lower boiling point of mthis compound could be advantageous when easy removal of the solvent post-reaction is desired. Both ethers are highly flammable and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2][8][9] Ethers are also known to form explosive peroxides upon exposure to air and light, necessitating proper storage and handling procedures.[8][9] The data and protocols presented in this guide provide a solid foundation for making an informed decision based on the distinct properties of these two ethers.
References
- 1. This compound | C5H12O | CID 12340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mthis compound | C4H10O | CID 11182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scent.vn [scent.vn]
- 4. Methoxypropane - Wikipedia [en.wikipedia.org]
- 5. This compound|lookchem [lookchem.com]
- 6. CAS # 628-32-0, this compound, 1-Ethoxypropane, Ethyl n-propyl ether, this compound, Propyl ethyl ether - chemBlink [chemblink.com]
- 7. CAS 628-32-0: this compound | CymitQuimica [cymitquimica.com]
- 8. Mthis compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Comparative Guide to Reaction Kinetics: The Influence of Ethyl Propyl Ether and Other Solvents
For Researchers, Scientists, and Drug Development Professionals
The choice of solvent is a critical parameter in chemical synthesis, capable of significantly influencing reaction rates, altering pathways, and ultimately determining product yields and purity. Ethers, prized for their relative inertness and ability to solvate a wide range of organic compounds, are a cornerstone of the synthetic chemist's toolkit. This guide provides a comparative analysis of reaction kinetics in various solvents, with a special focus on the properties of ethyl propyl ether, to aid in the strategic selection of reaction media.
While direct, comprehensive kinetic studies for a wide range of reactions using this compound as a solvent are not extensively documented in publicly available literature, we can infer its potential performance by examining its physicochemical properties alongside those of more commonly studied solvents. To provide a quantitative framework for comparison, we will utilize the well-documented SN1 solvolysis of tert-butyl chloride as a model reaction. This reaction is famously sensitive to solvent polarity, providing a clear illustration of how solvent properties can dramatically impact reaction kinetics.
Physicochemical Properties of Ethereal and Other Common Solvents
A solvent's influence on reaction kinetics is intrinsically linked to its physical properties, primarily its polarity, which is often indicated by the dielectric constant and dipole moment. These properties govern the solvent's ability to stabilize or destabilize reactants, transition states, and products.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (at 20°C) | Dipole Moment (D) |
| This compound | C2H5OC3H7 | 62-64[1] | ~4.1 (estimated) | 1.16[2] |
| Diethyl Ether | (C2H5)2O | 34.6 | 4.34[3] | 1.15[3] |
| Tetrahydrofuran (THF) | C4H8O | 66 | 7.6 | 1.75 |
| 1,4-Dioxane | C4H8O2 | 101 | 2.2 | 0.45 |
| Acetone | (CH3)2CO | 56 | 20.7 | 2.88 |
| Ethanol | C2H5OH | 78 | 24.3 | 1.69 |
| Methanol | CH3OH | 65 | 32.6 | 1.70 |
| Water | H2O | 100 | 78.5 | 1.85 |
Note: The dielectric constant for this compound is an estimate based on the values of structurally similar ethers.
Based on its structure and known dipole moment, this compound is a non-polar solvent, similar in polarity to the widely used diethyl ether.[2][4] This suggests that for reactions sensitive to solvent polarity, its effects on reaction kinetics would be comparable to those observed in diethyl ether.
Comparative Kinetics of a Model SN1 Reaction: Solvolysis of tert-Butyl Chloride
The solvolysis of tert-butyl chloride is a classic example of a first-order nucleophilic substitution (SN1) reaction. The rate-determining step is the formation of a carbocation intermediate, which is significantly stabilized by polar solvents. Consequently, the rate of this reaction is highly dependent on the ionizing power of the solvent.
Below is a compilation of first-order rate constants (k) for the solvolysis of tert-butyl chloride in various solvents. While data for this compound is not available, its inclusion in the table with its physicochemical properties allows for a predictive comparison.
| Solvent | Dielectric Constant | Relative Rate Constant (k_rel) |
| This compound (Predicted) | ~4.1 | Low |
| Diethyl Ether | 4.34 | 0.0001 |
| Acetone (80% aq.) | - | 1 |
| Methanol | 32.6 | 4 |
| Ethanol (80% aq.) | - | 40 |
| Water | 78.5 | 150,000 |
Data is compiled from various sources and normalized for comparison. The predicted low rate constant for this compound is based on its low polarity.
The trend is clear: as the polarity of the solvent increases, the rate of the SN1 reaction dramatically increases due to the stabilization of the carbocation intermediate. Given the low polarity of this compound, it is expected to be a very slow solvent for SN1 reactions, similar to diethyl ether.
Experimental Protocols for Kinetic Studies
Accurate determination of reaction kinetics relies on precise experimental methodology. The following is a generalized protocol for monitoring the kinetics of a reaction like the solvolysis of tert-butyl chloride.
Objective: To determine the first-order rate constant for the solvolysis of tert-butyl chloride in a given solvent.
Materials:
-
tert-Butyl chloride
-
Solvent of choice (e.g., ethanol, acetone, water, or mixtures)
-
Indicator solution (e.g., bromothymol blue)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.1 M)
-
Burette, pipette, flasks, and a stopwatch
-
Constant temperature bath
Procedure:
-
Reaction Setup: A solution of tert-butyl chloride in the chosen solvent is prepared in a flask and placed in a constant temperature bath to ensure thermal equilibrium.
-
Initiation: A known volume of the indicator is added to the reaction mixture. The reaction is initiated, and the stopwatch is started simultaneously.
-
Titration: The reaction produces HCl as a byproduct. The reaction progress is monitored by titrating the generated acid with a standardized solution of NaOH. The endpoint is indicated by a color change of the indicator.
-
Data Collection: The volume of NaOH solution added to neutralize the acid is recorded at various time intervals.
-
Data Analysis: For an SN1 reaction, the rate law is first-order with respect to the substrate. The rate constant (k) can be determined by plotting the natural logarithm of the concentration of the unreacted tert-butyl chloride versus time. The slope of this line will be equal to -k.
Visualizing the Logic: Solvent Effects on SN1 Reactions
The relationship between solvent properties and the rate of an SN1 reaction can be visualized to better understand the underlying principles. The following diagram, generated using the DOT language, illustrates this logical flow.
Caption: Logical flow of solvent polarity influencing SN1 reaction rates.
Conclusion
The selection of a solvent is a multi-faceted decision that requires consideration of solubility, reactivity, and, critically, the kinetic consequences. While experimental kinetic data for reactions in this compound is not as abundant as for other common ethers, its physicochemical properties strongly suggest that it behaves as a non-polar solvent, akin to diethyl ether.
For reactions that proceed through polar intermediates or transition states, such as SN1 reactions, this compound is predicted to result in slow reaction rates. Conversely, for reactions that are favored by non-polar environments, this compound may be a suitable and effective choice. This guide provides a framework for understanding and predicting solvent effects on reaction kinetics, empowering researchers to make more informed decisions in the design and optimization of chemical processes. Further experimental studies are warranted to build a comprehensive kinetic profile for reactions in this compound.
References
A Spectroscopic Comparison of Ethyl Propyl Ether and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of ethyl propyl ether and its structural isomers: n-butyl methyl ether, tert-butyl methyl ether, diethyl ether, and the functional group isomer, pentan-1-ol. The objective is to furnish researchers with a comprehensive dataset and standardized methodologies to aid in the identification and differentiation of these common organic compounds. The information presented is supported by experimental data from various spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Isomeric Relationships
The relationship between this compound and its isomers is rooted in their shared molecular formula, C₅H₁₂O. This compound, n-butyl methyl ether, and tert-butyl methyl ether are structural isomers, differing in the arrangement of the ether linkage. Diethyl ether is a lower homolog, presented here for comparative purposes, while pentan-1-ol is a functional group isomer, containing a hydroxyl group instead of an ether linkage. Understanding these isomeric differences is crucial for interpreting their distinct spectroscopic signatures.
A Comparative Guide to Cyclopentyl Methyl Ether (CPME): A Greener, Safer Alternative to Traditional Ethers
In the ongoing pursuit of greener and more efficient chemical processes, solvent selection plays a pivotal role. Cyclopentyl methyl ether (CPME) has emerged as a superior alternative to conventional ether solvents like tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), methyl tert-butyl ether (MTBE), and diethyl ether (Et2O). Its unique combination of safety, stability, and performance characteristics makes it an increasingly popular choice in the pharmaceutical, electronics, and fragrance industries.[1][2] This guide provides an objective comparison of CPME's performance against its traditional counterparts, supported by experimental data and detailed methodologies.
Key Advantages at a Glance
CPME addresses many of the inherent drawbacks associated with traditional ethers, which include a tendency for hazardous peroxide formation, high water miscibility that complicates recovery, and instability under certain reaction conditions.[2][3] The primary advantages of CPME include:
-
Significantly Reduced Peroxide Formation: Enhances safety during handling, storage, and distillation.[1][3]
-
High Hydrophobicity: Simplifies work-up procedures, reduces wastewater, and allows for easy recovery and recycling.[1][3]
-
Excellent Chemical and Thermal Stability: Stable under both acidic and basic conditions, expanding its range of applications.[3][4]
-
Favorable Physical Properties: A high boiling point and low melting point create a wide liquid range, while a low heat of vaporization saves energy during recovery.[1][3]
-
Narrow Explosion Range: Contributes to safer handling and operations.[5][6]
Quantitative Data Comparison
The superior properties of CPME are evident when compared directly with other common ethereal solvents.
Table 1: Physical & Safety Properties of Ethereal Solvents
| Property | CPME | THF | 2-MeTHF | MTBE | Diethyl Ether |
| Boiling Point (°C) | 106[7] | 66[4] | 80 | 55 | 35 |
| Melting Point (°C) | <-140[1] | -108 | -136 | -109 | -116 |
| Flash Point (°C) | -1[4] | -14.5[4] | -11[4] | -28[4] | -45[4] |
| Density (g/mL at 20°C) | 0.86[5] | 0.89 | 0.85 | 0.74 | 0.71 |
| Water Solubility ( g/100g at 23°C) | 1.1[1] | ∞[4] | 14[4] | 4.8[4] | 6.5[4] |
| Solubility of Water in Solvent ( g/100g ) | 0.3[3] | ∞[4] | 4.4[4] | 1.2[4] | 1.2 |
| Explosion Range (vol %) | 1.1 - 9.9[4] | 1.8 - 11.8[4] | 1.5 - 8.9[4] | 1.6 - 8.4[4] | 1.9 - 36 |
| Log P (octanol/water) | 1.59[4] | 0.47[4] | 1.1 | 0.94[4] | 0.89[4] |
Data compiled from multiple sources.[1][3][4][5][7]
Table 2: Performance & "Green" Characteristics
| Feature | CPME | THF | 2-MeTHF |
| Peroxide Formation | Very Sluggish[4] | Rapid[4] | Prone to formation |
| Stability to Acids | Relatively Stable[4] | Polymerizes[4] | Unstable |
| Stability to Bases | Stable[4] | Stable | Stable |
| Azeotrope with Water (% water) | 16.3% at 83°C[5] | None | 10.6% |
| Ease of Drying (over MS-4A) | <30 ppm H₂O overnight[4] | >200 ppm H₂O overnight[4] | N/A |
Data compiled from multiple sources.[4][5]
Detailed Performance Analysis
Reduced Risk of Peroxide Formation
One of the most critical safety concerns with ethers is their tendency to form explosive peroxides upon exposure to air and light.[3] CPME exhibits a significantly suppressed rate of peroxide formation compared to THF and diisopropyl ether.[4] This sluggish formation is attributed to the stability of the α-hydrogen on the cyclopentyl ring, making the initial radical formation step less favorable.[4][8] While commercial CPME is supplied with ~50 ppm of BHT as an inhibitor, this is substantially lower than the ~250 ppm of BHT found in commercial THF, reflecting its inherent stability.[4][9]
Caption: Ether peroxide formation pathway comparison.
Enhanced Chemical Stability
Many ether solvents are unstable under acidic or basic conditions. THF, for instance, is prone to ring-opening and polymerization in the presence of acid.[4] MTBE is also readily cleaved by acids.[4] In contrast, CPME demonstrates remarkable stability. When refluxed with 0.1 M camphorsulfonic acid for 8 hours, CPME showed only ~0.2% decomposition into cyclopentene (B43876) and methanol, with no polymerization observed.[4] It is also stable in the presence of strong bases and organometallic reagents, making it a robust solvent for a wide array of chemical transformations, including Grignard reactions.[4][10]
Favorable Physical Properties for Greener Processes
CPME's physical properties contribute significantly to its classification as a "green solvent."
-
High Hydrophobicity: With very low water solubility (1.1 g/100g ), CPME separates cleanly from aqueous phases.[1][3] This simplifies extraction and work-up procedures, minimizes the formation of aqueous waste, and allows for a high solvent recovery rate (>90%).[1]
-
Azeotropic Dehydration: CPME forms a low-boiling azeotrope with water (16.3% water, bp 83°C), enabling easy removal of water from reaction mixtures and facile solvent drying.[5] This is more efficient than drying THF, which can retain significant amounts of water even after treatment with drying agents.[4]
-
Wide Liquid Range: Its high boiling point (106°C) and very low melting point (<-140°C) allow for a broad operational temperature range.[1] The higher boiling point can increase reaction rates, while the low melting point makes it suitable for low-temperature chemistry.[1][3]
Caption: Efficient workflow using CPME as a solvent.
Application in Organometallic Reactions
CPME is an effective solvent for many organometallic reactions. While some studies on aryl Grignard reactions have found it to be inferior to Et2O or 2-MeTHF in terms of yield[11], other systematic studies have established robust protocols. For instance, using diisobutylaluminum hydride (DIBAL-H) as an activator, a variety of Grignard reagents can be successfully prepared in CPME.[12][13] These CPME-based Grignard solutions show excellent stability, with some being stable for several months at 0°C.[10][12] In some cases, CPME has been shown to provide superior results; an intramolecular carbonyl-ene reaction that failed in THF proceeded to give the best results in CPME.[4]
Experimental Protocols
Protocol 1: Qualitative Test for Peroxides in Ethers
This method provides a rapid indication of the presence of peroxides.
Materials:
-
Ether sample (10 mL)
-
Potassium iodide (KI), solid
-
Glacial acetic acid
-
Starch solution (1%) or soluble starch indicator
Procedure:
-
In a clean glass test tube, add 1-10 mL of the ether sample to be tested.
-
Add 1 mL of glacial acetic acid.
-
Add approximately 0.1 g of solid potassium iodide.
-
Shake the mixture. The formation of a yellow to brown color indicates the presence of peroxides (from the oxidation of I⁻ to I₂).
-
A more sensitive test involves adding a few drops of starch indicator after shaking. An intense blue, violet, or purple color indicates a positive result.[14]
-
Interpretation: The intensity of the color is proportional to the concentration of peroxides. For quantitative analysis, commercial test strips or a titration method should be used.
Protocol 2: Quantitative Peroxide Value (PV) Titration
This iodometric titration method determines the concentration of peroxides.
Materials:
-
Ether sample (accurately weighed, ~3 g)
-
Solvent mixture: 3:2 volume ratio of glacial acetic acid to a suitable organic solvent like isooctane (B107328) or chloroform.
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (0.1 N or 0.01 N)
-
Starch indicator solution (1%)
Procedure:
-
Accurately weigh about 3 g of the ether sample into a 250 mL Erlenmeyer flask with a glass stopper.[15]
-
Immediately add 50 mL of the acetic acid/organic solvent mixture to dissolve the sample.[15]
-
Add 0.5 mL of saturated KI solution.
-
Stopper the flask, shake for one minute, and store it in the dark for exactly 5 minutes.
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution, shaking vigorously, until the yellow iodine color almost disappears.[15]
-
Add 1-2 mL of starch indicator. The solution will turn a deep blue/purple.
-
Continue the titration dropwise until the blue color completely disappears. Record the volume of titrant used.[15]
-
Perform a blank titration using the same procedure but without the ether sample.
-
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of Na₂S₂O₃ solution for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
-
Caption: Decision guide for selecting an ethereal solvent.
Conclusion
Cyclopentyl methyl ether (CPME) presents a compelling case as a replacement for traditional ethereal solvents. Its enhanced safety profile, particularly its low rate of peroxide formation, addresses one of the most significant hazards associated with ethers.[2][3] Furthermore, its excellent chemical stability and advantageous physical properties, such as high hydrophobicity and azeotropic drying, align with the principles of green chemistry by simplifying processes, reducing waste, and saving energy.[1][9] For researchers, scientists, and drug development professionals, adopting CPME can lead to safer, more efficient, and more sustainable synthetic processes.[3][16]
References
- 1. A new solvent for green chemistry [manufacturingchemist.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclopentyl Methyl Ether (CPME) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 16. mdpi.com [mdpi.com]
A Comparative Analysis of Polarity: Diethyl Ether vs. Ethyl Propyl Ether
For Immediate Release
[CITY, STATE] – [Date] – In the realm of organic chemistry and drug development, the choice of solvent can significantly influence reaction kinetics, solubility, and purification processes. Ethers, a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups, are widely utilized as solvents due to their relative inertness and ability to dissolve a broad range of nonpolar and moderately polar compounds. This guide provides a detailed comparison of the polarity of two common ethers: diethyl ether and ethyl propyl ether, supported by experimental data and methodologies for the benefit of researchers, scientists, and professionals in drug development.
The polarity of a solvent is a critical parameter, fundamentally governed by its molecular structure, which in turn dictates its physical properties such as dipole moment and dielectric constant. These properties are crucial in predicting a solvent's interaction with solutes and its performance in various chemical applications.
Quantitative Comparison of Polarity
The polarity of diethyl ether and this compound can be quantitatively compared through their experimentally determined dipole moments and dielectric constants. The dipole moment (μ) is a measure of the separation of positive and negative charges in a molecule, while the dielectric constant (ε) reflects the ability of a solvent to separate ions.
| Property | Diethyl Ether ((C₂H₅)₂O) | This compound (C₂H₅OC₃H₇) |
| Dipole Moment (D) | 1.15 - 1.28 D[1][2] | 1.16 D[1] (in Benzene (B151609) solution) |
| Dielectric Constant | 4.33 (at 20°C) | ~3.4 (estimated for propyl ethers)[3][4] |
Analysis of Data:
The experimental data reveals that diethyl ether and this compound exhibit very similar dipole moments. A study by Spurr and Zeitlin in 1950 reported the dipole moment of this compound in a benzene solution to be 1.16 Debye[1], which is within the range of values reported for diethyl ether (approximately 1.15 to 1.28 Debye)[1][2]. This similarity suggests that the asymmetry introduced by having two different alkyl groups (ethyl and propyl) in this compound does not significantly alter the overall molecular dipole moment compared to the symmetric diethyl ether.
The Origin of Polarity in Ethers
The polarity of ethers arises from the bent geometry of the C-O-C bond and the higher electronegativity of the oxygen atom compared to the carbon atoms. This electronegativity difference creates a net dipole moment in the molecule.[6][7][8] The oxygen atom is sp³ hybridized, resulting in a tetrahedral geometry with two lone pairs of electrons, leading to a bent molecular shape similar to water.[9] This bent structure ensures that the individual bond dipoles of the C-O bonds do not cancel each other out, resulting in a permanent molecular dipole moment.[9][10]
Experimental Protocols
The determination of dipole moments and dielectric constants is crucial for characterizing the polarity of chemical compounds. Below are detailed methodologies for these key experiments.
Determination of Dipole Moment (Heterodyne Beat Method)
The dipole moment of a substance is often determined by measuring the dielectric constant of its dilute solutions in a nonpolar solvent. The Heterodyne Beat Method is a precise technique for such measurements.
Principle: This method involves two high-frequency oscillators. One oscillator has a fixed frequency, while the frequency of the second oscillator is determined by an LC circuit containing a variable capacitor and a cell for the sample solution. The difference in frequency (beat frequency) between the two oscillators is measured. When the sample is placed in the cell, the capacitance changes, leading to a change in the beat frequency. By measuring the change in capacitance for solutions of different concentrations, the molar polarization of the solute at infinite dilution can be determined, from which the dipole moment is calculated using the Debye equation.
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of the ether in a nonpolar solvent (e.g., benzene or cyclohexane) of accurately known concentrations.
-
Instrument Setup: The experimental setup consists of two radio frequency oscillators, a crystal-controlled oscillator (fixed frequency) and a test oscillator (variable frequency). The outputs of both oscillators are fed to a mixer, and the resulting beat frequency is measured.
-
Capacitance Measurement:
-
The test cell is first filled with the pure nonpolar solvent, and the variable capacitor is adjusted to obtain a zero-beat frequency (or a specific reference frequency).
-
The cell is then filled with a solution of the ether, which changes the capacitance and thus the beat frequency.
-
The variable capacitor is readjusted to restore the original beat frequency. The change in the capacitor reading gives the change in capacitance due to the solute.
-
-
Data Analysis: The dielectric constant of each solution is calculated from the capacitance measurements. The molar polarization of the solute is then determined by plotting the dielectric constant and density of the solutions against the mole fraction of the solute and extrapolating to infinite dilution. The dipole moment is then calculated using the Debye equation.
Determination of Dielectric Constant
The dielectric constant of a liquid can be determined by measuring the capacitance of a capacitor with and without the liquid as the dielectric material.
Principle: The capacitance of a parallel plate capacitor is directly proportional to the dielectric constant of the material between the plates. The dielectric constant (ε) is the ratio of the capacitance of the capacitor with the substance as the dielectric (C) to the capacitance with a vacuum (or air, as a close approximation) as the dielectric (C₀).
Procedure:
-
Capacitor Cell: A parallel plate capacitor with a known geometry (plate area and distance between plates) is used as the measurement cell.
-
Measurement in Air: The capacitance of the empty cell (with air as the dielectric) is measured using a capacitance meter. This gives the value of C₀.
-
Measurement with Liquid: The cell is then filled with the liquid ether, ensuring no air bubbles are trapped between the plates. The capacitance of the filled cell is measured, giving the value of C.
-
Calculation: The dielectric constant is calculated using the formula: ε = C / C₀.
Logical Relationship: Structure to Polarity
The following diagram illustrates the relationship between the molecular structure of ethers and their resulting polarity.
Caption: Relationship between ether structure and polarity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Dielectric Constant Values for Common Materials [clippercontrols.com]
- 4. canada.dixonvalve.com [canada.dixonvalve.com]
- 5. vega.com [vega.com]
- 6. A Study on the Physical Properties of Ethers [unacademy.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. An ether possesses dipole moment even if the alkyl groups present in it are idenitcal . Explain. [allen.in]
A Comparative Guide to Metamerism in Ethers: Diethyl Ether vs. Methyl Propyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction to Metamerism in Ethers
Metamerism is a form of structural isomerism where compounds share the same molecular formula but differ in the nature of the alkyl or aryl groups attached to the same functional group.[1] Ethers, with the general formula R-O-R', are a classic example of compounds that exhibit metamerism.[2][3][4] This guide provides a detailed comparison of two common metamers with the molecular formula C₄H₁₀O: diethyl ether and methyl propyl ether.[1][2][5]
Diethyl ether features two ethyl groups attached to the oxygen atom, resulting in a symmetrical structure. In contrast, mthis compound is an unsymmetrical ether with a methyl group and a propyl group bonded to the oxygen atom.[6] While possessing the same molecular weight, their different structural arrangements lead to distinct physicochemical and spectroscopic properties, which can be critical in various research and development applications, including their use as solvents and historically as anesthetics.
Comparative Physicochemical Properties
The difference in the alkyl group distribution around the central oxygen atom in diethyl ether and mthis compound gives rise to variations in their physical properties. These differences are summarized in the table below.
| Property | Diethyl Ether ((C₂H₅)₂O) | Mthis compound (CH₃OC₃H₇) |
| Molecular Formula | C₄H₁₀O | C₄H₁₀O |
| Molar Mass ( g/mol ) | 74.12[7][8] | 74.12[9][10] |
| Boiling Point (°C) | 34.6[7] | 38.8[11] |
| Melting Point (°C) | -116.3[7][12] | - |
| Density (g/cm³) | 0.7134[7][12] | 0.7356[11] |
| Solubility in Water | Slightly soluble (6.05 g/100 mL at 25°C)[12] | 30.5 g/L[11] |
| Appearance | Colorless, volatile liquid[7][8] | Colorless, volatile liquid[9][10] |
| Odor | Sweetish, pungent odor[7][8] | Ether-like odor[9] |
Spectroscopic Analysis
Spectroscopic techniques are invaluable for distinguishing between metamers. The unique structural environments of the protons and carbon atoms in diethyl ether and mthis compound result in distinct spectral fingerprints.
Infrared (IR) Spectroscopy
| Feature | Diethyl Ether | Mthis compound |
| C-O-C Stretch (cm⁻¹) | ~1120 (strong) | ~1115 (strong) |
| C-H Stretch (cm⁻¹) | 2850-3000 | 2850-3000 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (300 MHz, CDCl₃)
| Feature | Diethyl Ether | Mthis compound |
| Chemical Shift (δ, ppm) | 1.22 (t, 6H), 3.48 (q, 4H) | 0.93 (t, 3H), 1.59 (sextet, 2H), 3.34 (s, 3H), 3.34 (t, 2H) |
| Splitting Pattern | Triplet and Quartet | Triplet, Sextet, and overlapping Singlet and Triplet |
Mass Spectrometry (MS)
| Feature | Diethyl Ether | Mthis compound |
| Molecular Ion (M⁺, m/z) | 74 | 74 |
| Base Peak (m/z) | 31 or 59 | 45 |
| Key Fragmentation Ions (m/z) | 59 ([M-15]⁺), 45 ([M-29]⁺), 31 ([M-43]⁺), 29 ([C₂H₅]⁺) | 59 ([M-15]⁺), 43 ([C₃H₇]⁺), 31 ([CH₃O]⁺), 29 ([C₂H₅]⁺) |
Experimental Protocols
Determination of Boiling Point
Objective: To determine the boiling point of a liquid ether using the Thiele tube method.
Materials:
-
Thiele tube
-
Thermometer (-10 to 110 °C)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire for attachment
-
Heating source (Bunsen burner or hot plate)
-
Liquid paraffin (B1166041) or mineral oil
-
Sample of ether (diethyl ether or mthis compound)
Procedure:
-
Fill the Thiele tube with liquid paraffin to a level just above the side arm.
-
Add a small amount (1-2 mL) of the ether sample into the small test tube.
-
Place the capillary tube, sealed end up, into the test tube containing the ether.
-
Attach the test tube to the thermometer using a rubber band, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Suspend the thermometer and test tube assembly in the Thiele tube, immersing the test tube in the oil.
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous and rapid stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube. Record this temperature.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of a liquid ether.
Materials:
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Salt plates (NaCl or KBr)
-
Pasteur pipette
-
Sample of ether
Procedure:
-
Ensure the FTIR spectrometer is calibrated and the sample chamber is clean.
-
Place a drop of the ether sample onto one salt plate using a Pasteur pipette.
-
Carefully place the second salt plate on top, spreading the liquid into a thin film.
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire the spectrum according to the instrument's software instructions, typically scanning over the range of 4000-400 cm⁻¹.
-
Process the spectrum to identify the characteristic C-O-C and C-H stretching frequencies.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹H NMR spectrum of an ether.
Materials:
-
NMR spectrometer (e.g., 300 MHz)
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
Sample of ether
Procedure:
-
Dissolve a small amount of the ether sample (5-10 mg) in approximately 0.5-0.7 mL of the deuterated solvent in a small vial.
-
Add a small drop of TMS to the solution.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum according to the instrument's parameters.
-
Process the spectrum to determine chemical shifts, integration, and splitting patterns of the proton signals.
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of an ether.
Materials:
-
Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)
-
Gas chromatograph (GC) for sample introduction (optional, but common)
-
Sample of ether
Procedure:
-
If using GC-MS, inject a small volume of a dilute solution of the ether into the GC. The GC will separate the compound and introduce it into the mass spectrometer.
-
For direct infusion, introduce a small amount of the vaporized sample directly into the ion source.
-
The sample is ionized in the source (e.g., by a 70 eV electron beam in EI).
-
The resulting ions (molecular ion and fragment ions) are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mthis compound [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethyl Propyl Ether: A Guide for Laboratory Professionals
The safe and compliant disposal of ethyl propyl ether is critical for ensuring laboratory safety and environmental protection. As a flammable liquid and potential peroxide-former, this chemical requires specific handling procedures to mitigate risks of fire, explosion, and exposure. This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a flame-resistant lab coat.[1] It's important to note that ether can permeate nitrile gloves, so prolonged handling should be avoided, and gloves should be changed frequently.[1]
-
Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to minimize the inhalation of harmful vapors.[2][3][4]
-
Ignition Sources: this compound is extremely flammable.[3][5] All potential ignition sources, such as open flames, hot surfaces, sparks, and non-intrinsically safe electrical equipment, must be eliminated from the work area.[3][6] All equipment used for handling must be properly grounded to prevent static discharge.[6][7]
-
Peroxide Formation: Ethers have a tendency to form explosive peroxides when exposed to air and light.[1][5][8][9] Containers of this compound should be dated upon opening and periodically tested for the presence of peroxides, especially if the container has been open for an extended period.[1][3] If peroxide crystals are visible, do not move the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[1][4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling and storage of flammable liquid waste like this compound.
| Parameter | Value/Requirement | Source |
| Flash Point | -45 °C | [10] |
| Explosive Limits in Air | 1.9% - 36.0% by volume | [3][8][10] |
| Autoignition Temperature | 180 °C | [10] |
| Maximum Laboratory Storage | Should not exceed 50 liters of flammable reagents and solvents. | [8] |
| Satellite Accumulation Area (SAA) Max Volume | 55 gallons of hazardous waste. | [11] |
| SAA Time Limit (Partially Filled Container) | Up to 1 year. | [12] |
| SAA Time Limit (Full Container) | Must be removed within 3 days. | [12] |
| Spill Isolation (Immediate Precaution) | At least 50 meters (150 feet) in all directions. | [5][6] |
| Spill Evacuation (Large Spill) | Consider initial downwind evacuation for at least 300 meters (1000 feet). | [5][6] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be poured down the drain or allowed to evaporate in a fume hood as a disposal method.[8][13]
Methodology for Collection and Disposal of this compound Waste:
-
Waste Minimization: Whenever possible, minimize the generation of waste by ordering the smallest necessary quantities and reducing the scale of experiments.[11]
-
Container Selection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Attach a completed hazardous waste label as soon as the first drop of waste is added.
-
-
Waste Accumulation:
-
Segregation of Incompatible Waste:
-
Request for Pickup:
-
Disposal of Empty Containers:
Spill Response Protocol
In the event of a spill, immediate and cautious action is required.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area.[2] Alert others in the vicinity.
-
Control Ignition Sources: Immediately eliminate all sources of ignition.[6][8]
-
Ventilate: Increase ventilation to the area by opening sashes on fume hoods.[2]
-
Contain the Spill: Use a spill pillow or an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[2][8] Do not use combustible materials like sawdust.[8]
-
Clean-up:
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. solvent-recyclers.com [solvent-recyclers.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound | C5H12O | CID 12340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. geneseo.edu [geneseo.edu]
- 8. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 628-32-0 Name: this compound [xixisys.com]
- 10. archpdfs.lps.org [archpdfs.lps.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. vumc.org [vumc.org]
- 14. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Propyl Ether
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the proper use of ethyl propyl ether, including detailed operational and disposal plans.
This compound is a highly flammable liquid and vapor that can cause skin and eye irritation.[1][2] Inhalation may lead to drowsiness or dizziness.[3] Adherence to strict safety protocols is crucial to mitigate these risks.
Personal Protective Equipment (PPE)
A critical first line of defense, the correct PPE must be worn at all times when handling this compound.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] | Protects against splashes and vapors that can cause eye irritation.[1][2] |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical-resistant gloves (tested to EN 374).[4][5] | Prevents skin contact which can lead to irritation.[2] Flame-resistant clothing is essential due to the high flammability of the ether. |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge is necessary.[4][6] | Protects against inhalation of vapors, which can cause respiratory irritation and central nervous system effects like drowsiness.[2][3] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for the safe use of this compound in a laboratory setting.
1. Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[4]
-
Verify that a safety shower and eye wash station are readily accessible.
-
Remove all potential ignition sources from the immediate area, including open flames, sparks, and hot surfaces.[1]
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1][4]
-
Have appropriate fire extinguishing media readily available, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
2. Handling and Use:
-
Wear the specified personal protective equipment at all times.
-
Avoid contact with skin and eyes.[4]
-
Do not breathe in vapors.[4]
-
Keep the container tightly closed when not in use.[4]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep away from heat, sparks, and open flames.[3]
-
Store separately from incompatible materials such as strong oxidizing agents and acids.[7][8] Ethers like this compound can form explosive peroxides upon exposure to oxygen, especially during long-term storage.[7]
4. Spill Response:
-
In the event of a spill, immediately eliminate all ignition sources.[1]
-
Evacuate non-essential personnel from the area.
-
For small spills, absorb the material with dry earth, sand, or other non-combustible material and transfer it to a sealed container for disposal.[1]
-
Use clean, non-sparking tools to collect the absorbed material.[1]
-
For large spills, dike the area to prevent spreading and use a vapor-suppressing foam to reduce vapors.[1]
5. Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Do not dispose of it down the drain.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C5H12O | CID 12340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl n-propyl ether | CAS#:628-32-0 | Chemsrc [chemsrc.com]
- 3. fishersci.com [fishersci.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 628-32-0 Name: this compound [xixisys.com]
- 5. carlroth.com [carlroth.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. geneseo.edu [geneseo.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
